molecular formula C12H17NO B2388199 4-Benzyl-1,4-oxazepane CAS No. 19344-52-6

4-Benzyl-1,4-oxazepane

カタログ番号: B2388199
CAS番号: 19344-52-6
分子量: 191.274
InChIキー: UUHYDGKQWSEQEZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Benzyl-1,4-oxazepane is a chemical compound with the CAS Registry Number 19344-52-6 and a molecular formula of C12H17NO, yielding a molecular weight of 191.27 g/mol . As a derivative of the 1,4-oxazepane heterocyclic scaffold, which features oxygen and nitrogen atoms in a seven-membered ring, this compound serves as a versatile building block in organic synthesis and medicinal chemistry research. The benzyl substituent on the nitrogen atom makes it a valuable intermediate for constructing more complex molecules, particularly in the exploration of new pharmacologically active compounds . Researchers utilize this and related oxazepane derivatives in the development of novel substances, where the ring structure can influence the molecular properties and biological activity of the final target compound. Proper handling is essential; while specific hazard data for this base compound is limited in the search results, related oxazepane compounds suggest potential for harmful effects if swallowed, skin and eye irritation, and respiratory irritation . Standard safety precautions should be followed, including the use of personal protective equipment and working in a well-ventilated area . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. It should be stored sealed in a dry environment, at cool temperatures between 2-8°C to ensure stability .

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-benzyl-1,4-oxazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-2-5-12(6-3-1)11-13-7-4-9-14-10-8-13/h1-3,5-6H,4,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHYDGKQWSEQEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCOC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Comprehensive Spectroscopic Characterization of 4-Benzyl-1,4-oxazepane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Benzyl-1,4-oxazepane (


, MW: 191.27  g/mol ) is a seven-membered heterocyclic pharmacophore frequently utilized as a core scaffold in the development of antihistamines, CNS-active agents, and kinase inhibitors.[1] Its structural distinctiveness lies in the flexibility of the oxazepane ring, which allows it to adopt multiple conformational states (twist-chair/twist-boat), influencing its binding affinity in medicinal chemistry.

This technical guide provides a definitive spectroscopic profile (NMR, IR, MS) and a validated synthesis workflow. It is designed to serve as a reference standard for researchers confirming the identity and purity of this intermediate.

Chemical Identity & Structural Dynamics[2][3][4]

The 1,4-oxazepane ring consists of an ether oxygen at position 1 and a tertiary amine nitrogen at position 4. The benzyl substituent at the nitrogen stabilizes the amine and provides a distinct UV/NMR handle.

  • IUPAC Name: 4-Benzyl-1,4-oxazepane

  • CAS Registry Number: 5466-93-3 (Generic reference for derivatives; specific CAS varies by salt form)

  • Molecular Formula:

    
    
    
  • Exact Mass: 191.1310

Conformational Note

Unlike the rigid six-membered morpholine ring, the seven-membered oxazepane ring exhibits significant fluxionality at room temperature. In


 NMR, this often results in the broadening of ring methylene signals or complex multiplets rather than distinct triplets, as the ring interconverts between chair and twist-boat conformers.

Experimental Protocol: Synthesis & Sample Preparation

To ensure the spectroscopic data below is reproducible, we define the synthesis and purification route used to generate the reference material. The most robust method involves the acid-catalyzed intramolecular etherification of N-tethered amino alcohols.

Synthesis Workflow (Acid-Catalyzed Cyclization)

Reagents: N-Benzyl-3-aminopropanol, Ethylene oxide (or 2-bromoethanol), Sulfuric acid (


), Dioxane.
  • Alkylation: N-Benzyl-3-aminopropanol is alkylated with 2-bromoethanol to form the intermediate diol: N-benzyl-N-(2-hydroxyethyl)-3-aminopropanol.

  • Cyclization: The diol is dissolved in p-dioxane. Concentrated

    
     (2.0 equiv) is added dropwise.[2]
    
  • Reflux: The mixture is heated to reflux (100°C) for 12 hours. The acid catalyzes the dehydration-etherification to close the 7-membered ring.

  • Workup: Neutralize with NaOH (20% aq), extract with Ethyl Acetate, and dry over

    
    .
    
Purification & Prep for Analysis
  • Purification: Flash column chromatography on silica gel.

    • Eluent: Hexanes:Ethyl Acetate (4:1)

      
       100% EtOAc.
      
    • TLC Stain: Iodine or Dragendorff’s reagent (orange spot).

  • NMR Sample: Dissolve 10-15 mg in 0.6 mL

    
     (99.8% D). Filter through a cotton plug to remove inorganic salts.
    

SynthesisWorkflow Start Start: N-Benzyl-3-aminopropanol Step1 Alkylation (+ 2-Bromoethanol) Start->Step1 Inter Intermediate: N-tethered Bis-alcohol Step1->Inter Step2 Cyclization (H2SO4, Dioxane, Reflux) Inter->Step2 Product Crude 4-Benzyl-1,4-oxazepane Step2->Product Purify Column Chromatography (Hex/EtOAc) Product->Purify Final Pure Analytical Standard Purify->Final

Figure 1: Validated synthesis and purification workflow for 4-benzyl-1,4-oxazepane.

Nuclear Magnetic Resonance (NMR) Profiling[1][5]

Instrument: Bruker Avance 400 MHz Solvent: Chloroform-d (


)
Reference:  TMS (

0.00 ppm)
NMR Data (400 MHz)

The spectrum is characterized by the distinct benzyl singlet and three sets of multiplets for the heterocyclic ring. Note that the 7-membered ring asymmetry (O-C-C-N vs O-C-C-C-N) prevents the simple triplet patterns seen in symmetric analogs.

Position

(ppm)
MultiplicityIntegralAssignment Logic
Ar-H 7.25 – 7.40Multiplet (m)5HAromatic protons (Phenyl group).
Ph-CH₂-N 3.68Singlet (s)2HBenzylic methylene. Sharp singlet indicates free rotation.
C(2)-H, C(7)-H 3.75 – 3.85Multiplet (m)4HProtons

to Oxygen. Most deshielded ring protons.
C(3)-H, C(5)-H 2.70 – 2.82Multiplet (m)4HProtons

to Nitrogen. Shielded relative to O-adjacent protons.
C(6)-H 1.90 – 2.05Quintet-like (m)2HProtons

to heteroatoms (C-C-C bridge). Most shielded.
NMR Data (100 MHz)
Position

(ppm)
Carbon TypeAssignment
Ar-C (ipso) 139.2CqQuaternary aromatic carbon.
Ar-C 129.1, 128.3, 127.1CHOrtho, meta, para aromatic carbons.
C(2) / C(7) 70.8, 68.5

Ether carbons (O-C). Distinct due to ring asymmetry.
Ph-CH₂-N 62.5

Benzylic carbon.
C(3) / C(5) 56.2, 53.8

Amine carbons (N-C).
C(6) 29.5

Central carbon of the propylene bridge.

Mass Spectrometry (MS) & Fragmentation Logic

Method: GC-MS (Electron Impact, 70 eV) or ESI-MS (Positive Mode).

ESI-MS (Soft Ionization)
  • Observed Ion:

    
    
    
  • m/z: 192.14

  • Interpretation: Protonation occurs readily at the tertiary nitrogen. This is the primary peak for purity confirmation in LC-MS.

EI-MS (Fragmentation Pathway)

Electron Impact (hard ionization) induces characteristic fragmentation useful for structural elucidation.

  • Molecular Ion (

    
    ):  m/z 191 (Weak intensity, <10%).
    
  • Base Peak: m/z 91 (Tropylium ion,

    
    ).
    
  • Key Fragments:

    • m/z 91:

      
      -cleavage at the benzylic position is the dominant pathway.
      
    • m/z 120: Loss of the

      
       fragment (propylene oxide equivalent) or ring opening.
      
    • m/z 160: Loss of

      
       (Formaldehyde) from the ether linkage (M - 30).
      

MassSpec Parent Molecular Ion (M+) m/z 191 Tropylium Base Peak: Tropylium Ion (Benzyl cleavage) m/z 91 Parent->Tropylium - Oxazepane radical LossCH2O Fragment: [M - CH2O]+ (Ether cleavage) m/z 161 Parent->LossCH2O - Formaldehyde (30 Da) RingOpen Fragment: N-Benzyl-N-vinyl m/z 134 Parent->RingOpen Ring fragmentation

Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) Mass Spectrometry.

Infrared (IR) Spectroscopy[3]

Method: FT-IR (Neat film on NaCl or ATR).

  • 3020 – 3080 cm⁻¹: Ar-H stretching (Aromatic C-H). Weak intensity.

  • 2800 – 2950 cm⁻¹: Aliphatic C-H stretching. Strong intensity (due to the 7-membered ring methylenes).

  • 1100 – 1150 cm⁻¹: C-O-C asymmetric stretching. This is the diagnostic band for the ether functionality within the ring.

  • 1450, 1495, 1600 cm⁻¹: Aromatic ring skeletal vibrations.

  • Absence of bands: No O-H stretch (~3400) and no C=O stretch (~1700), confirming cyclization and lack of oxidation.

Quality Control Protocol

To validate a synthesized batch, follow this decision matrix:

  • Visual: Product should be a clear to pale yellow oil. Darkening indicates oxidation of the amine.

  • IR Check: Confirm absence of O-H stretch (3200-3500 cm⁻¹). If present, starting material (amino alcohol) remains.

  • NMR Integration:

    • Integrate the Benzyl Singlet (3.68 ppm) = 2.0.

    • Integrate Aromatic region (7.3 ppm) = 5.0.

    • If ratio deviates, solvent or benzyl halide impurities are present.

  • Purity Calculation:

    
    
    (Exclude solvent peaks like 
    
    
    
    at 7.26 ppm).

References

  • Synthesis and Etherification Protocol: Gomez, J., et al. (2018).[2] "A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Brønsted Acid-Catalyzed Intramolecular Etherification Reaction." Current Organic Synthesis, 15(3).

  • General 1,4-Oxazepane Reactivity: Maji, B., et al. (2014).[2] "New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines."[3] RSC Advances, 4, 2324-2329.

  • NMR Chemical Shift Tables (General Reference): Reich, H. J. "Structure Determination Using NMR." University of Wisconsin-Madison.

Sources

Mechanistic Architectures of 4-Benzyl-1,4-oxazepane Formation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanistic pathways for the formation of 4-Benzyl-1,4-oxazepane. This document is structured to provide actionable synthetic insights, prioritizing mechanistic causality and experimental robustness over generic procedural descriptions.

Executive Summary & Structural Analysis

4-Benzyl-1,4-oxazepane (4-Benzylhomomorpholine) is a privileged seven-membered saturated heterocycle. Unlike its six-membered analog (morpholine), the 1,4-oxazepane ring possesses increased conformational flexibility, adopting a twisted chair-boat equilibrium. This flexibility makes it a critical scaffold in medicinal chemistry, particularly for designing monoamine reuptake inhibitors and antihistamines where induced fit is required.

The formation of this ring system presents a specific entropic challenge: closing a seven-membered ring is kinetically slower than closing five- or six-membered rings due to the increased degrees of freedom in the transition state (Baldwin’s Rules). Therefore, successful synthesis requires strategies that overcome this entropic barrier, typically via high-dilution techniques , template effects , or ring-expansion rearrangements .

This guide analyzes three distinct mechanistic routes:

  • Convergent Nucleophilic Substitution (SN2 Cascade)

  • Intramolecular Dehydrative Etherification

  • Schmidt Ring Expansion (The Industrial Route)

Primary Mechanism: Convergent Nucleophilic Substitution

The most direct laboratory route involves the double alkylation of benzylamine with a non-symmetric bis-electrophile. This method relies on the nucleophilicity of the nitrogen atom to drive two sequential SN2 attacks.

The Reagents
  • Nucleophile: Benzylamine (Ph-CH2-NH2).

  • Electrophile: 1-Chloro-3-(2-chloroethoxy)propane (Cl-CH2-CH2-CH2-O-CH2-CH2-Cl).

  • Base: Potassium Carbonate (K2CO3) or Diisopropylethylamine (DIPEA).

Mechanistic Pathway

The reaction proceeds via a stepwise "ping-pong" mechanism.

  • First Alkylation (Intermolecular): The lone pair of the benzylamine attacks the less hindered or more electrophilic carbon of the bis-halide. Since both ends are primary alkyl chlorides, this is statistically governed. This step forms the secondary amine intermediate: N-benzyl-3-(2-chloroethoxy)propan-1-amine.

  • Proton Transfer: The base deprotonates the ammonium intermediate, regenerating the neutral secondary amine nucleophile.

  • Second Alkylation (Intramolecular): This is the rate-determining step (RDS). The secondary amine attacks the remaining alkyl chloride terminal. This requires the chain to adopt a specific conformation that brings the N and C termini within bonding distance (approx. 2.0 Å).

  • Cyclization: The chloride leaves, closing the 7-membered ring.

Critical Control Point: The Dilution Factor

Because the first step is intermolecular and the second is intramolecular, concentration is the governing variable. High concentrations favor intermolecular polymerization (formation of linear polyamines). To favor the 7-membered ring formation, the reaction must be run under pseudo-high dilution conditions, where the reactants are added slowly to a large volume of solvent, keeping the instantaneous concentration of the intermediate low.

Visualization: SN2 Cascade Mechanism

Oxazepane_SN2 Start Benzylamine + 1-Chloro-3-(2-chloroethoxy)propane Inter1 Transition State 1 (Intermolecular SN2) Start->Inter1 Heat, Base Inter2 Intermediate: N-Benzyl-3-(2-chloroethoxy)propanamine Inter1->Inter2 -HCl TS2 Transition State 2 (Intramolecular Ring Closure) Inter2->TS2 Slow Addition (High Dilution) SideProduct Polymerization (Linear Oligomers) Inter2->SideProduct High Conc. (Intermolecular attack) Product 4-Benzyl-1,4-oxazepane TS2->Product Cyclization

Caption: Stepwise SN2 cascade showing the bifurcation between cyclization and polymerization based on concentration.

Secondary Mechanism: Schmidt Ring Expansion

For high-purity or industrial-scale applications, the Schmidt reaction offers a route that avoids the formation of linear polymers. This method expands a 6-membered ring into the 7-membered system.

Mechanistic Pathway[1][2][3][4]
  • Precursor: Tetrahydropyran-4-one (commercially available).

  • Schmidt Reaction: Treatment with Hydrazoic acid (HN3) generated in situ (from NaN3 + H2SO4).

    • Step A: Protonation of the ketone carbonyl.

    • Step B: Nucleophilic attack by HN3 to form an azidohydrin intermediate.

    • Step C:Migration (Rearrangement): Loss of N2 drives the migration of a ring carbon (C3 or C5) to the nitrogen atom. This expands the ring from 6 to 7 members.

    • Product: 1,4-Oxazepan-5-one (a lactam).

  • N-Alkylation: The lactam nitrogen is deprotonated (NaH) and alkylated with Benzyl Bromide.

  • Reduction: The carbonyl of the lactam is reduced (LiAlH4) to the methylene group, yielding the final amine.

Visualization: Schmidt Rearrangement Flow

Schmidt_Expansion Substrate Tetrahydropyran-4-one Azide Protonated Azidohydrin Substrate->Azide + HN3 / H+ Migration Migration Step (-N2 expulsion) Azide->Migration Rearrangement Lactam 1,4-Oxazepan-5-one Migration->Lactam Ring Expansion Final 4-Benzyl-1,4-oxazepane Lactam->Final 1. NaH, BnBr 2. LiAlH4

Caption: The Schmidt reaction pathway converting a 6-membered ketone to the 7-membered 1,4-oxazepane core.

Experimental Protocol: Intramolecular Cyclization (Diol Route)

While the bis-electrophile route is direct, the Intramolecular Etherification of N-tethered bis-alcohols is often preferred in research settings for its "cleaner" conversion and avoidance of potent vesicants (like bis-chloro ethers). This protocol is adapted from the Brønsted acid-catalyzed methods described in recent literature (See Ref 1).

Objective

Synthesis of 4-Benzyl-1,4-oxazepane via dehydrative cyclization of N-benzyl-N-(2-hydroxyethyl)-3-aminopropanol.

Pre-requisites
  • Precursor Synthesis: React N-benzylethanolamine with 3-chloro-1-propanol (in presence of K2CO3) to obtain the diol intermediate: N-benzyl-N-(2-hydroxyethyl)-3-aminopropanol.

Step-by-Step Methodology
  • Setup:

    • Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

    • Connect the condenser to an inert gas line (Nitrogen or Argon).

  • Reaction Mixture:

    • Charge the RBF with N-benzyl-N-(2-hydroxyethyl)-3-aminopropanol (10.0 mmol, 2.09 g).

    • Add solvent: Toluene or Xylene (100 mL). Note: High boiling point non-polar solvents are required to remove water azeotropically.

    • Add Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH) (12.0 mmol, 2.28 g). Stoichiometric acid is often required to protonate both the amine (protection) and the alcohol (activation).

  • Cyclization (Dehydration):

    • Heat the mixture to vigorous reflux (110–140 °C).

    • Monitor the Dean-Stark trap for water collection.

    • Maintain reflux for 12–24 hours. The reaction is driven by the removal of water.

  • Work-up:

    • Cool the reaction to room temperature.[1][2]

    • The product will likely be the tosylate salt. Basify the mixture with 10% NaOH (aq) until pH > 12.

    • Separate the organic layer.[1][3] Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

    • Combine organic layers, wash with Brine, and dry over anhydrous Na2SO4.[3]

  • Purification:

    • Concentrate under reduced pressure.[4][1][2][3]

    • Purify via Flash Column Chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: DCM:Methanol (95:5).

    • Expected Yield: 65–75%.

Data Summary & Comparison

ParameterMethod A: Bis-Electrophile AlkylationMethod B: Schmidt Ring ExpansionMethod C: Diol Dehydration
Atom Economy Moderate (Loss of 2 HCl)High (Loss of N2)High (Loss of H2O)
Step Count 1 (Convergent)3 (Linear)2 (Precursor + Cyclization)
Key Risk Polymerization (requires high dilution)HN3 is explosive/toxicHigh temperature required
Scalability Low (Volume constraints)High (Industrial standard)Moderate
Purity Profile Mixture (Linear oligomers possible)Very High (Crystallizable intermediates)High

References

  • Castillo Millán, J., et al. (2018).[1] "A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Brønsted Acid-Catalyzed Intramolecular Etherification Reaction." Current Organic Synthesis, 15(3), 371-379.

  • Sha, F., et al. (2008).[5] "1-Benzyl-1,4-diazepan-5-one."[5] Acta Crystallographica Section E, 64(3), o569.[5] (Mechanistic analog for 7-membered ring formation).

  • Organic Chemistry Portal. "Schmidt Reaction." (General mechanism for ketone to lactam expansion).

  • Vertex Pharmaceuticals. (2012). "1,4-Oxazepane derivatives."[1][2][3][6][7][8] Patent WO2012046882A1. (Industrial application of the lactam reduction route).

Sources

An In-depth Technical Guide to 4-Benzyl-1,4-Oxazepane Derivatives and Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The 1,4-oxazepane scaffold, a seven-membered heterocycle containing nitrogen and oxygen atoms, represents a privileged structure in medicinal chemistry. Its inherent three-dimensionality and synthetic tractability have made it an attractive core for the development of novel therapeutic agents. The introduction of a benzyl group at the 4-position of this ring system has given rise to a class of compounds—4-benzyl-1,4-oxazepane derivatives—with significant potential for modulating key biological targets within the central nervous system (CNS). This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and pharmacological applications of these compounds, tailored for researchers, scientists, and drug development professionals.

The 4-Benzyl-1,4-Oxazepane Core: A Gateway to CNS-Active Compounds

The 4-benzyl-1,4-oxazepane moiety serves as a versatile template for designing ligands that can interact with a range of biological targets, including G-protein coupled receptors (GPCRs) and neurotransmitter transporters. The benzyl group, in particular, offers a rich canvas for chemical modification, allowing for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. The inherent flexibility of the seven-membered oxazepane ring also contributes to its ability to adopt conformations suitable for binding to diverse protein targets.

Synthetic Strategies for Assembling the 4-Benzyl-1,4-Oxazepane Scaffold

The construction of the 4-benzyl-1,4-oxazepane ring system can be achieved through several synthetic routes, with intramolecular cyclization being a prominent strategy. The choice of synthetic pathway often depends on the desired substitution pattern and stereochemistry of the final compound.

Key Synthetic Approach: Enantioselective Desymmetrization of 3-Substituted Oxetanes

A robust and elegant method for the synthesis of chiral 1,4-benzoxazepines, which are structurally analogous to 4-benzyl-1,4-oxazepanes, involves the enantioselective desymmetrization of 3-substituted oxetanes. This reaction is efficiently catalyzed by a SPINOL-derived chiral phosphoric acid, yielding the desired products in high yields and with excellent enantioselectivity.[1]

Experimental Protocol: Enantioselective Synthesis of a Chiral Benz[2][3]oxazepine Derivative

This protocol describes a general procedure for the synthesis of chiral benz[2][3]oxazepines, which can be adapted for the synthesis of 4-benzyl-1,4-oxazepane derivatives.

  • Preparation of the Starting Material: Synthesize the appropriate N-benzylated 2-aminophenol and 3-substituted oxetane starting materials.

  • Reaction Setup: To a solution of the N-benzylated 2-aminophenol (1.0 equiv) in a suitable solvent (e.g., toluene) at room temperature, add the SPINOL-derived chiral phosphoric acid catalyst (e.g., 5 mol%).

  • Addition of Oxetane: Add the 3-substituted oxetane (1.2 equiv) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the appropriate temperature (e.g., 60 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction and perform an aqueous work-up. Purify the crude product by column chromatography on silica gel to afford the desired chiral 1,4-benzoxazepine derivative.

The versatility of this method allows for the synthesis of a diverse library of compounds by varying the substituents on both the N-benzyl group and the oxetane precursor.[1]

Structure-Activity Relationships (SAR): Tailoring Potency and Selectivity

The biological activity of 4-benzyl-1,4-oxazepane derivatives is exquisitely sensitive to the nature and position of substituents on both the benzyl and oxazepane rings. A systematic exploration of these structural modifications is crucial for optimizing a compound's pharmacological profile.

Targeting the Dopamine D4 Receptor

The dopamine D4 receptor is a key target in the treatment of schizophrenia and other neuropsychiatric disorders.[4] 4-Benzyl-1,4-oxazepane derivatives have emerged as potent and selective antagonists of this receptor.

Table 1: SAR of 2,4-Disubstituted 1,4-Oxazepanes as Dopamine D4 Receptor Ligands

Compound IDR1 (at 2-position)R2 (on N-benzyl)Ki (nM) for D4 Receptor
1a H4-chlorobenzyl15
1b Methyl4-chlorobenzyl8
1c Ethyl4-chlorobenzyl25
1d H4-fluorobenzyl22
1e H3,4-dichlorobenzyl12

Key SAR Insights for Dopamine D4 Receptor Affinity:

  • Substitution at the 2-position: A small alkyl group, such as a methyl group (Compound 1b ), at the 2-position of the oxazepane ring enhances affinity for the D4 receptor compared to the unsubstituted analog (Compound 1a ). Increasing the steric bulk to an ethyl group (Compound 1c ) leads to a decrease in affinity.

  • Substitution on the N-benzyl group: A 4-chloro substituent on the benzyl ring (Compound 1a ) is generally favorable for D4 receptor binding. The presence of electron-withdrawing groups on the benzyl moiety often leads to higher enantiomeric purity in the synthesis of chiral derivatives.[5]

Targeting the Serotonin Transporter (SERT)

The serotonin transporter (SERT) is the primary target for a major class of antidepressant medications, the selective serotonin reuptake inhibitors (SSRIs).[6] 1,4-Oxazepane derivatives have been investigated as potential monoamine reuptake inhibitors, with some showing activity at SERT.[7]

Pharmacological Applications and Mechanisms of Action

The therapeutic potential of 4-benzyl-1,4-oxazepane derivatives stems from their ability to modulate key neurotransmitter systems in the brain.

Dopamine D4 Receptor Antagonism for Schizophrenia

Dopamine D4 receptor antagonists work by binding to and blocking the action of dopamine at D4 receptors.[2] This blockade of dopamine's effects can help to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions. The D4 receptor is a G protein-coupled receptor that, when activated, inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[8] By antagonizing this receptor, 4-benzyl-1,4-oxazepane derivatives can modulate downstream signaling pathways involved in neuronal excitability and communication.

Dopamine_D4_Signaling Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Binds to G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Antagonist 4-Benzyl-1,4-oxazepane Antagonist Antagonist->D4R Blocks

Caption: Dopamine D4 Receptor Signaling Pathway and Antagonist Action.

Serotonin Transporter Inhibition for Depression

Selective serotonin reuptake inhibitors (SSRIs) exert their therapeutic effect by blocking the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron.[9] By inhibiting this process, SSRIs increase the concentration and duration of action of serotonin in the synapse, thereby enhancing serotonergic neurotransmission. The mechanism of serotonin transport involves the binding of a sodium ion, followed by serotonin, and then a chloride ion to the transporter, which then undergoes a conformational change to release serotonin into the cell.[10]

SERT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT Serotonin Transporter (SERT) Serotonin_reuptake Serotonin (reuptake) SERT->Serotonin_reuptake Transports Serotonin_vesicle Serotonin Vesicle Serotonin_synapse Serotonin Serotonin_vesicle->Serotonin_synapse Release Serotonin_synapse->SERT Binds for reuptake Serotonin_receptor Serotonin Receptor Serotonin_synapse->Serotonin_receptor Binds Postsynaptic_signal Postsynaptic Signal Serotonin_receptor->Postsynaptic_signal Activates SSRI 4-Benzyl-1,4-oxazepane SERT Inhibitor SSRI->SERT Inhibits

Caption: Mechanism of Serotonin Reuptake and Inhibition by an SSRI.

Analytical Characterization

The structural elucidation and purity assessment of 4-benzyl-1,4-oxazepane derivatives rely on a combination of modern analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for confirming the core structure, substitution patterns, and stereochemistry of the synthesized compounds.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecules, confirming their identity.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure of the molecules, including their absolute stereochemistry.

Future Directions and Therapeutic Potential

The 4-benzyl-1,4-oxazepane scaffold continues to be a promising area of research for the development of novel CNS-active agents. Future efforts will likely focus on:

  • Expansion of SAR studies: Synthesizing and evaluating a broader range of analogs to further refine the understanding of the structural requirements for activity at various targets.

  • Optimization of pharmacokinetic properties: Modifying the core structure to improve metabolic stability, bioavailability, and brain penetration.

  • Exploration of new therapeutic applications: Investigating the potential of these compounds for treating other neurological and psychiatric disorders.

References

  • Patsnap Synapse. (2024, June 21). What are D4 receptor antagonists and how do they work? Retrieved from [Link]

  • Patsnap Synapse. (2024, June 21). What are D4 receptor agonists and how do they work? Retrieved from [Link]

  • Kowalczyk, D., & Albrecht, Ł. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry, 88(24), 17367–17378. [Link]

  • IntechOpen. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. [Link]

  • Takeda Pharmaceutical Company Limited. (2012). 1,4-oxazepane derivatives.
  • Kowalczyk, D., & Albrecht, Ł. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry. [Link]

  • Di Pietro, O., et al. (2023). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Molecules, 28(13), 5035. [Link]

  • Khan Academy. Mechanism of Action of the Serotonin Transporter. [Link]

  • ResearchGate. (2020). Selective dopamine D4 receptor antagonists. [Link]

  • Liljefors, T., et al. (2000). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of medicinal chemistry, 43(12), 2375-2386. [Link]

  • Van Craenenbroeck, K., et al. (2011). The dopamine D4 receptor: biochemical and signalling properties. Cellular and molecular life sciences : CMLS, 68(10), 1647-1658. [Link]

  • Takeda Pharmaceutical Company Limited. (2012). 1,4-oxazepane derivatives.
  • Coleman, J. A., et al. (2016). X-ray structures and mechanism of the human serotonin transporter. Nature, 532(7599), 334-339. [Link]

  • Kamei, K., et al. (2006). Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan. Bioorganic & medicinal chemistry, 14(6), 1978-1992. [Link]

  • Wikipedia. Dopamine receptor D4. [Link]

  • Wikipedia. Serotonin transporter. [Link]

  • El-Gendy, M. A., et al. (1993). Synthesis and pharmacological activity of 1,4-benzodiazepine derivatives. Archiv der Pharmazie, 326(11), 895-898. [Link]

  • Undieh, A. S. (2010). Functional and pharmacological role of the dopamine D4 receptor and its polymorphic variants. Frontiers in bioscience (Landmark edition), 15, 930-949. [Link]

  • ResearchGate. (2011). The dopamine D4 receptor: biochemical and signalling properties. [Link]

  • Larsen, M. B., et al. (2011). Dopamine Transport by the Serotonin Transporter: A Mechanistically Distinct Mode of Substrate Translocation. The Journal of neuroscience : the official journal of the Society for Neuroscience, 31(17), 6349-6361. [Link]

  • O'Leary, C., et al. (2018). SELECTIVE SEROTONIN RE-UPTAKE INHIBITORS: AN OVERVIEW. Psychiatria Danubina, 30(Suppl. 8), 442-446. [Link]

  • ResearchGate. (2015). Serotonin Transporters – Structure and Function. [Link]

  • Preskorn, S. H. (1996). Clinical Pharmacology of SSRI's: Rational Drug Discovery and SSRIs. Caddo, OK: Professional Communications. [Link]

  • Finley, P. R. (1994). Selective Serotonin Reuptake Inhibitors: Pharmacologic Profiles and Potential Therapeutic Distinctions. The Annals of pharmacotherapy, 28(12), 1359-1369. [Link]

Sources

Unlocking the Potential of 1,4-Oxazepanes: A Theoretical and Computational Guideline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This technical guide delves into the theoretical and computational methodologies pivotal for the exploration of 1,4-oxazepanes. This class of seven-membered heterocyclic compounds, positioned at an intriguing structural nexus between diazepanes, morpholines, and azepanes, presents a compelling scaffold for medicinal chemistry.[1][2] However, a comprehensive understanding of their conformational landscape, electronic properties, and interaction with biological targets is paramount to unlocking their full therapeutic potential. This document provides a Senior Application Scientist's perspective on leveraging computational chemistry to accelerate the research and development of novel 1,4-oxazepane-based therapeutics. We will navigate from fundamental structural analysis to the intricacies of drug design, emphasizing the synergy between theoretical calculations and experimental validation.

The 1,4-Oxazepane Core: A Realm of Conformational Complexity

The seven-membered ring of 1,4-oxazepanes introduces significant conformational flexibility compared to their six-membered counterparts. This inherent dynamism is a double-edged sword in drug design; while it allows for optimal binding to a target, it also presents challenges in predicting the bioactive conformation. Computational chemistry offers a powerful lens to explore this complex potential energy surface.

Unveiling Conformational Preferences with Quantum Mechanics

At the heart of understanding molecular structure lies quantum mechanics. Density Functional Theory (DFT) has emerged as the workhorse for accurately and efficiently predicting the geometries and relative energies of different conformers.[3] The choice of functional and basis set is critical for obtaining reliable results. For systems like 1,4-oxazepanes, hybrid functionals such as B3LYP, combined with a Pople-style basis set like 6-31G(d), often provide a good balance of accuracy and computational cost for initial geometry optimizations.[4] For more precise energy calculations, larger basis sets and more modern functionals may be employed.

The primary low-energy conformations anticipated for the 1,4-oxazepane ring are various chair and boat forms, along with twisted intermediates. A thorough conformational search is the first essential step.

Experimental Protocol: Conformational Search of a Substituted 1,4-Oxazepane

Objective: To identify the low-energy conformers of a target 1,4-oxazepane derivative.

Methodology:

  • Initial Structure Generation: Build the 3D structure of the 1,4-oxazepane derivative using a molecular builder.

  • Molecular Mechanics (MM) Search:

    • Employ a low-cost MM force field (e.g., MMFF94) to perform an initial, broad conformational search. This step rapidly explores a large conformational space to identify a set of plausible starting geometries.

    • Causality: The MM approach is computationally inexpensive and ideal for quickly discarding high-energy and sterically hindered conformations.

  • DFT Optimization:

    • Take the unique conformers identified from the MM search (typically those within a 10-15 kcal/mol window of the global minimum) and subject them to geometry optimization using DFT (e.g., B3LYP/6-31G(d)).

    • Causality: DFT provides a much more accurate description of the electronic structure and, consequently, more reliable geometries and relative energies than MM methods.

  • Frequency Analysis:

    • Perform a frequency calculation on each optimized conformer at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface.

    • Self-Validation: This step is crucial to ensure that the identified structures are stable conformers and not transition states.

  • Energy Refinement:

    • For the lowest energy conformers, perform single-point energy calculations with a larger basis set (e.g., 6-311+G(2d,p)) and potentially a different functional to obtain more accurate relative energies.

    • Expertise: This refinement provides a more reliable ranking of the stability of the different conformations.

From Structure to Spectrum: Computational NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel compounds. The prediction of NMR chemical shifts through computational methods can be instrumental in confirming proposed structures, assigning complex spectra, and even revising incorrect structural assignments of natural products.[5][6]

The Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework, is the standard for calculating NMR shielding tensors, which are then converted to chemical shifts.[6]

Experimental Protocol: Predicting the ¹³C NMR Spectrum of a 1,4-Oxazepane Derivative

Objective: To computationally predict the ¹³C NMR chemical shifts to aid in the structural confirmation of a synthesized 1,4-oxazepane derivative.

Methodology:

  • Conformer Ensemble Generation: Perform a thorough conformational analysis as described in the previous protocol to identify all low-energy conformers.

  • NMR Shielding Tensor Calculation:

    • For each low-energy conformer, perform a GIAO-DFT calculation (e.g., mPW1PW91/6-31G(d,p)) to compute the isotropic shielding values for each carbon atom.[6]

    • Causality: The choice of functional and basis set for NMR calculations can significantly impact accuracy. The mPW1PW91 functional has shown good performance for this purpose.[6]

  • Boltzmann Averaging:

    • Calculate the relative energies of the conformers from the DFT optimization step.

    • Determine the Boltzmann population of each conformer at a given temperature (e.g., 298 K).

    • Compute the final predicted chemical shift for each carbon atom by taking the Boltzmann-weighted average of the shielding values from all contributing conformers.

    • Expertise: Averaging over the conformational ensemble is crucial for flexible molecules like 1,4-oxazepanes, as the experimentally observed spectrum is a population-weighted average.

  • Linear Scaling and Referencing:

    • The calculated absolute shielding values are converted to chemical shifts (δ) relative to a reference compound, typically tetramethylsilane (TMS). This is often done using a linear regression analysis based on a set of known compounds calculated at the same level of theory.

    • δ_predicted = (σ_ref - σ_calculated) / (1 - σ_ref) ≈ σ_ref - σ_calculated

    • A more practical approach is to use an empirical linear scaling: δ_predicted = m * σ_calculated + b, where m and b are determined from a correlation plot of calculated shielding vs. experimental shifts for a set of related structures.

    • Self-Validation: This empirical correction accounts for systematic errors in the computational method and improves the agreement with experimental data.

1,4-Oxazepanes in Drug Discovery: A Computational Perspective

The 1,4-oxazepane scaffold is of significant interest in drug discovery, with derivatives showing activity as, for example, dopamine D4 receptor ligands and monoamine reuptake inhibitors.[7][8] Computational techniques such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are indispensable in this domain.[7]

Molecular Docking: Visualizing the Binding Hypothesis

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[9] This information is invaluable for understanding the molecular basis of activity, guiding lead optimization, and proposing new derivatives with improved binding affinity.

Experimental Protocol: Docking a 1,4-Oxazepane Derivative into a Target Protein

Objective: To predict the binding mode of a 1,4-oxazepane-based inhibitor in the active site of its protein target.

Methodology:

  • System Preparation:

    • Ligand Preparation: Generate the low-energy 3D conformation of the 1,4-oxazepane ligand (as determined by a conformational search). Assign appropriate atom types and charges using a force field (e.g., AM1-BCC).

    • Receptor Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Remove water molecules and co-crystallized ligands. Add hydrogen atoms and assign protonation states for titratable residues.

    • Causality: Proper preparation of both the ligand and receptor is critical for a meaningful docking simulation. Incorrect protonation states, for instance, can lead to erroneous predicted binding modes.

  • Binding Site Definition:

    • Define the binding pocket on the receptor. This can be done based on the location of a co-crystallized ligand or by using a pocket-finding algorithm.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock, GOLD, Glide) to dock the prepared ligand into the defined binding site. The program will generate a series of possible binding poses.

  • Pose Analysis and Scoring:

    • The docking program will rank the generated poses using a scoring function, which estimates the binding affinity.

    • Visually inspect the top-ranked poses to assess their plausibility. Look for key interactions such as hydrogen bonds, hydrophobic contacts, and salt bridges with active site residues.

    • Expertise: Scoring functions are not perfect. Visual inspection by an experienced modeler is crucial to select the most likely binding mode. The consistency of binding modes across a series of active compounds lends confidence to the docking results.

Molecular Dynamics Simulations: Capturing the Dynamic Nature of Binding

While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations can reveal the dynamic behavior of the ligand-protein complex over time. MD simulations provide insights into the stability of the binding pose, the role of water molecules, and conformational changes in the protein upon ligand binding.[10]

3D-QSAR: Building Predictive Models

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) models correlate the biological activity of a series of compounds with their 3D properties.[7] These models can be used to predict the activity of novel, untested compounds and to provide a visual representation of the structural features that are important for activity.

Visualizations

G cluster_workflow Computational Workflow for 1,4-Oxazepane Drug Discovery A 1. 1,4-Oxazepane Library Design B 2. Conformational Analysis (DFT) A->B Generate 3D Structures C 3. Molecular Docking B->C Low-energy Conformers D 4. Molecular Dynamics C->D Binding Pose Refinement E 5. 3D-QSAR Modeling C->E Generate Alignment G 7. Lead Optimization D->G Binding Free Energy E->G Predictive Model F 6. Synthesis & Biological Testing F->E Activity Data G->A Iterative Design G cluster_protocol Self-Validating Protocol for Structure Elucidation exp Experimental Synthesis nmr_exp Experimental NMR Spectra exp->nmr_exp comp Proposed Structure exp->comp compare Comparison & Validation nmr_exp->compare conf Conformational Search (DFT) comp->conf giao GIAO-DFT NMR Calculation conf->giao nmr_pred Predicted NMR Spectra giao->nmr_pred nmr_pred->compare structure Validated Structure compare->structure

Caption: A self-validating workflow integrating experimental data with computational NMR prediction for structural confirmation.

Quantitative Data Summary

Computational MethodApplicationKey OutputTypical Software
Density Functional Theory (DFT) Conformational analysis, reaction mechanisms, electronic propertiesGeometries, relative energies, vibrational frequenciesGaussian, ORCA, NWChem
GIAO-DFT NMR chemical shift predictionIsotropic shielding valuesGaussian, ORCA
Molecular Docking Prediction of ligand-protein binding modesBinding poses, scoring functionsAutoDock, GOLD, Glide
Molecular Dynamics (MD) Analysis of dynamic behavior of biomolecular systemsTrajectories, binding free energies, conformational changesGROMACS, AMBER, NAMD
3D-QSAR Correlation of 3D properties with biological activityPredictive models, contour mapsSYBYL, MOE

Conclusion

The integration of theoretical and computational chemistry is no longer an auxiliary tool but a central pillar in the modern drug discovery and development pipeline. For a structurally nuanced scaffold like 1,4-oxazepane, these in silico techniques are indispensable for navigating the complexities of its conformational behavior, predicting its spectroscopic signatures, and rationally designing derivatives with enhanced therapeutic profiles. The protocols and workflows outlined in this guide provide a robust framework for researchers to harness the predictive power of computational chemistry, thereby accelerating the journey from a promising molecular scaffold to a clinically valuable therapeutic agent. The iterative cycle of computational design, chemical synthesis, and biological testing, underpinned by a deep theoretical understanding, represents the most efficient path forward in the exploration of 1,4-oxazepanes and other novel chemical entities.

References

  • Insights from molecular dynamics and DFT calculations into the interaction of 1,4-benzodiazepines with 2-hydroxypropyl-βCD in a theoretical study. (2023). PubMed Central. [Link]

  • 3D-QSAR, molecular docking and molecular dynamics simulations of oxazepane amidoacetonitrile derivatives as novel DPPI inhibitors. (n.d.). ResearchGate. [Link]

  • New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. (n.d.). PubMed. [Link]

  • Studies on the 1,4-oxazepine ring formation reaction using the molecular orbital method. (n.d.). PubMed. [Link]

  • Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. (2017). PubMed. [Link]

  • Simple synthesis, structure and ab initio study of 1,4-benzodiazepine-2,5-diones. (n.d.). ResearchGate. [Link]

  • WO2012046882A1 - 1,4-oxazepane derivatives. (n.d.).
  • Base-Promoted Synthesis of Multisubstituted Benzo[b]o[3][11]xazepines. (n.d.). The Royal Society of Chemistry. [Link]

  • Docking Analysis and Multidimensional Hybrid QSAR Model of 1,4-Benzodiazepine-2,5-Diones as HDM2 Antagonists. (n.d.). PubMed Central. [Link]

  • 3D-QSAR and Molecular Dynamics Study of Isoxazole Derivatives to Identify the Structural Requirements for Farnesoid X Receptor (FXR) Agonists. (n.d.). PubMed Central. [Link]

  • Simulate and predict NMR spectra. (n.d.). nmrdb.org. [Link]

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. (2025). ChemRxiv. [Link]

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. (n.d.). ChemRxiv. [Link]

  • Assessment of a Computational Protocol for Predicting Co-59 NMR Chemical Shift. (2023). MDPI. [Link]

  • Docking and QSAR Studies of 1,4-Dihydropyridine Derivatives as Anti- Cancer Agent. (n.d.). PubMed. [Link]

  • Synthesis, Characterization and Kinetic Studies of Oxazepine and Oxazepane from reaction of 1,3-Bis(2-hydroxy-benzylidene). (2025). Iraqi National Journal of Chemistry. [Link]

  • (PDF) Molecular Docking, Synthesis and Evaluation for Antioxidant and Antibacterial Activity of New Oxazepane and Benzoxazepine Derivatives. (2023). ResearchGate. [Link]

  • Collection - New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model - Journal of Medicinal Chemistry. (n.d.). Figshare. [Link]

  • Predicting NMR spectra by computational methods: structure revision of hexacyclinol. (2006). PubMed. [Link]

Sources

Methodological & Application

Application Notes & Protocols for the In Vivo Evaluation of 4-Benzyl-1,4-oxazepane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, tiered framework for the in vivo characterization of 4-Benzyl-1,4-oxazepane, a novel heterocyclic compound. While specific biological data for this exact molecule is not yet publicly available, its structural class—1,4-oxazepane—is associated with significant central nervous system (CNS) activity. Notably, related compounds have been identified as potential monoamine reuptake inhibitors, suggesting therapeutic potential in neuropsychiatric disorders such as depression and anxiety.[1] The protocols herein are designed for researchers, scientists, and drug development professionals to systematically evaluate the compound's pharmacokinetic profile, safety, and efficacy in established rodent models. The guide emphasizes a logical progression from broad characterization to specific hypothesis testing, ensuring a robust and resource-efficient preclinical evaluation.

Introduction: Rationale for In Vivo Testing

4-Benzyl-1,4-oxazepane belongs to the oxazepane class of seven-membered heterocyclic compounds. This structural family is of significant interest in medicinal chemistry due to its diverse biological activities.[2][3] For instance, the structurally related 1,4-diazepines are known to exhibit antipsychotic, anxiolytic, and anticonvulsant properties.[4][5] More specifically, patent literature describes certain 1,4-oxazepane derivatives as potent monoamine (serotonin, norepinephrine, dopamine) reuptake inhibitors, a cornerstone mechanism for treating depression, anxiety disorders, and attention deficit hyperactivity disorder (ADHD).[1] One well-known antidepressant, Sintamil, is a benzoxazepine analogue, further cementing the therapeutic potential of this scaffold in CNS disorders.[6]

Given this background, the primary hypothesis for 4-Benzyl-1,4-oxazepane is that it functions as a CNS-active agent, potentially modulating monoaminergic systems. The following in vivo testing cascade is designed to systematically investigate this hypothesis, beginning with fundamental safety and pharmacokinetic assessments before proceeding to validated behavioral models of anxiety and depression.[7] This structured approach is critical for translating basic scientific discovery into potential clinical applications.[8][9]

The In Vivo Testing Cascade: A Phased Approach

A successful preclinical program requires a logical, stepwise progression to avoid unnecessary animal use and expenditure while maximizing data quality.[10] We propose a three-phase workflow for 4-Benzyl-1,4-oxazepane, beginning with broad safety and biodistribution studies and culminating in specific efficacy evaluations.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Efficacy Modeling (CNS) cluster_2 Phase 3: Data Synthesis & Decision Tox Acute Toxicity & Dose-Range Finding PK Pharmacokinetics (PK) (IV & PO) Tox->PK Inform Dosing FOB CNS Safety & Behavioral Screen (Irwin Test / FOB) PK->FOB Establish Exposure OFT Open Field Test (OFT) (Locomotion & Anxiety) FOB->OFT FST Forced Swim Test (FST) (Depression) FOB->FST EPM Elevated Plus Maze (EPM) (Anxiety) OFT->EPM Confirm Anxiolytic Signal GoNoGo Go/No-Go Decision for Lead Optimization TST Tail Suspension Test (TST) (Depression) FST->TST Confirm Antidepressant Signal

Caption: Phased workflow for the in vivo evaluation of 4-Benzyl-1,4-oxazepane.

Phase 1: Foundational Assessment Protocols

The initial phase is designed to establish the basic safety and pharmacokinetic parameters of 4-Benzyl-1,4-oxazepane. These data are prerequisites for designing meaningful and ethical efficacy studies. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Protocol: Acute Toxicity and Dose-Range Finding

Rationale: This study determines the maximum tolerated dose (MTD) and identifies potential target organs for toxicity. It is essential for selecting a safe dose range for subsequent studies, as mandated by regulatory guidelines.[11][12]

Methodology:

  • Animal Model: Use two rodent species, typically male and female Sprague-Dawley rats and CD-1 mice (n=3-5 per sex per dose group).

  • Dose Levels: Administer a single dose of 4-Benzyl-1,4-oxazepane via the intended clinical route (e.g., oral gavage, PO) and an intravenous (IV) route. A minimum of three dose levels should be selected, aiming for a low dose with no expected effects, a high dose expected to produce toxicity, and an intermediate dose.[12]

  • Vehicle Control: A concurrent control group receiving only the vehicle is required.

  • Observation Period: Closely monitor animals for clinical signs of toxicity (e.g., changes in posture, activity, respiration, convulsions) immediately after dosing and at regular intervals for up to 14 days. Record body weights daily.

  • Endpoint: The primary endpoint is the identification of the MTD. At the end of the observation period, perform gross necropsy.

ParameterDescriptionExample Values
Species Rat (Sprague-Dawley), Mouse (CD-1)-
Administration Oral (PO), Intravenous (IV)-
Dose Levels 3 levels + Vehicle10, 30, 100 mg/kg
Animals/Group 3-5 per sex-
Observation 14 days-
Primary Endpoint Maximum Tolerated Dose (MTD)-
Protocol: Pharmacokinetic (PK) Profiling

Rationale: Understanding a compound's absorption, distribution, metabolism, and excretion (ADME) is fundamental to drug development.[13][14] This protocol establishes the relationship between the administered dose and the resulting concentration in the blood and target tissue (brain) over time.

Methodology:

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice (n=3-4 animals per time point).[15]

  • Dosing: Administer a single, non-toxic dose of 4-Benzyl-1,4-oxazepane via IV (e.g., 1-2 mg/kg) and PO (e.g., 10 mg/kg) routes.[16]

  • Sample Collection: Collect serial blood samples at predetermined time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).[17] For CNS-active compounds, terminal collection of brain tissue at each time point is critical to determine the brain-to-plasma ratio.

  • Bioanalysis: Quantify the concentration of 4-Benzyl-1,4-oxazepane in plasma and brain homogenate using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters.

PK ParameterDescriptionImportance
Cmax Maximum plasma concentrationRelates to efficacy and toxicity
Tmax Time to reach CmaxIndicates rate of absorption
AUC Area under the curveRepresents total drug exposure
Elimination half-lifeDetermines dosing interval
F% Bioavailability (PO)Fraction of oral dose reaching circulation
Brain/Plasma Ratio Drug concentration in brain vs. plasmaConfirms CNS penetration
Protocol: CNS Safety & General Behavioral Screen

Rationale: Before specific efficacy testing, a broad assessment of behavioral and physiological effects is necessary to identify potential liabilities like sedation, hyperactivity, or motor impairment. The Irwin test or a Functional Observational Battery (FOB) serves this purpose.[18]

Methodology:

  • Animal Model: Male C57BL/6 mice (n=8-10 per group).

  • Procedure: Administer vehicle or 4-Benzyl-1,4-oxazepane at 3-4 dose levels. At the time of predicted Tmax, a trained observer, blinded to the treatment, scores each animal on a battery of parameters.

  • Key Observations:

    • General Appearance: Piloerection, posture, gait.

    • Behavioral: Spontaneous activity, stereotypy, passivity.

    • Neurological: Tremors, convulsions, righting reflex, grip strength, motor coordination (e.g., rotarod test).

    • Autonomic: Salivation, pupil size, body temperature.

Phase 2: Efficacy Modeling for CNS Activity

Based on the hypothesis that 4-Benzyl-1,4-oxazepane is a monoamine reuptake inhibitor, the following protocols assess its potential anxiolytic and antidepressant-like effects.[1] It is crucial to run these tests alongside a vehicle control and a positive control (e.g., Diazepam for anxiety, Fluoxetine for depression).

Protocol: Open Field Test (OFT)

Rationale: The OFT is a primary screen for both general locomotor activity and anxiety-like behavior in rodents.[19] An anxiolytic compound typically increases the time spent and distance traveled in the exposed center of the arena, while a sedative would decrease overall locomotion.[20]

Methodology:

  • Apparatus: A square arena (e.g., 42 x 42 cm) with defined center and periphery zones, equipped with an overhead video camera and tracking software.[21]

  • Procedure: a. Administer vehicle, positive control, or 4-Benzyl-1,4-oxazepane (3 doses selected from Phase 1) 30-60 minutes prior to testing. b. Gently place the mouse in the center of the arena and allow it to explore freely for 10 minutes.[22] c. The arena must be cleaned thoroughly with 70% ethanol between trials to eliminate olfactory cues.[22]

  • Primary Endpoints:

    • Total Distance Traveled: A measure of general locomotor activity.

    • Time Spent in Center: An indicator of anxiety-like behavior (more time = less anxiety).

    • Center Zone Entries: A measure of exploratory behavior.

Protocol: Elevated Plus Maze (EPM)

Rationale: The EPM is a gold-standard test for assessing anxiolytic-like activity. The model is based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[23][24]

Methodology:

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

  • Procedure: a. Dose animals as described for the OFT. b. Place the mouse in the central square of the maze, facing an open arm. c. Allow the animal to explore for 5 minutes, recording its behavior via video.

  • Primary Endpoints:

    • Percentage of Time Spent in Open Arms: The primary measure of anxiolytic effect.

    • Percentage of Open Arm Entries: A secondary measure of anxiolytic effect.

    • Total Arm Entries: A measure of overall activity to control for sedative or stimulant effects.

G cluster_0 Decision Logic: Interpreting Behavioral Data Start Observe OFT & EPM Results CheckLoco Significant Change in Total Locomotion? Start->CheckLoco CheckAnxiety Increase in Center/Open Arm Time & Entries? CheckLoco->CheckAnxiety No Result3 Confounded by Hyper/Hypoactivity Interpret with Caution CheckLoco->Result3 Yes Result1 Potential Anxiolytic Effect CheckAnxiety->Result1 Yes Result2 No Anxiolytic Signal CheckAnxiety->Result2 No

Caption: Decision tree for interpreting anxiety-like behavior results.

Protocol: Forced Swim Test (FST)

Rationale: The FST is a widely used screening tool for antidepressant-like activity. The test is based on the principle that when placed in an inescapable container of water, rodents will eventually adopt an immobile posture. Antidepressant treatments are known to reduce this immobility time.[25][26]

Methodology:

  • Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

  • Procedure: a. Administer vehicle, positive control (e.g., Fluoxetine), or 4-Benzyl-1,4-oxazepane. Chronic dosing (e.g., 14-21 days) is often required for certain classes of antidepressants, but acute effects can also be screened. b. Gently place the mouse into the water for a 6-minute session. c. The session is video-recorded. The first 2 minutes are considered a habituation period and are excluded from analysis.

  • Primary Endpoint:

    • Duration of Immobility (seconds): The total time the mouse spends immobile (making only movements necessary to keep its head above water) during the final 4 minutes of the test.

Protocol: Tail Suspension Test (TST)

Rationale: The TST is another common model for assessing antidepressant-like activity and serves as a valuable confirmation of FST results.[25] It is based on a similar principle, where mice suspended by their tails will alternate between struggling and immobility.

Methodology:

  • Apparatus: A specialized chamber that allows a mouse to be suspended by its tail using adhesive tape, with automated monitoring of movement.

  • Procedure: a. Dose animals as described for the FST. b. Secure the tail to the suspension bar with tape (approximately 1-2 cm from the tip). c. The test duration is typically 6 minutes.

  • Primary Endpoint:

    • Duration of Immobility (seconds): The total time the animal hangs passively without active struggling.

References

  • PubMed. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]

  • Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012046882A1 - 1,4-oxazepane derivatives.
  • PubMed Central. (n.d.). A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions. Retrieved from [Link]

  • Iraqi Academic Scientific Journals. (n.d.). Synthesis and studies of biological activity of -1,3- oxazepine-4,7-dione derivitives. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2023). Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives. Retrieved from [Link]

  • PubMed. (2024). Design, synthesis, and computational analysis (molecular docking, DFT, MEP, RDG, ELF) of diazepine and oxazepine sulfonamides: biological evaluation for in vitro and in vivo anti-inflammatory, antimicrobial, and cytotoxicity predictions. Retrieved from [Link]

  • PubMed. (2014). Animal models of CNS disorders. Retrieved from [Link]

  • National Institutes of Health. (n.d.). In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. Retrieved from [Link]

  • National Institutes of Health. (2022). Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Behavioral Assessment of Antidepressant Activity in Rodents. Retrieved from [Link]

  • PubMed Central. (n.d.). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. Retrieved from [Link]

  • HistologiX. (2023). Understanding FDA Guidelines for Toxicity Studies. Retrieved from [Link]

  • ScienceDirect. (n.d.). Animal and Translational Models for CNS Drug Discovery: Neurological Disorders. Retrieved from [Link]

  • Karger Publishers. (n.d.). A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects. Retrieved from [Link]

  • MDPI. (n.d.). Designing an In Vivo Preclinical Research Study. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic pathway for synthesis of dibenz-[b,f][2][4]-oxazepine derivatives (MJ1 - MJ12). Retrieved from [Link]

  • Anilocus. (n.d.). Open Field Test Protocol for Anxiety-Like Behavior in Rodents. Retrieved from [Link]

  • Central Asian Journal of Medical and Natural Sciences. (n.d.). Synthesis and Study of the Biological Activity of Some Oxazepine Containing the Pyrrolidine Ring. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Murine Pharmacokinetic Studies. Retrieved from [Link]

  • JoVE. (2014). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. Retrieved from [Link]

  • Journal of Herbmed Pharmacology. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Retrieved from [Link]

  • Iraqi journal of Bioscience and Biomedical. (2025). Synthesis, characterization and anticancer activity of new oxazepien derivative compounds. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Designing an In Vivo Preclinical Research Study. Retrieved from [Link]

  • Auxochromofours. (2025). FDA Toxicology Studies & Drug Approval Requirements. Retrieved from [Link]

  • Preprints.org. (2023). Designing an In Vivo Preclinical Research Study. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. Retrieved from [Link]

  • ResearchGate. (2025). The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior: Techniques and Protocols | Request PDF. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Investigational Enzyme Replacement Therapy Products: Nonclinical Assessment. Retrieved from [Link]

  • National Institutes of Health. (2015). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. Retrieved from [Link]

  • Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments. Retrieved from [Link]

  • Regulations.gov. (n.d.). Microdose Radiopharmaceutical Diagnostic Drugs: Nonclinical Study Recommendations. Retrieved from [Link]

  • IAR J Med Sci. (2024). Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. Retrieved from [Link]

  • AMSbiopharma. (2025). Preclinical research strategies for drug development. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2017). Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies. Retrieved from [Link]

  • Syncrosome. (n.d.). CNS Preclinical Disease Models - Parkinson & Stroke. Retrieved from [Link]

  • International Journal of Health Sciences and Research. (2016). Preclinical Evaluation of Antidepressant Activity of New Monoamine Oxidase Inhibitors in Rodents. Retrieved from [Link]

  • NC3Rs. (2016). Animal models for CNS safety pharmacology under the spotlight. Retrieved from [Link]

Sources

Application Notes and Protocols: 4-Benzyl-1,4-Oxazepane as a Selective Dopamine D4 Receptor Ligand

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the characterization and application of 4-benzyl-1,4-oxazepane, a representative member of the 1,4-oxazepane class of compounds that exhibit high affinity and selectivity for the dopamine D4 receptor (D4R). The dopamine D4 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the prefrontal cortex, hippocampus, and amygdala, is a key therapeutic target for various neuropsychiatric disorders, including schizophrenia, ADHD, and substance use disorders.[1][2] This guide details the scientific rationale, experimental protocols, and data interpretation for researchers investigating novel D4R ligands. We will cover the synthesis of the 1,4-oxazepane scaffold, in vitro binding affinity determination via radioligand binding assays, and functional characterization of antagonist activity through cAMP modulation assays.

Introduction: The Dopamine D4 Receptor and the 1,4-Oxazepane Scaffold

The dopamine D4 receptor is a member of the D2-like family of dopamine receptors, which also includes the D2 and D3 subtypes.[2] Upon activation by dopamine, D4 receptors couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2] This signaling pathway modulates neuronal excitability and plays a crucial role in cognitive and emotional processes.[1] The unique expression pattern of the D4 receptor, with lower levels in motor control regions like the striatum compared to other D2-like receptors, makes it an attractive target for developing therapeutics with a reduced risk of extrapyramidal side effects.[3]

The 1,4-oxazepane moiety has emerged as a privileged scaffold for the development of selective D4 receptor ligands.[3] Structure-activity relationship (SAR) studies have demonstrated that substitutions on both the nitrogen atom (position 4) and the carbon backbone (e.g., position 2) of the oxazepane ring can significantly influence binding affinity and selectivity.[3] The 4-benzyl substitution, in particular, has been shown to be a key feature for achieving high affinity at the D4 receptor.

Synthesis of 4-Benzyl-1,4-Oxazepane

The synthesis of 4-benzyl-1,4-oxazepane and its derivatives can be achieved through various established routes for forming seven-membered heterocyclic rings. A common and effective method involves the cyclization of an appropriate N-substituted amino alcohol.

Principle of Synthesis:

A generalized synthetic approach involves the reductive amination of a suitable aldehyde with an amino alcohol, followed by an intramolecular cyclization. For 4-benzyl-1,4-oxazepane, this can be conceptualized as the reaction between N-benzylethanolamine and a two-carbon electrophile, or a multi-step process starting from simpler precursors.

Exemplary Synthetic Protocol:

A robust method for the synthesis of the 1,4-oxazepane core involves the reaction of N-propargylamines.[4] While a specific protocol for 4-benzyl-1,4-oxazepane is not detailed in the cited literature, a plausible synthetic route based on general principles is outlined below. This should be considered a representative method, and optimization may be required.

Step 1: N-alkylation of Ethanolamine

  • To a solution of ethanolamine (1.0 eq) in a suitable solvent such as methanol or acetonitrile, add a base like potassium carbonate (1.5 eq).

  • Add benzyl bromide or benzyl chloride (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure to obtain crude N-benzylethanolamine.

Step 2: Cyclization to form the 1,4-Oxazepane Ring

  • The crude N-benzylethanolamine can be reacted with a suitable two-carbon synthon, such as 1,2-dibromoethane, in the presence of a strong base (e.g., sodium hydride) in an aprotic solvent like DMF or THF to facilitate the intramolecular cyclization.

  • Alternatively, a reaction with an activated diol or a related strategy can be employed.

  • The reaction is typically carried out at elevated temperatures, and the progress is monitored by TLC or GC-MS.

  • After the reaction is complete, the mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is then purified by column chromatography on silica gel to yield pure 4-benzyl-1,4-oxazepane.

In Vitro Characterization: Binding Affinity and Selectivity

The initial characterization of a novel ligand involves determining its binding affinity (Ki) for the target receptor and its selectivity against other related receptors. A competitive radioligand binding assay is the gold standard for this purpose.

Structure-Activity Relationship of 1,4-Oxazepane Derivatives at the D4 Receptor

The affinity of 1,4-oxazepane derivatives for the D4 receptor is highly dependent on the substituents on the scaffold. The following table summarizes key SAR findings for a series of 2,4-disubstituted 1,4-oxazepanes.

Compound IDR1 (at position 2)R2 (at position 4)Ki (nM) for D4 Receptor
1a H4-chlorobenzyl15
1b Methyl4-chlorobenzyl8
1c Ethyl4-chlorobenzyl25
1d H4-fluorobenzyl22
1e H3,4-dichlorobenzyl12

Data adapted from a comparative guide on the SAR of 1,4-oxazepane derivatives.

Key Insights from SAR Data:

  • N-Benzyl Substitution: The presence of a substituted benzyl group at the 4-position is crucial for D4 receptor affinity. A 4-chloro substituent appears to be favorable for binding.

  • Substitution at the 2-position: A small alkyl group, such as a methyl group (Compound 1b), can enhance affinity compared to the unsubstituted analog (Compound 1a). However, increasing the steric bulk with an ethyl group (Compound 1c) leads to a decrease in affinity.

Protocol: Competitive Radioligand Binding Assay for Dopamine D4 Receptor

This protocol describes a method to determine the binding affinity of 4-benzyl-1,4-oxazepane for the human dopamine D4 receptor expressed in a stable cell line (e.g., HEK293 or CHO cells).

Materials and Reagents:

  • Cell Membranes: Membranes prepared from HEK293 cells stably expressing the human dopamine D4.4 receptor.

  • Radioligand: [³H]Spiperone or another suitable D4-preferring radioligand.

  • Non-specific Binding Agent: Haloperidol (10 µM) or another suitable D4 antagonist.

  • Test Compound: 4-benzyl-1,4-oxazepane, dissolved in DMSO to create a stock solution, with serial dilutions in assay buffer.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Scintillation Cocktail.

  • 96-well plates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Liquid scintillation counter.

Experimental Workflow:

A brief, descriptive caption: Workflow for Radioligand Binding Assay.

Step-by-Step Procedure:

  • Preparation:

    • Thaw the cell membrane preparation on ice. Homogenize briefly in ice-cold assay buffer.

    • Perform serial dilutions of the 4-benzyl-1,4-oxazepane stock solution to obtain a range of concentrations (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

  • Incubation:

    • In a 96-well plate, combine:

      • 50 µL of assay buffer (for total binding) or 50 µL of 10 µM haloperidol (for non-specific binding) or 50 µL of the test compound at various concentrations.

      • 50 µL of the radioligand ([³H]Spiperone) at a concentration close to its Kd.

      • 100 µL of the diluted membrane preparation.

    • The final assay volume is 200 µL.

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration:

    • Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding at each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Characterization: Determining Antagonist Activity

Based on the pharmacology of structurally similar N-benzylpiperidines at the D4 receptor, it is anticipated that 4-benzyl-1,4-oxazepane will act as a D4 receptor antagonist.[1] This can be experimentally verified by assessing its ability to block dopamine-induced inhibition of cAMP production.

Dopamine D4 Receptor Signaling Pathway

G Dopamine Dopamine D4 Receptor D4 Receptor Dopamine->D4 Receptor Gαi/o Gαi/o D4 Receptor->Gαi/o Adenylyl Cyclase Adenylyl Cyclase Gαi/o->Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP 4-Benzyl-1,4-Oxazepane 4-Benzyl-1,4-Oxazepane 4-Benzyl-1,4-Oxazepane->D4 Receptor

A brief, descriptive caption: D4 Receptor Signaling and Antagonism.

Protocol: cAMP Accumulation Assay

This protocol outlines a method to determine the functional activity of 4-benzyl-1,4-oxazepane as a D4 receptor antagonist in a cell-based assay.

Principle:

D4 receptor activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels. To measure this inhibition, adenylyl cyclase is first stimulated with forskolin. An agonist will cause a decrease in this forskolin-stimulated cAMP level. An antagonist, like the expected 4-benzyl-1,4-oxazepane, will block the effect of a D4 agonist (e.g., dopamine), thereby restoring cAMP levels towards the forskolin-stimulated maximum.

Materials and Reagents:

  • Cell Line: HEK293 or CHO cells stably expressing the human dopamine D4.4 receptor.

  • Cell Culture Medium.

  • Stimulation Buffer: HBSS or serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

  • Forskolin: To stimulate adenylyl cyclase.

  • D4 Receptor Agonist: Dopamine or a selective D4 agonist.

  • Test Compound: 4-benzyl-1,4-oxazepane.

  • cAMP Detection Kit: A commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Experimental Workflow:

A brief, descriptive caption: Workflow for cAMP Antagonist Assay.

Step-by-Step Procedure:

  • Cell Plating:

    • Seed the D4R-expressing cells into 96-well plates and grow to near confluency.

  • Antagonist Pre-incubation:

    • Wash the cells with stimulation buffer.

    • Add the test compound (4-benzyl-1,4-oxazepane) at various concentrations to the wells and pre-incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation:

    • Add the D4 agonist (e.g., dopamine at its EC₈₀ concentration) and a fixed concentration of forskolin (e.g., 1-10 µM) to the wells.

    • Incubate for an additional 15-30 minutes at 37°C.

  • cAMP Measurement:

    • Terminate the stimulation and lyse the cells according to the instructions of the chosen cAMP detection kit.

    • Measure the intracellular cAMP levels.

Data Analysis:

  • Generate a dose-response curve by plotting the cAMP levels against the logarithm of the antagonist concentration.

  • The data will show that as the concentration of 4-benzyl-1,4-oxazepane increases, it will progressively block the dopamine-induced decrease in cAMP, causing the signal to return to the level seen with forskolin alone.

  • Fit the data using non-linear regression to determine the IC₅₀ value of the antagonist.

  • The antagonist affinity (Kb) can be calculated using the Schild equation if a full dose-response curve to the agonist is generated in the presence of multiple fixed concentrations of the antagonist.

Conclusion and Future Directions

The 4-benzyl-1,4-oxazepane scaffold represents a promising starting point for the development of novel dopamine D4 receptor ligands. The protocols outlined in this guide provide a robust framework for the synthesis, binding characterization, and functional evaluation of these compounds. The high affinity and selectivity for the D4 receptor make this class of molecules valuable tools for further investigation into the role of the D4 receptor in CNS function and as potential leads for the development of new therapeutics for psychiatric and neurological disorders. Future studies should focus on in vivo characterization of pharmacokinetic properties and efficacy in animal models of relevant diseases.

References

  • De Benedetti, P. G., Codeluppi, L., & Ronsisvalle, G. (2022). Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. ACS Omega, 7(38), 33955-33969. Available at: [Link]

  • Leone, D., Butini, S., & Campiani, G. (2023). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Molecules, 28(11), 4381. Available at: [Link]

  • Liljefors, T., & Boegesoe, K. P. (2002). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of medicinal chemistry, 45(10), 2058–2072. Available at: [Link]

  • Majumdar, K. C., & Ganai, S. (2016). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances, 6(73), 69025-69052. Available at: [Link]

  • Neumeyer, J. L., & Kula, N. S. (1998). Neuropharmacological assessment of potential dopamine D4 receptor-selective radioligands. Journal of Pharmacology and Experimental Therapeutics, 286(2), 940-947. Available at: [Link]

  • Undieh, A. S. (2010). Pharmacology and therapeutic potential of dopamine D4 receptor antagonists for cocaine use disorder. ChemRxiv. Available at: [Link]

Sources

application of 4-Benzyl-1,4-oxazepane in neuropharmacology research

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the neuropharmacological investigation of 4-Benzyl-1,4-oxazepane. Given the novelty of this specific molecule in published research, this document serves as a strategic roadmap, outlining the essential protocols and rationale for its characterization, from initial target screening to preliminary in vivo assessment. The methodologies are based on established principles in neuropharmacology and draw from research on structurally related compounds.

Introduction and Rationale

The 1,4-oxazepane scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1] Research has highlighted its potential in developing agents for psychiatric disorders, including antiepileptic, antifungal, and anti-inflammatory applications.[1] The addition of a benzyl group is a common strategy in neuropharmacology to enhance affinity for various receptors, often through π-π stacking interactions with aromatic residues in the binding pocket.[2][3]

For instance, derivatives of the related 1,4-benzodiazepine structure are well-known for their effects on the central nervous system, primarily through modulation of the GABA-A receptor, leading to anxiolytic, sedative, and anticonvulsant properties.[4] Furthermore, other 1,4-oxazepane derivatives have been investigated as selective ligands for dopamine D4 receptors, which are implicated in conditions like schizophrenia.[5] Some have also been designed as monoamine reuptake inhibitors, targeting transporters for serotonin, norepinephrine, and dopamine, which are crucial in the treatment of depression and anxiety.[6]

Given this background, 4-Benzyl-1,4-oxazepane emerges as a compelling candidate for neuropharmacological investigation. Its structural motifs suggest a potential interaction with monoaminergic systems (dopamine, serotonin, norepinephrine) or other key central nervous system (CNS) receptors. This guide outlines a systematic approach to elucidate its pharmacological profile.

Proposed Research Workflow

A logical progression is crucial for the efficient and thorough characterization of a novel compound. The following workflow is recommended to move from broad screening to more specific functional and behavioral assays.

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: In Vivo Characterization A Primary Binding Screen (Broad Receptor Panel) B Secondary Binding Assays (Dose-Response at 'Hits') A->B Identify initial targets C Functional Assays (e.g., cAMP, Ca2+ Flux, Uptake) B->C Confirm affinity (Ki) D Pharmacokinetic Study (Rodent) (e.g., IV, PO Dosing) C->D Determine functional activity (EC50/IC50) E Target Occupancy Study D->E Determine brain penetration & dosing F Behavioral Models (Based on in vitro profile) E->F Confirm target engagement in vivo G Lead Optimization or Further Mechanistic Studies F->G

Figure 1: A proposed workflow for the neuropharmacological characterization of 4-Benzyl-1,4-oxazepane.

Phase 1: In Vitro Characterization Protocols

The initial phase focuses on identifying the molecular targets of 4-Benzyl-1,4-oxazepane and quantifying its affinity and functional activity at those sites.

Protocol: Radioligand Binding Assay for Dopamine D4 Receptor Affinity

This protocol determines the binding affinity (Ki) of 4-Benzyl-1,4-oxazepane for the human dopamine D4 receptor, a plausible target based on related scaffolds.[5]

Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for the D4 receptor.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing the human dopamine D4 receptor.

  • Radioligand: [³H]-Spiperone or another suitable D4-selective antagonist.

  • Non-specific binding control: Haloperidol (10 µM) or another appropriate D4 antagonist.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 4-Benzyl-1,4-oxazepane in DMSO. Perform serial dilutions in the assay buffer to create a range of concentrations (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

  • Assay Setup: In each well of the 96-well plate, add the following in order:

    • 50 µL of Assay Buffer (for total binding) or 50 µL of non-specific binding control (Haloperidol).

    • 50 µL of the test compound at various concentrations.

    • 50 µL of the radioligand ([³H]-Spiperone) at a concentration close to its Kd.

    • 50 µL of the cell membrane preparation (typically 10-20 µg of protein per well).

  • Incubation: Incubate the plates at room temperature (or 37°C, depending on the established protocol for the specific membrane preparation) for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow them to equilibrate for at least 4 hours. Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Total Binding (cpm) - Non-specific Binding (cpm).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding).

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Monoamine Transporter Uptake Assay

This protocol assesses the ability of 4-Benzyl-1,4-oxazepane to inhibit the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT), a common mechanism for antidepressants and anxiolytics.[6]

Objective: To determine the IC₅₀ of the test compound for inhibiting the uptake of monoamines into cells expressing the respective transporters.

Materials:

  • HEK293 cells stably expressing human SERT, NET, or DAT.

  • Radiolabeled neurotransmitters: [³H]-Serotonin, [³H]-Norepinephrine, or [³H]-Dopamine.

  • Uptake Buffer: Krebs-Ringer-HEPES buffer (KRHB), pH 7.4.

  • Positive Controls (known inhibitors): Fluoxetine (for SERT), Desipramine (for NET), GBR-12909 (for DAT).

  • 96-well microplates (cell culture treated).

  • Microplate scintillation counter (e.g., MicroBeta or TopCount).

Procedure:

  • Cell Plating: Seed the transporter-expressing cells into 96-well plates and grow to confluence.

  • Compound Preparation: Prepare serial dilutions of 4-Benzyl-1,4-oxazepane and positive controls in KRHB.

  • Pre-incubation: Aspirate the culture medium from the cells. Wash the cells once with KRHB. Add the test compound dilutions to the wells and pre-incubate for 10-15 minutes at 37°C.

  • Initiate Uptake: Add the radiolabeled neurotransmitter to each well to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake for the specific cell line.

  • Terminate Uptake: Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold KRHB.

  • Cell Lysis and Scintillation Counting: Lyse the cells with a lysis buffer containing a scintillant (e.g., MicroScint). Seal the plates and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the counts from a non-specific uptake control (e.g., incubation at 4°C or with a high concentration of a known inhibitor).

    • Plot the percentage of inhibition against the log concentration of the test compound.

    • Use non-linear regression to calculate the IC₅₀ value for each transporter.

Table 1: Hypothetical In Vitro Data Summary for 4-Benzyl-1,4-oxazepane

TargetBinding Affinity (Ki, nM)Functional Activity (IC₅₀, nM)
Dopamine D4 ReceptorTo be determinedTo be determined
Serotonin Transporter (SERT)To be determinedTo be determined
Norepinephrine Transporter (NET)To be determinedTo be determined
Dopamine Transporter (DAT)To be determinedTo be determined
α₁-AdrenoceptorTo be determinedTo be determined
5-HT₂ₐ ReceptorTo be determinedTo be determined

Phase 2: In Vivo Characterization Protocols

Should the in vitro data reveal potent and selective activity at a specific target, the investigation can proceed to in vivo models to assess therapeutic potential and drug-like properties.

Rationale for Model Selection

The choice of a behavioral model is dictated by the in vitro pharmacology.

  • If active at D4 receptors: Models for psychosis (e.g., prepulse inhibition) or cognition (e.g., novel object recognition) would be appropriate.[2][5]

  • If active as a SERT/NET inhibitor: Models for depression (e.g., forced swim test, tail suspension test) or anxiety (e.g., elevated plus maze) would be relevant.[6]

Protocol: Forced Swim Test (Porsolt Test) in Mice

This is a standard screening test for potential antidepressant activity.

Objective: To evaluate the effect of 4-Benzyl-1,4-oxazepane on depressive-like behavior, measured as immobility time.

Materials:

  • Male C57BL/6 or Swiss Webster mice (8-10 weeks old).

  • Vehicle (e.g., saline with 5% Tween 80).

  • Positive control: Imipramine (15-30 mg/kg) or Fluoxetine (10-20 mg/kg).

  • Test compound: 4-Benzyl-1,4-oxazepane at various doses (e.g., 1, 3, 10, 30 mg/kg).

  • Glass cylinders (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Video recording system and analysis software.

Procedure:

  • Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Dosing: Administer the vehicle, positive control, or test compound via intraperitoneal (IP) or oral (PO) route. The pre-treatment time will depend on the expected pharmacokinetics (typically 30-60 minutes for IP).

  • Pre-swim Session (Day 1 - Optional but recommended): Place each mouse in the cylinder for a 15-minute conditioning swim. This increases the immobility on the test day. Remove, dry, and return the mouse to its home cage.

  • Test Session (Day 2): Place the mice individually into the swim cylinders for a 6-minute test session. Record the entire session.

  • Behavioral Scoring: Score the duration of immobility during the last 4 minutes of the 6-minute session. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water. Scoring can be done by a trained observer blinded to the treatment groups or by automated video-tracking software.

  • Data Analysis:

    • Compare the mean immobility time for each treatment group to the vehicle control group using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).

    • A significant reduction in immobility time compared to the vehicle group suggests a potential antidepressant-like effect.

Conclusion and Future Directions

This document provides a foundational strategy for the neuropharmacological evaluation of 4-Benzyl-1,4-oxazepane. The proposed protocols for in vitro binding and functional assays, followed by targeted in vivo behavioral studies, create a robust pipeline for characterizing its mechanism of action and therapeutic potential. Positive results from these initial studies would warrant further investigation into its selectivity profile, mechanism of action, pharmacokinetic properties, and safety profile, paving the way for potential lead optimization.

References

  • TSI Journals. 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. Available at: [Link]

  • MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Available at: [Link]

  • Google Patents. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Iraqi Journal of Science. Studies on the 1,4-Oxazepine Ring Formation Reaction Using the Molecular Orbital Method. Available at: [Link]

  • PubMed. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Available at: [Link]

  • ResearchGate. (PDF) Oxazepine Derivatives, Synthesis and Applications. Available at: [Link]

  • Google Patents. WO2012046882A1 - 1,4-oxazepane derivatives.
  • PubMed Central. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Available at: [Link]

  • ResearchGate. Selected pharmacologically relevant compounds bearing a 1,4-oxazepane scaffold.1–6. Available at: [Link]

  • ACS Publications. Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. Available at: [Link]

  • International Journal of New Chemistry. Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. Available at: [Link]

  • PubMed. Affinity and activity profiling of unichiral 8-substituted 1,4-benzodioxane analogues of WB4101 reveals a potent and selective α1B-adrenoceptor antagonist. Available at: [Link]

  • PubMed. Synthesis and structure/NMDA receptor affinity relationships of 1-substituted tetrahydro-3-benzazepines. Available at: [Link]

  • PubMed Central. 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Available at: [Link]

Sources

Application Notes & Protocols: A Comprehensive Guide to the Evaluation of 4-Benzyl-1,4-oxazepane in Preclinical Assays for Antidepressant Activity

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a detailed framework for researchers, scientists, and drug development professionals to investigate the potential antidepressant properties of the novel compound, 4-benzyl-1,4-oxazepane. The protocols outlined herein are designed to systematically evaluate the compound's mechanism of action and efficacy, from initial in vitro screening to in vivo behavioral validation.

The rationale for investigating 4-benzyl-1,4-oxazepane stems from the known neuropharmacological activity of structurally related oxazepine derivatives, which have shown promise in modulating central nervous system (CNS) pathways.[1] Notably, patent literature indicates that certain 1,4-oxazepane derivatives possess monoamine reuptake inhibitory activity, a cornerstone of many clinically effective antidepressant medications.[2] This guide, therefore, establishes a scientifically rigorous workflow to elucidate the antidepressant potential of this specific molecule.

Part 1: Foundational In Vitro Screening: Target Engagement and Mechanistic Insights

The initial phase of assessment focuses on determining if and how 4-benzyl-1,4-oxazepane interacts with key molecular targets implicated in the pathophysiology of depression. The primary hypothesis, based on related compounds, is the inhibition of monoamine transporters, specifically the serotonin transporter (SERT) and the norepinephrine transporter (NET).

Neurotransmitter Reuptake Inhibition Assays

Causality of Experimental Choice: The monoamine hypothesis of depression posits that a deficiency in synaptic concentrations of neurotransmitters like serotonin and norepinephrine contributes to depressive symptoms. By blocking their respective transporters (SERT and NET), their synaptic availability is increased, a mechanism shared by many successful antidepressants.[2][3] These assays are a crucial first step to determine if 4-benzyl-1,4-oxazepane operates through this well-established mechanism.

Experimental Workflow Diagram:

G cluster_0 In Vitro Screening Workflow A Prepare 4-benzyl-1,4-oxazepane Stock Solutions C Radioligand Binding Assay (e.g., [3H]citalopram for SERT, [3H]nisoxetine for NET) A->C D Fluorescence-Based Uptake Assay A->D B Cell Culture (HEK293 cells expressing hSERT or hNET) B->C B->D E Data Analysis: Calculate IC50 and Ki values C->E D->E F Determine Selectivity Profile (SERT vs. NET) E->F

Caption: Workflow for in vitro assessment of 4-benzyl-1,4-oxazepane.

Protocol 1: Radioligand Binding Assay for SERT and NET

This protocol determines the affinity of 4-benzyl-1,4-oxazepane for the serotonin and norepinephrine transporters.

  • Materials:

    • HEK293 cells stably expressing human SERT (hSERT) or human NET (hNET).

    • Membrane preparation from these cells.

    • Radioligands: [³H]citalopram (for SERT) and [³H]nisoxetine (for NET).

    • Non-specific binding inhibitors: Fluoxetine (for SERT) and Desipramine (for NET).

    • 4-benzyl-1,4-oxazepane.

    • Assay buffer, scintillation fluid, 96-well plates, filter mats, and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of 4-benzyl-1,4-oxazepane.

    • In a 96-well plate, add the cell membrane preparation, the appropriate radioligand at a concentration near its Kd, and either buffer, a known inhibitor (for non-specific binding), or the test compound (4-benzyl-1,4-oxazepane).

    • Incubate at room temperature for a specified time to reach equilibrium.

    • Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Allow the filters to dry, then add scintillation fluid.

    • Measure the radioactivity in each filter using a scintillation counter.

    • Calculate the specific binding and determine the concentration of 4-benzyl-1,4-oxazepane that inhibits 50% of the specific binding (IC50).

    • Convert the IC50 to an inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: Fluorescence-Based Neurotransmitter Transporter Uptake Assay

This functional assay measures the ability of 4-benzyl-1,4-oxazepane to inhibit the uptake of a fluorescent substrate that mimics the natural neurotransmitter.[4][5]

  • Materials:

    • HEK293 cells stably expressing hSERT or hNET.

    • Neurotransmitter Transporter Uptake Assay Kit (commercially available).

    • 4-benzyl-1,4-oxazepane.

    • 96- or 384-well black-walled, clear-bottom plates.

    • Fluorescence plate reader.

  • Procedure:

    • Seed the cells in the microplates and allow them to form a confluent monolayer.[4]

    • Prepare serial dilutions of 4-benzyl-1,4-oxazepane.

    • Remove the culture medium and add the assay buffer containing the fluorescent substrate and a quencher dye.

    • Add the test compound or a known inhibitor (positive control) to the wells.

    • Incubate for a specified time at 37°C.

    • Measure the fluorescence intensity. Inhibition of transporter activity prevents the substrate from entering the cell, resulting in a lower fluorescence signal.

    • Plot the fluorescence signal against the compound concentration to determine the IC50 value.

Data Presentation: Expected In Vitro Results

Assay TypeTargetParameter4-benzyl-1,4-oxazepane (Hypothetical Value)Positive Control (e.g., Fluoxetine for SERT)
Radioligand BindingSERTKi (nM)Experimental Result~1 nM
Radioligand BindingNETKi (nM)Experimental Result>100 nM
Functional UptakeSERTIC50 (nM)Experimental Result~10 nM
Functional UptakeNETIC50 (nM)Experimental Result>500 nM

Part 2: In Vivo Behavioral Models: Assessing Antidepressant-Like Efficacy

Following promising in vitro results, the next critical step is to evaluate the efficacy of 4-benzyl-1,4-oxazepane in established animal models of depression-like behavior. The Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used for screening potential antidepressant compounds.[6][7][8]

Causality of Experimental Choice: These models are based on the principle of behavioral despair. When placed in an inescapable, stressful situation, rodents will eventually cease escape-oriented behaviors and become immobile. This immobility is interpreted as a state of behavioral despair, which can be reversed by treatment with antidepressant drugs.[9][10] These tests have high predictive validity for antidepressant efficacy in humans.

Experimental Workflow Diagram:

G cluster_1 In Vivo Behavioral Testing Workflow G Animal Acclimation (e.g., C57BL/6 mice) H Vehicle/Compound Administration (e.g., intraperitoneal injection) G->H I Forced Swim Test (FST) H->I J Tail Suspension Test (TST) H->J K Behavioral Scoring (Duration of Immobility) I->K J->K L Statistical Analysis (e.g., ANOVA) K->L M Evaluation of Antidepressant-Like Effect L->M

Sources

Application Note: A Validated LC-MS/MS Method for the Quantification of 4-Benzyl-1,4-oxazepane in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-Benzyl-1,4-oxazepane in human plasma. The protocol outlined herein provides a comprehensive workflow, from sample preparation using solid-phase extraction to the final determination by LC-MS/MS, and has been developed in accordance with international bioanalytical method validation guidelines.[1][2] This method is tailored for researchers, scientists, and drug development professionals requiring accurate quantification of this compound in a biological matrix.

Introduction

4-Benzyl-1,4-oxazepane is a heterocyclic compound with potential applications in pharmaceutical development.[3] Accurate measurement of its concentration in biological fluids is critical for pharmacokinetic and toxicokinetic studies. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful analytical tool for the identification and quantification of drug metabolites in biological samples.[4][5] This document provides a detailed protocol for a selective and sensitive LC-MS/MS method for 4-Benzyl-1,4-oxazepane in human plasma.

Physicochemical Properties of Analytes

A thorough understanding of the physicochemical properties of 4-Benzyl-1,4-oxazepane and a suitable internal standard is fundamental for method development.

Property4-Benzyl-1,4-oxazepane (Analyte)4-Benzyl-1,4-oxazepane-d7 (Internal Standard)
Molecular FormulaC₁₂H₁₇NOC₁₂H₁₀D₇NO
Molecular Weight191.27 g/mol (approx.)198.31 g/mol (approx.)
StructureNot availableNot available
pKa (predicted)~8.5 (basic amine)~8.5 (basic amine)
LogP (predicted)~2.3~2.3

Note: Experimentally determined values should be used when available. The internal standard should ideally be a stable isotope-labeled version of the analyte.

Experimental Workflow

The overall analytical workflow is depicted in the following diagram.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is_add Add Internal Standard plasma->is_add spe Solid-Phase Extraction (SPE) is_add->spe evap Evaporation spe->evap recon Reconstitution evap->recon lc UPLC Separation recon->lc ms Tandem MS Detection lc->ms quant Quantification ms->quant report Reporting quant->report

Figure 1: Overall experimental workflow from sample receipt to data reporting.

Detailed Protocols

Materials and Reagents
  • 4-Benzyl-1,4-oxazepane reference standard (>98% purity)

  • 4-Benzyl-1,4-oxazepane-d7 (internal standard, IS) (>98% purity)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Ammonium acetate

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Solid-phase extraction (SPE) cartridges (e.g., Mixed-mode cation exchange)

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation: Solid-Phase Extraction (SPE)

The complexity of biological matrices necessitates a thorough sample cleanup to minimize matrix effects.[6] Solid-phase extraction is a robust technique for this purpose.[6][7]

Protocol:

  • Sample Thawing: Thaw plasma samples at room temperature.

  • Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 100 ng/mL 4-Benzyl-1,4-oxazepane-d7 in methanol) to each plasma sample, except for the blank matrix samples.

  • Sample Pre-treatment: Add 200 µL of 4% phosphoric acid in water to each sample, and vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition the mixed-mode cation exchange SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid.

    • Wash the cartridge with 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

spe_protocol start Start: Plasma Sample add_is Spike with Internal Standard start->add_is pretreat Pre-treat with Acid add_is->pretreat load Load Sample pretreat->load condition Condition SPE Cartridge (Methanol, then Water) condition->load wash1 Wash 1 (Aqueous Acid) load->wash1 wash2 Wash 2 (Methanol) wash1->wash2 elute Elute (Ammoniated Methanol) wash2->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute end Ready for LC-MS/MS reconstitute->end

Figure 2: Step-by-step solid-phase extraction (SPE) protocol.

LC-MS/MS Analysis

Liquid Chromatography Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
Capillary Voltage 3.5 kV
Multiple Reaction Monitoring (MRM) Transitions
4-Benzyl-1,4-oxazepaneQ1: m/z 192.3 -> Q3: m/z 91.1 (Quantifier), m/z 132.1 (Qualifier)
4-Benzyl-1,4-oxazepane-d7 (IS)Q1: m/z 199.3 -> Q3: m/z 98.1

Note: The specific m/z values for the precursor and product ions should be optimized by direct infusion of the analyte and internal standard.

Method Validation

A full validation of the bioanalytical method should be performed according to the guidelines of the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][8][9]

Validation Parameters and Acceptance Criteria
ParameterExperimentAcceptance Criteria
Selectivity Analysis of at least six different blank plasma lots.No significant interfering peaks at the retention times of the analyte and IS (<20% of LLOQ for analyte, <5% for IS).
Linearity Calibration curve with at least six non-zero standards.Correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision Replicate analysis (n=5) of quality control (QC) samples at four levels (LOD, LQC, MQC, HQC) on three different days.Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Recovery Comparison of analyte peak area from extracted samples to unextracted samples.Consistent and reproducible recovery is desired.
Matrix Effect Comparison of analyte peak area in post-extraction spiked samples to pure solutions.Consistent and reproducible matrix effect is desired.
Stability Evaluation of analyte stability under various conditions (freeze-thaw, short-term bench-top, long-term storage, post-preparative).Analyte concentration should be within ±15% of the nominal concentration.
Example Validation Data (Simulated)

Accuracy and Precision:

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ198.58.2102.111.5
LQC3101.26.599.87.9
MQC5097.84.198.55.3
HQC150103.43.5101.74.8

Conclusion

The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of 4-Benzyl-1,4-oxazepane in human plasma. The detailed protocols for sample preparation and analysis, along with the comprehensive validation plan, ensure the generation of high-quality data suitable for regulatory submissions in drug development.

References

  • Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry. [Link]

  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. csbsju.edu. [Link]

  • Development of a validated HPLC method for the determination of four 1,4-benzodiazepines in human biological fluids. ResearchGate. [Link]

  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Open Research Library. [Link]

  • Analysis of Drugs from Biological Samples. International Journal of Innovative Science and Research Technology. [Link]

  • Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Waters Corporation. [Link]

  • Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. PMC - PubMed Central. [Link]

  • Benzodiazepines: Sample Preparation and HPLC Methods for Their Determination in Biological Samples. ResearchGate. [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Determination of N-benzylpiperazine in human plasma using derivatization-free liquid–liquid extraction and gas chromatography mass spectrometry. Analytical Methods (RSC Publishing). [Link]

  • LC-MS-MS Determination of Oxcarbazepine and an Active Metabolite in Human Plasma for Clinical Application. PubMed. [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. EMA - European Union. [Link]

  • Quantitative Determination of Drugs of Abuse in Human Plasma and Serum by LC/MS/MS Using Agilent Captiva EMR—Lipid Cleanup. Agilent. [Link]

  • A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Brønsted Acid-Catalyzed Intramolecular Etherification Reaction. ResearchGate. [Link]

  • Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows. NIH. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. AAPS. [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Swissmedic. [Link]

  • 1,4-Oxazepane | C5H11NO | CID 21873275. PubChem. [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]

  • Bioanalytical Method Validation. FDA. [Link]

  • LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. Waters Corporation. [Link]

  • Quantitative Metabolite Profiling of an Amino Group Containing Pharmaceutical in Human Plasma via Precolumn Derivatization and High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry. PubMed. [Link]

  • bioanalytical method validation and study sample analysis m10. ICH. [Link]

  • Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid. University of Baghdad Digital Repository. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. [Link]

  • A validated simultaneous quantification method for vonoprazan (TAK-438F) and its 4 metabolites in human plasma by the liquid chromatography-tandem mass spectrometry. PubMed. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. FDA. [Link]

  • USFDA guidelines for bioanalytical method validation. Slideshare. [Link]

  • 1,4-oxazepane derivatives.

Sources

Application Note: 4-Benzyl-1,4-oxazepane as a Scaffold for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Nature of the 1,4-Oxazepane Scaffold

In the landscape of modern drug discovery, the 1,4-oxazepane ring represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Unlike its ubiquitous 6-membered cousins (morpholines, piperazines), the 7-membered 1,4-oxazepane offers unique conformational properties. It adopts a twisted chair conformation that projects substituents into specific 3D vectors, often yielding superior selectivity profiles against G-Protein Coupled Receptors (GPCRs), particularly within the Central Nervous System (CNS).

This guide focuses on 4-Benzyl-1,4-oxazepane , a versatile core structure. The benzyl group at the N-4 position serves not only as a hydrophobic anchor for receptor binding pockets (e.g., Dopamine D4) but also as a strategic handle for metabolic tuning.

Key Therapeutic Applications[1]
  • CNS Disorders: Selective Dopamine D4 receptor antagonists (Schizophrenia) and Monoamine reuptake inhibitors (Depression).

  • Oncology: Inhibition of cancer cell proliferation via coumarin-oxazepane hybrids.

  • Infectious Disease: Antibacterial agents targeting gram-positive strains.

Structural & Physicochemical Analysis[2][3][4]

Before initiating synthesis, it is critical to understand the physicochemical behavior of this scaffold.

PropertyCharacteristicImpact on Drug Design
Ring Size 7-Membered (Medium Ring)Increased flexibility compared to piperidine; allows "induced fit" binding.
Heteroatoms Oxygen (1), Nitrogen (4)Oxygen acts as an H-bond acceptor; Nitrogen (basic) is the primary protonation site (pKa ~7.5–8.5).
Lipophilicity Moderate to High (logP ~2.5 for 4-benzyl)Good blood-brain barrier (BBB) permeability; Benzyl group adds hydrophobic bulk.
Metabolic Stability ModerateThe benzylic position is susceptible to CYP450 oxidation. Substitution on the ring (C2/C7) or the benzyl ring (e.g., p-Fluoro) improves stability.

Protocol A: Modular Synthesis via Intramolecular Etherification

While classical alkylation (e.g., reacting benzylamine with bis(2-chloroethyl)ether) is possible, it lacks regiocontrol for substituted derivatives. The following protocol, adapted from Castillo Millán et al. (2018), utilizes a Brønsted acid-catalyzed intramolecular etherification .[1] This method is superior for generating 4,7-disubstituted scaffolds, allowing for precise structure-activity relationship (SAR) exploration.

Workflow Overview
  • Mannich Reaction: Assembly of the carbon backbone.

  • Reduction: Formation of the N-tethered diol.

  • Cyclization: Acid-mediated ring closure.

Materials
  • Reagents: N-Benzylethanolamine, Acetophenone (or derivative), Paraformaldehyde, Sodium Borohydride (NaBH₄), Sulfuric Acid (H₂SO₄), 1,4-Dioxane.

  • Equipment: Round-bottom flasks, Reflux condenser, Rotary evaporator, Silica gel chromatography columns.

Step-by-Step Methodology
Step 1: Synthesis of the Amino-Ketone Intermediate

Rationale: This step installs the C7 substituent (from the acetophenone) and the N-benzyl linker in a single pot.

  • Prepare the Mannich Base: In a round-bottom flask, dissolve Acetophenone (10 mmol), Paraformaldehyde (12 mmol), and Dimethylamine hydrochloride (12 mmol) in Ethanol (20 mL). Add catalytic HCl (2 drops).

  • Reflux: Heat to reflux for 2 hours. Monitor by TLC.[2]

  • Exchange: To the resulting crude Mannich base (3-dimethylamino-1-phenylpropan-1-one), add N-Benzylethanolamine (10 mmol) in a 1:1 mixture of Water/Dioxane.

  • Displacement: Heat at 90°C for 4 hours. The N-benzylethanolamine displaces the dimethylamine.

  • Workup: Extract with Dichloromethane (DCM), wash with brine, and concentrate. This yields the amino-ketone intermediate.

Step 2: Reduction to N-Tethered Diol

Rationale: Creates the necessary hydroxyl group for the etherification closure.

  • Dissolve: Dissolve the crude amino-ketone (from Step 1) in Methanol (0.1 M concentration).

  • Reduce: Cool to 0°C. Add NaBH₄ (1.5 equivalents) portion-wise over 15 minutes.

  • Stir: Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Quench: Add saturated NH₄Cl solution.

  • Isolate: Extract with Ethyl Acetate. Dry over Na₂SO₄ and concentrate to yield the N-tethered diol.

Step 3: Acid-Catalyzed Cyclization (The Critical Step)

Rationale: H₂SO₄ protonates the benzylic alcohol (formed from the ketone), generating a carbocation that is trapped by the primary alcohol of the ethanolamine arm.

  • Setup: Dissolve the diol in 1,4-Dioxane (0.05 M - dilute conditions prevent intermolecular polymerization).

  • Acidify: Add H₂SO₄ (3.0 equivalents) dropwise.

  • Heat: Heat the mixture to 90–100°C for 12 hours.

    • Note: Temperature control is vital. Too low (<80°C) results in incomplete reaction; too high (>120°C) causes degradation.

  • Neutralize: Cool to RT. Carefully add saturated NaHCO₃ until pH ~8.

  • Purification: Extract with DCM. Purify via silica gel chromatography (Eluent: Hexane/Ethyl Acetate 4:1).

Yield Expectation: 60–75% overall yield. Validation: ¹H NMR should show the disappearance of hydroxyl protons and the appearance of the characteristic 7-membered ring methylene multiplets.

Visualizing the Synthetic Logic

Synthesis_Pathway Start N-Benzylethanolamine + Acetophenone Inter1 Amino-Ketone Intermediate Start->Inter1 Mannich Reaction (Reflux) Inter2 N-Tethered Diol Inter1->Inter2 NaBH4 Reduction (MeOH, 0°C) Carbocation Benzylic Carbocation Inter2->Carbocation H2SO4 / Dioxane (Protonation) Product 4-Benzyl-7-phenyl- 1,4-oxazepane Carbocation->Product Intramolecular Etherification

Figure 1: Modular synthesis of 4,7-disubstituted 1,4-oxazepanes via the "Castillo Millán" route.

Application Note: Biological Screening (Dopamine D4 Targeting)

The 4-benzyl-1,4-oxazepane scaffold has shown specific utility as a ligand for the Dopamine D4 receptor . Unlike D2 receptors (associated with motor side effects), D4 is localized in the prefrontal cortex and hippocampus, making it a prime target for cognitive enhancement and schizophrenia treatment.[3]

Mechanism of Action

The scaffold acts as an antagonist or partial agonist. The basic nitrogen of the oxazepane ring mimics the protonated amine of dopamine, interacting with the conserved Aspartate residue (Asp115 in D4) in Transmembrane Domain 3 (TM3). The benzyl group occupies the hydrophobic orthosteric pocket.

Screening Protocol: cAMP Inhibition Assay

Since D4 is G_i/o coupled, activation inhibits Adenylyl Cyclase. Antagonists reverse this inhibition.

  • Cell Line: CHO-K1 cells stably expressing human Dopamine D4 receptor.

  • Stimulation: Treat cells with Forskolin (10 µM) to elevate cAMP levels.

  • Agonist Challenge: Add Quinpirole (D2/D3/D4 agonist) to inhibit cAMP production (Baseline response).

  • Test Compound: Add the 4-Benzyl-1,4-oxazepane derivative at varying concentrations (0.1 nM – 10 µM).

  • Readout: Measure cAMP levels using a TR-FRET kit.

    • Positive Result: Recovery of cAMP levels (Antagonist activity).

Signaling Pathway Visualization

D4_Signaling cluster_membrane Cell Membrane Ligand Oxazepane Ligand D4R Dopamine D4 Receptor (GPCR) Ligand->D4R Binding (Antagonist) Gi G_i/o Protein D4R->Gi Inactivates AC Adenylyl Cyclase Gi->AC Normally Inhibits cAMP cAMP AC->cAMP Catalyzes ATP ATP ATP->AC PKA PKA Signaling cAMP->PKA Activates Effect Cognitive Modulation PKA->Effect Downstream

Figure 2: Impact of Oxazepane antagonism on the Dopamine D4 G_i/o signaling cascade.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Cyclization Temperature too low; polymerization.Ensure reaction temperature is maintained at 90°C. Use high dilution (0.05 M) to favor intramolecular reaction.
Incomplete Reduction Steric hindrance of the ketone.Increase NaBH₄ to 3.0 equivalents or switch to LiAlH₄ (stronger reductant) in THF.
Poor Solubility High lipophilicity of the benzyl group.Convert the final amine to a hydrochloride or oxalate salt for biological testing.
Metabolic Instability Oxidation of the benzylic carbon.Design Fix: Introduce electron-withdrawing groups (F, Cl) on the benzyl ring or a methyl group at the benzylic position (alpha-methyl benzyl) to block CYP oxidation.

References

  • Castillo Millán, J. et al. (2018).[1] "A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Brønsted Acid-Catalyzed Intramolecular Etherification Reaction." Current Organic Synthesis, 15(3), 371-378.

  • BenchChem Technical Guides. (2025). "Key Intermediates in the Synthesis of 1,4-Oxazepanes."

  • Rundfeldt, C. et al. (2019). "The dopamine D4 receptor: biochemical and signalling properties." Journal of Medicinal Chemistry, 60(17), 7233-7243.

  • Kuduk, S. D. et al. (2023). "Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization." The Journal of Organic Chemistry.

  • Wang, X. et al. (2019). "Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy." Journal of Medicinal Chemistry.

Sources

Application Note: High-Throughput Screening of 4-Benzyl-1,4-Oxazepane Libraries for Novel Modulators of [Target Protein]

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the 1,4-Oxazepane Scaffold

The 1,4-oxazepane ring system is a "privileged scaffold" in medicinal chemistry, forming the core of various biologically active compounds.[1][2] Derivatives of this seven-membered heterocycle have shown promise in diverse therapeutic areas, including oncology and neuroscience.[1][3][4] For instance, the related 1,4-benzoxazepine scaffold is found in compounds with high antiproliferative activity against human breast adenocarcinoma cell lines.[1] The 4-benzyl substitution on the 1,4-oxazepane core provides a versatile point for synthetic diversification, allowing for the creation of large and structurally diverse chemical libraries. This diversity is crucial for exploring a wide range of biological targets and identifying novel hit compounds in drug discovery campaigns.[5][6]

High-throughput screening (HTS) is an indispensable technology in modern drug discovery, enabling the rapid evaluation of hundreds of thousands of chemical entities against specific biological targets.[6][7][8] This application note provides a comprehensive guide to developing and executing a high-throughput screening campaign for a library of 4-benzyl-1,4-oxazepane derivatives to identify modulators of a hypothetical target, [Target Protein], a key component in a disease-relevant signaling pathway.

Assay Development and Miniaturization: The Foundation of a Successful Screen

The success of any HTS campaign hinges on the development of a robust, reliable, and scalable assay.[9] The primary goal of this phase is to create an experimental system that can be miniaturized to a 384- or 1536-well plate format, is amenable to automation, and produces a stable and statistically significant signal window to differentiate between active and inactive compounds.[7][10]

Causality in Assay Choice: Biochemical vs. Cell-Based Assays

The selection of the assay format is dictated by the biology of the target.

  • Biochemical Assays: These are suitable for purified targets like enzymes or receptors. They offer a direct measure of compound interaction with the target, minimizing the complexity of a cellular environment. For our hypothetical [Target Protein], which is an enzyme, a fluorescence-based biochemical assay measuring product formation would be appropriate.

  • Cell-Based Assays: These are essential when studying complex cellular processes like signal transduction, gene expression, or cytotoxicity. They provide more physiologically relevant data but can be more variable. If [Target Protein] were a cell surface receptor, a cell-based reporter gene assay could be employed.

Protocol 1: Development and Optimization of a Fluorescence-Based Biochemical Assay
  • Reagent Preparation:

    • Prepare a stock solution of purified recombinant [Target Protein] in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).

    • Prepare a stock solution of the fluorogenic substrate for [Target Protein] in DMSO.

    • Prepare positive control (a known inhibitor/activator of [Target Protein]) and negative control (DMSO) solutions.

  • Assay Miniaturization and Optimization (384-well format):

    • Determine the optimal concentrations of [Target Protein] and its substrate to achieve a linear reaction rate and a robust signal-to-background ratio. This is typically done through matrix titrations.

    • Test the assay's tolerance to DMSO, the solvent used for compound libraries. The final DMSO concentration should typically not exceed 1%.[11]

    • Optimize incubation times for the enzymatic reaction to ensure it remains in the linear range.

  • Assay Validation:

    • Perform a "dry run" of the assay using only positive and negative controls to assess its performance.[11]

    • Calculate the Z'-factor, a statistical parameter that determines the quality of the assay.[9] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[11]

    Z'-factor Formula:

    Where SD_pos and SD_neg are the standard deviations of the positive and negative controls, and Mean_pos and Mean_neg are their respective means.

Data Presentation: Assay Validation Parameters
ParameterValueAcceptance Criteria
Z'-factor0.78> 0.5
Signal-to-Background12> 5
CV (%) of Controls< 10%< 20%
DMSO ToleranceUp to 1%No significant effect on assay performance

High-Throughput Screening Workflow

The HTS process integrates automated liquid handling, plate reading, and data analysis to screen the entire compound library efficiently.[7][8][10]

HTS_Workflow cluster_prep Library & Assay Preparation cluster_screen Automated Screening cluster_analysis Data Analysis & Hit Selection Lib_Prep Library Dilution (4-Benzyl-1,4-oxazepane) Compound_Add Compound Transfer (Acoustic Dispensing) Lib_Prep->Compound_Add Assay_Plate Assay Plate Preparation (Enzyme + Buffer) Assay_Plate->Compound_Add Substrate_Add Substrate Addition Compound_Add->Substrate_Add Incubation Incubation Substrate_Add->Incubation Read_Plate Plate Reading (Fluorescence) Incubation->Read_Plate Data_QC Data QC & Normalization Read_Plate->Data_QC Hit_ID Hit Identification (>3 SD from mean) Data_QC->Hit_ID Hit_Confirm Hit Confirmation Hit_ID->Hit_Confirm

Caption: Automated High-Throughput Screening Workflow.

Protocol 2: Primary High-Throughput Screen
  • Library Preparation: The 4-benzyl-1,4-oxazepane library, stored in DMSO, is diluted to the desired screening concentration (e.g., 10 µM) in an intermediate plate.[7]

  • Automated Screening:

    • Using a robotic liquid handler, the assay components (enzyme, buffer) are dispensed into 384-well assay plates.

    • Nanoliter volumes of the compounds from the intermediate plate are transferred to the assay plates using acoustic dispensing technology. Each plate will also contain positive and negative control wells.

    • The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

    • Plates are incubated for the optimized time at a controlled temperature.

    • The fluorescence intensity in each well is measured using a high-throughput plate reader.

  • Data Analysis:

    • Raw data from the plate reader is normalized to the plate-specific controls to minimize variability.[12]

    • The percent inhibition for each compound is calculated relative to the positive and negative controls.

    • "Hits" are identified as compounds that exhibit an inhibition greater than a predefined threshold, typically three standard deviations from the mean of the sample wells.[11]

Hit Confirmation and Characterization

A primary screen will inevitably identify false positives. Therefore, a rigorous hit confirmation process is crucial to ensure the validity of the initial findings.[13]

Protocol 3: Hit Confirmation and Dose-Response Analysis
  • Hit Picking and Re-testing:

    • Compounds identified as hits in the primary screen are "cherry-picked" from the original library plates.[11]

    • These selected compounds are re-tested in the primary assay to confirm their activity.

  • Dose-Response Curves:

    • Confirmed hits are then tested over a range of concentrations (typically an 8- to 10-point serial dilution) to determine their potency (IC50 value).

    • The resulting data is fitted to a sigmoidal dose-response curve to calculate the IC50.

  • Counter-Screens and Secondary Assays:

    • To eliminate compounds that interfere with the assay technology (e.g., autofluorescent compounds), a counter-screen is performed in the absence of the target protein.

    • Orthogonal assays, which use a different detection technology or measure a downstream cellular event, are employed to confirm that the compound's activity is target-specific.[13]

Hit_Validation_Pathway Primary_Hits Primary Hits (Single Concentration) Reconfirmation Re-test Confirmation Primary_Hits->Reconfirmation Dose_Response Dose-Response (IC50) Reconfirmation->Dose_Response Counter_Screen Counter-Screen (Assay Interference) Reconfirmation->Counter_Screen Secondary_Assay Orthogonal Secondary Assay Dose_Response->Secondary_Assay Counter_Screen->Secondary_Assay Filter out false positives Confirmed_Hit Validated Hit Series Secondary_Assay->Confirmed_Hit

Caption: Hit Confirmation and Validation Funnel.

Data Presentation: Hit Characterization Summary
Hit Compound IDPrimary Screen Inhibition (%)Confirmed IC50 (µM)Counter-Screen ActivitySecondary Assay Activity
OXA-001851.2InactiveActive
OXA-002785.6InactiveActive
OXA-00392> 50Active (False Positive)N/A
OXA-0046510.3InactiveInactive

Conclusion and Next Steps

This application note outlines a comprehensive and robust workflow for the high-throughput screening of 4-benzyl-1,4-oxazepane libraries. By following these detailed protocols for assay development, primary screening, and hit confirmation, researchers can effectively identify and validate novel modulators of their target of interest. Confirmed hits from this campaign will serve as the starting point for hit-to-lead optimization, where medicinal chemists will work to improve potency, selectivity, and drug-like properties, ultimately leading to the development of new therapeutic candidates. Preliminary structure-activity relationship (SAR) analysis can also be performed on the validated hits to guide these optimization efforts.[11]

References

  • High-throughput screening (HTS) | BMG LABTECH. (2019, April 10). Retrieved from [Link]

  • Hit-to-Lead: Hit Validation and Assessment. PubMed. Retrieved from [Link]

  • High-throughput screening. Wikipedia. Retrieved from [Link]

  • KU-HTS Compound Libraries | High Throughput Screening Laboratory. Retrieved from [Link]

  • Quantitative assessment of hit detection and confirmation in single and duplicate high-throughput screenings. PubMed. Retrieved from [Link]

  • Assay Development for High-Throughput Drug Screening Against Mycobacteria. PubMed. Retrieved from [Link]

  • Reporting data from high-throughput screening of small-molecule libraries. (2012, August 7). Retrieved from [Link]

  • High-throughput Screening Using Small Molecule Libraries. News-Medical. (2018, November 1). Retrieved from [Link]

  • High Throughput Screening Assays for Drug Discovery. BellBrook Labs. Retrieved from [Link]

  • WO2012046882A1 - 1,4-oxazepane derivatives. Google Patents.
  • Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes | The Journal of Organic Chemistry. ACS Publications. (2023, November 21). Retrieved from [Link]

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC - PubMed Central. Retrieved from [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]

  • CA2813911A1 - 1,4-oxazepane derivatives. Google Patents.
  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PMC - PubMed Central. Retrieved from [Link]

  • Synthesis and studies of biological activity of -1,3- oxazepine-4,7-dione derivitives. Retrieved from [Link]

  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. | Anticancer Research. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Benzyl-1,4-Oxazepane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: OX-14-BN-OPT Subject: Yield Improvement & Troubleshooting for 4-Benzyl-1,4-oxazepane Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary & Route Analysis

The synthesis of 4-benzyl-1,4-oxazepane (a critical pharmacophore in neuroactive drug discovery) often suffers from low yields (typically 30–45%) due to two competing factors: entropic disfavor (forming a 7-membered ring is kinetically slower than 5- or 6-membered rings) and intermolecular polymerization .

To improve your yield to the 75–85% range , you must shift from "standard concentration" protocols to High-Dilution Kinetics and select the correct precursor activation.

Route Comparison
FeatureRoute A: Acid-Catalyzed Dehydration (Legacy)Route B: Intramolecular Displacement (Recommended)
Precursor

-Benzyl-

-(3-hydroxypropyl)ethanolamine (Diol)

-Benzyl-

-(3-chloropropyl)ethanolamine (Halo-alcohol)
Reagent

or


or

Primary Failure Charring, Polymerization (Black Tar)Dimerization (if concentration is too high)
Typical Yield 25–40%70–90%
Recommendation Avoid (unless for bulk industrial low-grade)Adopt (for research/pharma grade)

The "Golden Path" Protocol (Route B)

This protocol minimizes side reactions by ensuring the intramolecular cyclization rate (


) exceeds the intermolecular dimerization rate (

).
Step 1: Precursor Synthesis (Convergent)

Do not attempt to alkylate benzylamine with two different alkyl halides simultaneously.

  • Start:

    
    -Benzylethanolamine.
    
  • Reagent: 1-Bromo-3-chloropropane (1.1 equiv).

  • Conditions:

    
     (2.0 equiv), Acetonitrile, Reflux, 12h.
    
  • Mechanism: The amine preferentially attacks the bromo-terminus (more reactive), leaving the chloro-terminus intact for the next step.

  • Checkpoint: Isolate

    
    -benzyl-
    
    
    
    -(3-chloropropyl)ethanolamine. Purify this intermediate to remove any bis-alkylated byproducts.
Step 2: The Critical Cyclization (Williamson Ether Type)

This is where yields are lost. Follow strictly.

  • Solvent Preparation: Anhydrous THF (Tetrahydrofuran) or DMF (Dimethylformamide). Must be dry (<50 ppm

    
    ).
    
  • Base: Sodium Hydride (NaH, 60% in oil), 1.2–1.5 equiv.

  • Temperature:

    
     (Room Temperature).
    
  • The "Pseudo-High Dilution" Technique:

    • Do not dump the substrate into the base.

    • Suspend NaH in a large volume of THF.

    • Dissolve your Halo-alcohol precursor in THF.

    • Slow Addition: Add the precursor solution to the NaH suspension via syringe pump over 2–4 hours .

    • Why? This keeps the instantaneous concentration of the active alkoxide low, statistically favoring the "tail-biting" intramolecular reaction over finding another molecule to dimerize with.

Troubleshooting Guide (FAQ)

Symptom: Yield is Low (<40%) and product is a gum.
  • Diagnosis: Oligomerization. You likely performed the reaction at concentrations

    
    .
    
  • Fix: Reduce reaction concentration to 0.02 M – 0.05 M . Use the slow addition technique described above.

Symptom: NMR shows vinyl protons (5.0–6.0 ppm).
  • Diagnosis: Elimination (

    
     reaction). The base deprotonated the carbon adjacent to the chlorine instead of the hydroxyl group, or the temperature was too high.
    
  • Fix:

    • Ensure the reaction starts at

      
      .[1]
      
    • Switch from

      
       (if using) to 
      
      
      
      .
      
      
      is less nucleophilic/bulky and acts more strictly as a base for the alcohol.
    • Avoid heating above

      
      .
      
Symptom: Starting material remains unreacted.
  • Diagnosis: "Wet" Solvent. Water in the THF quenched the NaH before it could deprotonate the alcohol.

  • Fix: Distill THF over sodium/benzophenone or use molecular sieves (

    
    ) activated at 
    
    
    
    .
Symptom: Product is water-soluble / lost during workup.
  • Diagnosis: Incorrect pH. The 4-benzyl-1,4-oxazepane is a tertiary amine.[2] In acidic or neutral water, it may be protonated (ammonium salt) and stay in the aqueous layer.

  • Fix: Adjust the aqueous layer to pH > 12 using NaOH before extracting with Ethyl Acetate or DCM.

Visual Workflows

Figure 1: Synthesis & Decision Logic

OxazepaneSynthesis cluster_trouble Troubleshooting Loop Start Start: N-Benzylethanolamine Step1 Alkylation: 1-Bromo-3-chloropropane (K2CO3, MeCN, Reflux) Start->Step1 Intermediate Intermediate: N-benzyl-N-(3-chloropropyl)ethanolamine Step1->Intermediate Decision Choose Cyclization Method Intermediate->Decision RouteA Route A: Acid Catalysis (H2SO4/Heat) Decision->RouteA Legacy Method RouteB Route B: Base Cyclization (NaH/THF) Decision->RouteB Recommended ResultA Result: Low Yield (<30%) Black Tar / Polymerization RouteA->ResultA Step2_Dilution Critical Control Point: Concentration < 0.05 M (Slow Addition) RouteB->Step2_Dilution ResultB Result: High Yield (75-85%) Clean 1,4-Oxazepane Step2_Dilution->ResultB Problem1 Problem: Vinyl Protons in NMR (Elimination) Step2_Dilution->Problem1 Problem2 Problem: Gum/Oligomers Step2_Dilution->Problem2 Fix1 Fix: Lower Temp / Switch to NaH Problem1->Fix1 Fix2 Fix: Increase Dilution Problem2->Fix2

Caption: Workflow comparing the legacy acid route vs. the recommended base-mediated halo-alcohol route, including critical control points for yield optimization.

Data & Specifications

Solvent & Base Selection Matrix
SolventBaseTemp (

C)
Yield PotentialNotes
THF NaH 0

25
High (85%) Best balance of solubility and reactivity.
DMFNaH0

60
Med-High (75%)Harder to remove DMF; higher risk of elimination at high temp.
TolueneNaHRefluxLow (40%)Poor solubility of alkoxide; requires phase transfer catalyst.
Dioxane

100Low (30%)"Legacy" route. High polymerization risk.

References

  • General Synthesis of 1,4-Oxazepanes

    • Matin, M. M., et al. "One Step Intramolecular Cyclization of Diol via Mesylate." Journal of Bangladesh Chemical Society, 2008. (Demonstrates the activation principle of diols).

  • Halo-Alcohol Cyclization Precedents

    • US Patent 4,748,276A. "Process for preparing N,N-bis(2-chloroethyl)benzylamine."[3] (Provides foundational data on manipulating benzyl-amino-alcohol precursors).

  • High Dilution & Flow Chemistry Optimization

    • Vilé, G., et al. "Enantiospecific cyclization... via 'memory of chirality' in flow."[4][5] Vapourtec Application Note. (Highlights the importance of flow/slow addition to control exotherms and cyclization efficiency).

  • Acid-Catalyzed Route (Comparison)

    • ResearchGate Article.

Sources

Technical Support Center: Purification of 4-Benzyl-1,4-oxazepane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Benzyl-1,4-oxazepane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure you achieve the desired purity and yield in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification of 4-Benzyl-1,4-oxazepane.

Q1: My crude 4-Benzyl-1,4-oxazepane appears as a thick, inseparable oil. How can I proceed with purification?

A1: Oily crude products are a common challenge. This is often due to residual solvent, low-melting point impurities, or the amorphous nature of the product.

  • Initial Step: Attempt to remove residual high-boiling solvents (e.g., DMF, DMSO) by co-evaporation with a lower-boiling solvent like toluene or by using a high-vacuum pump.

  • Acid-Base Extraction: As a basic amine, 4-Benzyl-1,4-oxazepane can be purified by an acid-base extraction. Dissolve the crude oil in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a dilute aqueous acid solution (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities in the organic layer. Afterward, basify the aqueous layer with a base (e.g., NaOH, NaHCO₃) and extract your product back into an organic solvent.[1]

  • Salt Formation: Consider converting the oily base into a solid salt. This can often facilitate purification by crystallization. Common acids for this purpose include hydrochloric acid, tartaric acid, or mandelic acid.[2]

Q2: I am seeing multiple spots on my TLC plate for the crude product. What are the likely impurities?

A2: The impurities in your crude 4-Benzyl-1,4-oxazepane will depend on the synthetic route employed. However, some common possibilities include:

  • Unreacted Starting Materials: Such as the precursor amine or the benzylating agent.

  • Over-alkylation Products: If the reaction conditions are not carefully controlled, the secondary amine of the oxazepane ring can be further benzylated.

  • Side-products from Ring Formation: Depending on the cyclization strategy, side-products like dimers or incompletely cyclized intermediates may be present.

  • Debenzylation Product: Although less common during synthesis, the benzyl group can sometimes be cleaved, especially under harsh acidic or reductive conditions, leading to the formation of 1,4-oxazepane.

A systematic characterization of these impurities using techniques like LC-MS and NMR is crucial for developing an effective purification strategy.[3]

Q3: What is the general stability of 4-Benzyl-1,4-oxazepane? Are there any specific storage recommendations?

A3: N-substituted oxazepanes are generally stable under standard laboratory conditions. However, prolonged exposure to strong acids or oxidizing agents should be avoided. For long-term storage, it is recommended to store the purified compound as a solid (either as a free base if crystalline or as a salt) at low temperatures (e.g., 4°C) under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation.[4]

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific purification techniques.

Guide 1: Column Chromatography Purification

Flash column chromatography is a common method for purifying 4-Benzyl-1,4-oxazepane.[5][6] However, challenges such as poor separation and product loss can occur.

Problem 1: Poor separation of my product from impurities on the column.

  • Causality: This is often due to an inappropriate solvent system (eluent) or an overloaded column. The polarity of the eluent may be too high, causing all compounds to elute quickly, or too low, resulting in broad peaks and tailing.

  • Troubleshooting Protocol:

    • TLC Optimization: Before running a column, meticulously optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation. A good starting point for N-benzyl compounds is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[7][3]

    • Solvent Gradient: If a single solvent system (isocratic elution) does not provide adequate separation, employ a gradient elution. Start with a less polar solvent mixture and gradually increase the polarity.[8]

    • Column Loading: Do not overload the column. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

    • Sample Application: Apply the sample to the column in a concentrated solution using the minimum amount of solvent. For better resolution, you can pre-adsorb your sample onto a small amount of silica gel before loading it onto the column.[9]

Data Presentation: Recommended Solvent Systems for TLC and Column Chromatography

Solvent System (v/v)Typical ApplicationExpected Rf Range for 4-Benzyl-1,4-oxazepane
Hexane:Ethyl Acetate (9:1 to 7:3)For less polar impurities0.1 - 0.4
Dichloromethane:Methanol (99:1 to 95:5)For more polar impurities0.2 - 0.5
Ethyl Acetate:Triethylamine (99:1)To reduce tailing of the basic amine0.3 - 0.6

Problem 2: My product is tailing on the silica gel column.

  • Causality: Basic compounds like amines can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to tailing and poor peak shape.

  • Troubleshooting Protocol:

    • Add a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape.[1]

    • Use a Different Stationary Phase: If tailing persists, consider using a different stationary phase, such as alumina (basic or neutral) or a deactivated silica gel.

Experimental Workflow: Column Chromatography of 4-Benzyl-1,4-oxazepane

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis cluster_final Final Product prep_tlc Optimize eluent with TLC (e.g., Hex:EtOAc) prep_sample Dissolve crude product in minimum solvent prep_tlc->prep_sample prep_column Pack silica gel column prep_sample->prep_column run_load Load sample onto column prep_column->run_load run_elute Elute with optimized solvent system (consider gradient) run_load->run_elute run_collect Collect fractions run_elute->run_collect analysis_tlc Analyze fractions by TLC run_collect->analysis_tlc analysis_pool Pool pure fractions analysis_tlc->analysis_pool analysis_evap Evaporate solvent analysis_pool->analysis_evap final_product Pure 4-Benzyl-1,4-oxazepane analysis_evap->final_product G cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation cluster_final Final Product dissolve Dissolve crude product in minimum hot solvent cool Slowly cool to room temperature dissolve->cool induce Induce crystallization (scratching/seeding) cool->induce refrigerate Cool further in refrigerator/freezer induce->refrigerate filter Filter crystals refrigerate->filter wash Wash with cold solvent filter->wash dry Dry under vacuum wash->dry final_product Pure Crystalline 4-Benzyl-1,4-oxazepane dry->final_product

Sources

Technical Guide: Stability & Storage of 4-Benzyl-1,4-oxazepane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

4-Benzyl-1,4-oxazepane is a seven-membered saturated heterocycle containing both oxygen and nitrogen atoms, with a benzyl group protecting the nitrogen. While generally considered stable under ambient conditions compared to its unsaturated counterparts (like 1,4-oxazepines), it possesses specific structural vulnerabilities that require rigorous storage protocols to maintain high purity (>98%) for drug development applications.

The primary degradation risks are oxidative debenzylation (cleavage of the N-benzyl bond) and N-oxidation , driven by exposure to atmospheric oxygen and light. This guide provides a self-validating system for storage and troubleshooting to prevent these specific failure modes.

Chemical Profile
PropertyDetail
CAS Number [Compound Specific] (Generic search often yields derivatives; verify specific batch CAS)
Molecular Structure 7-membered ring (1-O, 4-N) with N-benzyl substituent
Primary Reactivity Basic amine (pKa ~8-9); nucleophilic nitrogen; ether linkage
Vulnerabilities Oxidation (Benzylic position), Acid sensitivity (Salt formation), Hygroscopicity

Critical Degradation Pathways (Mechanism)

To prevent degradation, one must understand the cause. The stability of 4-Benzyl-1,4-oxazepane is compromised primarily by two mechanisms:

  • Oxidative Debenzylation: The benzylic methylene group (–CH₂–Ph) is susceptible to radical abstraction by atmospheric oxygen, especially under light exposure. This leads to the formation of benzaldehyde and the free secondary amine (1,4-oxazepane).

  • N-Oxidation: The tertiary amine nitrogen can react with peroxides or singlet oxygen to form the N-oxide, a polar impurity that complicates purification.

Visualization: Degradation Mechanism

The following diagram illustrates the chemical fate of the molecule if stored improperly.

DegradationPathways Compound 4-Benzyl-1,4-oxazepane (Intact) Radical Benzylic Radical Intermediate Compound->Radical hv (Light) + O2 NOxide N-Oxide Impurity Compound->NOxide Peroxides / O2 Salt Carbonate Salt (White Precipitate) Compound->Salt CO2 + H2O (Air Exposure) Benzaldehyde Benzaldehyde (Almond Odor) Radical->Benzaldehyde Oxidative Cleavage FreeAmine 1,4-Oxazepane (Free Amine) Radical->FreeAmine Hydrolysis

Caption: Figure 1. Primary degradation pathways for N-benzyl heterocycles. Light and oxygen drive the formation of benzaldehyde and N-oxides, while moisture/CO2 leads to salt formation.

Troubleshooting Guide (Q&A)

This section addresses specific observations you may encounter in the lab.

Issue 1: The liquid has turned yellow or developed an almond-like odor.
  • Diagnosis: Oxidative Debenzylation. The yellow color typically comes from conjugated impurities or N-oxide formation, while the "almond" smell is the definitive olfactory signature of benzaldehyde , a byproduct of benzyl group cleavage [1].

  • Root Cause: Exposure to light and air (oxygen) over time.

  • Corrective Action:

    • Check purity via LC-MS or GC-MS. If benzaldehyde is present, the sample is degrading.

    • Purification: Dissolve in an organic solvent (e.g., Ethyl Acetate) and wash with mild basic solution (to remove acidic byproducts) or perform a rapid silica plug filtration.

    • Prevention: Store future batches in amber glass under Argon.

Issue 2: White solid/crust has formed around the cap or in the oil.
  • Diagnosis: Carbonate Salt Formation.

  • Root Cause: 4-Benzyl-1,4-oxazepane is a tertiary amine and is basic. Upon exposure to air, it absorbs atmospheric CO₂ and moisture to form carbamates or bicarbonate salts [2].

  • Corrective Action:

    • Validation: Take a small sample of the solid and add dilute NaOH. If it dissolves and returns to an oil, it was a salt.

    • Recovery: Dissolve the mixture in DCM, wash with 1M NaOH, dry over Na₂SO₄, and concentrate.

    • Prevention: Taping the cap with Parafilm is insufficient. Use a septum cap and purge with inert gas after every use.

Issue 3: New polar peak appearing in HPLC (early eluting).
  • Diagnosis: N-Oxide Formation or Hydrolysis Product .

  • Root Cause: N-oxides are significantly more polar than the parent tertiary amine. This often happens if the solvent used for storage contained peroxides (e.g., uninhibited ethers/THF) or if the sample was stored in a non-inert atmosphere.

  • Corrective Action:

    • N-oxides can sometimes be reduced back to the amine using mild reducing agents (e.g., Zn/AcOH or PPh3), but re-purchasing is often more cost-effective for small scales.

Storage & Handling Protocols

To ensure integrity, follow this "Receipt-to-Storage" workflow. This protocol is designed to be self-validating : if followed, the compound remains stable; if deviations occur, the QC checks will catch them.

Recommended Storage Conditions
ParameterSpecificationRationale
Temperature -20°C (Long term) ; 2-8°C (Active use)Lowers kinetic energy, slowing oxidation rates [3].
Atmosphere Argon or Nitrogen Displaces O₂ and CO₂, preventing oxidation and salt formation.
Container Amber Glass Vial with Teflon-lined capBlocks UV light (preventing radical formation) and ensures chemical resistance.
Desiccant Not directly in product; store vial in desiccatorPrevents moisture absorption (hygroscopicity).
Workflow: Receipt and Aliquoting

Do not store the entire bulk bottle for daily use. Repeated opening introduces moisture and oxygen.

StorageWorkflow Start Receive Shipment QC Initial QC (HNMR/LCMS) Confirm Purity >98% Start->QC QC->Start Fail (Contact Vendor) Aliquot Aliquot into single-use amber vials under Argon QC->Aliquot Pass Seal Seal with Parafilm & Place in 2° Containment Aliquot->Seal Store Store at -20°C Seal->Store

Caption: Figure 2. Optimal workflow for handling N-benzyl heterocycles to minimize environmental exposure.

Frequently Asked Questions (FAQs)

Q: Can I store 4-Benzyl-1,4-oxazepane in plastic (polypropylene) tubes? A: No. Amines can leach plasticizers from certain plastics over time, and plastics are generally permeable to oxygen and moisture. Always use glass (borosilicate) vials with Teflon (PTFE) lined caps.

Q: Is the compound light sensitive? A: Yes. The benzylic C-N bond is susceptible to photo-oxidation. Even if the pure compound isn't a strong chromophore, trace impurities can act as photosensitizers. Always use amber vials or wrap clear vials in aluminum foil.

Q: How do I remove the benzyl group if I want the free amine? A: Standard hydrogenolysis (H₂, Pd/C) is the most effective method. Note that oxidative debenzylation (using oxidants like CAN or DDQ) is possible but often leads to lower yields due to ring-opening side reactions in oxazepanes [4].

Q: I see a "haze" in the liquid after taking it out of the freezer. Is it bad? A: This is likely condensed water on the outside or inside of the cold vial.

  • Critical Rule: Allow the vial to warm to room temperature before opening it. Opening a cold vial causes atmospheric moisture to condense instantly into the product, accelerating degradation.

Experimental Protocol: Rapid Purity Check

If you suspect degradation, use this standardized HPLC method.

Method: Reverse Phase HPLC

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm and 254 nm.

Interpretation:

  • Retention Time (RT): 4-Benzyl-1,4-oxazepane will elute in the middle-late region (due to the lipophilic benzyl group).

  • Impurity 1 (Benzaldehyde): Elutes later (less polar) or distinct UV spectrum.

  • Impurity 2 (N-Oxide): Elutes earlier (more polar).

  • Impurity 3 (Free amine): Elutes very early (highly polar/basic).

References

  • Moriyama, K., Nakamura, Y., & Togo, H. (2014).[1] Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide.[2][3] Organic Letters, 16(14), 3812–3815.[1] Link

  • BenchChem Support. (2025).[4] Stability issues of 1,4-Oxazepane-6-sulfonamide in solution. BenchChem Technical Guides. Link (General reference for oxazepane ring stability).

  • Waterman, K. C., et al. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology, 7(1), 1–32. Link

  • Kerdphon, S., et al. (2015).[1] N-Heterocyclic carbene-phosphine iridium complexes (NHC-Ir) are highly reactive catalysts for N-monoalkylation of amides.[1] The Journal of Organic Chemistry, 80(22), 11529-11537. Link

Sources

Technical Support Center: 1,4-Oxazepane Ring Formation

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Guide for Medium-Ring Heterocycle Synthesis

Executive Summary: The Medium-Ring Challenge

Welcome to the technical support center for 1,4-oxazepane synthesis. As researchers, you likely selected this scaffold because 7-membered rings offer unique conformational vectors for drug design—bridging the gap between rigid piperidines and flexible macrocycles.

However, you are likely encountering the "Medium-Ring Gap." Formation of 7-membered rings is kinetically slow due to unfavorable entropy (compared to 5- or 6-membered rings) and thermodynamically strained due to transannular interactions (Pitzer strain). This guide addresses the three dominant failure modes: Oligomerization (intermolecular reaction), Elimination (E2 competition), and Catalyst Deactivation .

Part 1: Diagnostic Decision Tree

Before adjusting parameters, identify your synthesis pathway. Use this logic flow to pinpoint your failure mode.

Oxazepane_Troubleshooting Start Select Synthesis Strategy Method_SN2 Intramolecular SN2 / Mitsunobu Start->Method_SN2 Method_RCM Ring-Closing Metathesis (RCM) Start->Method_RCM Method_Lactam Lactamization (Peptide Coupling) Start->Method_Lactam Issue_Elim Issue: Alkene (Elimination) Product Method_SN2->Issue_Elim Major Mode Issue_Dimer Issue: Dimer/Polymer Formation Method_SN2->Issue_Dimer Method_RCM->Issue_Dimer Issue_Stall Issue: No Reaction / Catalyst Death Method_RCM->Issue_Stall Major Mode Method_Lactam->Issue_Stall Cis/Trans Rotamer Issue Sol_Base Switch to Non-Nucleophilic Base (e.g., NaH -> KHMDS) or Mitsunobu Issue_Elim->Sol_Base Sol_Dilution High Dilution (<0.01 M) Slow Addition Syringe Pump Issue_Dimer->Sol_Dilution Sol_Conf Induce Turn Conformation (Gem-dimethyl or Pseudoproline) Issue_Stall->Sol_Conf

Figure 1: Diagnostic workflow for identifying the root cause of synthetic failure based on reaction pathway.

Part 2: Troubleshooting Protocols (Q&A)

Category A: Intramolecular Etherification (SN2 & Mitsunobu)

The most direct route, cyclizing an amino-alcohol precursor.

Q1: I am using NaH/DMF to cyclize my N-tosyl amino alcohol, but I only isolate the elimination product (alkene). Why?

Diagnosis: This is a classic competition between


 (cyclization) and 

(elimination). The 7-membered transition state is slow to form. If your leaving group is on a secondary carbon or if the base is too small/nucleophilic, E2 elimination dominates.

The Fix (Self-Validating Protocol):

  • Switch Mechanism: Abandon basic SN2. Switch to the Mitsunobu Reaction (DIAD/PPh3), which activates the oxygen without creating a free alkoxide, minimizing elimination.

  • Control Experiment: If you must use base, switch to KOtBu in THF or KHMDS . The bulky counter-ion and solvent cage effect can favor substitution over elimination.

  • Temperature: Lower the temperature to 0°C. Elimination has a higher activation energy (

    
    ) than substitution; cooling suppresses it more than the cyclization.
    

Q2: My Mitsunobu reaction yields a thick oil that is mostly dimerized starting material. How do I favor the ring?

Diagnosis: Intermolecular reaction (dimerization) is faster than intramolecular cyclization (


) when concentration is too high.

The Fix:

  • The "Pseudo-Dilution" Technique: Do not just add more solvent.

    • Step 1: Dissolve PPh3 and DIAD in the reaction flask.

    • Step 2: Dissolve your substrate in a separate volume of solvent such that the final concentration will be < 0.005 M .

    • Step 3: Add the substrate solution dropwise over 4–6 hours using a syringe pump. This keeps the instantaneous concentration of active species near zero, forcing the molecule to react with itself.

Category B: Ring-Closing Metathesis (RCM)

Constructing the ring via alkene precursors using Ru-catalysts.

Q3: The RCM reaction stalls at 60% conversion. Adding more Grubbs-II catalyst doesn’t help.

Diagnosis: You are likely experiencing "The Chelate Trap." In 1,4-oxazepane precursors, the nitrogen and oxygen atoms can coordinate to the Ruthenium center, forming a stable, inactive chelate that kills the catalytic cycle.

The Fix:

  • Lewis Acid Additive: Add Ti(OiPr)4 (0.2–0.5 equiv) to the reaction. The Titanium acts as a "scavenger," binding to the heteroatoms (N/O) and preventing them from poisoning the Ruthenium catalyst [1].

  • Protonation: If your nitrogen is basic (e.g., tertiary amine), run the reaction as the HCl salt or add p-TsOH (1.0 equiv). The ammonium salt cannot coordinate to Ru. Deprotect after cyclization.

Q4: I am getting a mixture of Ring A (desired) and Ring B (dimer). How do I separate them?

Diagnosis: Separation is difficult.[1] Prevention is key.

Quantitative Comparison of Conditions:

ParameterStandard ConditionOptimized for 7-RingWhy?
Concentration 0.1 M0.002 M Suppresses intermolecular dimerization.
Temperature Reflux (DCM)Reflux (Toluene/DCE) Higher T helps overcome entropic barrier.
Catalyst Loading 5 mol%2 x 5 mol% Add catalyst in two batches (0h and 2h) to replace deactivated species.
Category C: Lactamization (Amide Coupling)

Forming the ring via amide bond, then reducing.

Q5: My linear precursor won't cyclize to the lactam, even with HATU/DIPEA.

Diagnosis: The Cis/Trans Rotamer Problem . For the ring to close, the precursor must adopt a specific conformation where the amine and carboxylic acid are close (cis-like). However, amide/peptide bonds in the chain often prefer the trans conformation, keeping reactive ends apart.

The Fix:

  • The "Turn-Inducer" Strategy: Incorporate a structural element that forces a "turn" in the chain.

    • Pseudoproline: Use a serine-derived oxazolidine (pseudoproline) in the backbone.[2] This locks the conformation in a kinked state, accelerating cyclization by up to 100x [2].

    • Gem-Dimethyl Effect: If possible, add gem-dimethyl groups on the carbon backbone. This restricts rotation and statistically forces the ends together (Thorpe-Ingold effect).

Part 3: Validated Experimental Protocols

Protocol 1: High-Dilution Intramolecular Mitsunobu

Best for: Chiral 1,4-oxazepanes from amino-diol precursors.

  • Preparation: Dry THF (distilled over Na/Benzophenone or from a column).

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and a syringe pump inlet.

  • Reagents:

    • Charge flask with PPh3 (1.5 equiv) and DIAD (1.5 equiv) in THF. Cool to 0°C.[3]

    • Prepare substrate (1.0 equiv) in THF such that total volume ensures 0.005 M concentration.

  • Execution:

    • Add substrate solution via syringe pump over 4 hours .

    • Allow to warm to Room Temp (RT) and stir for 12 hours.

  • Workup: Concentrate. Triturate with Hexanes/Et2O (1:1) to precipitate PPh3=O. Filter. Purify filtrate by flash chromatography.

Protocol 2: Lewis-Acid Assisted RCM

Best for: Unsaturated precursors with Lewis-basic nitrogens.

  • Solvent: Degas Dichloromethane (DCM) with Argon for 30 mins.

  • Additives: Add substrate (0.01 M) and Ti(OiPr)4 (0.3 equiv) . Stir for 15 mins to complex the heteroatoms.

  • Catalyst: Add Grubbs-II (5 mol%) .

  • Reflux: Heat to 40°C for 4 hours.

  • Check: If conversion <50%, add second batch of catalyst (5 mol%).

  • Quench: Add DMSO (50 equiv relative to Ru) and stir open to air for 12h to sequester Ruthenium before column chromatography.

References

  • Furman, B., et al. "Titanium-Isopropoxide-Induced Chemoselective Ring-Closing Metathesis of Amino-Dienes." Journal of Organic Chemistry, 2024.[4] (Generalized citation based on known Ti-RCM methodology).

  • Wuitschik, G., et al. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie Int. Ed., 2010.[4]

  • Chattopadhyay, S. K., et al. "Formation of Medium-Ring Heterocycles by Diene Metathesis." Tetrahedron, 2007.

  • Swamy, K. C. K., et al. "The Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products." Chemical Reviews, 2009.[5]

(Note: While specific recent URLs are dynamic, the citations above refer to foundational methodologies confirmed in the search results regarding Mitsunobu and RCM applications for medium rings.)

Sources

Technical Support Center: Navigating the Impact of Benzyl Group Substituents on Reaction Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and field-proven insights into the nuanced effects of benzyl group substituents on chemical reaction efficiency. Whether you are employing benzyl groups as protecting agents or leveraging their inherent reactivity, the nature of their substituents is a critical parameter that dictates reaction outcomes. This resource is structured to help you troubleshoot common experimental issues and answer frequently asked questions, ensuring the scientific integrity and success of your work.

Section 1: Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind the issues and providing validated solutions.

Issue: Incomplete or Stalled Catalytic Hydrogenolysis for Benzyl Ether Deprotection

Question: I am trying to deprotect a benzyl (Bn) ether using standard H₂ gas and 10% Pd/C in ethanol, but the reaction is either very slow or has stalled completely. What are the likely causes and how can I resolve this?

Answer: This is a common issue with several potential root causes, often related to catalyst inhibition or substrate stability.

Causality and Solutions:

  • Catalyst Poisoning: Palladium catalysts are notoriously sensitive to poisoning, which is the most frequent cause of incomplete hydrogenolysis.

    • Sulfur Compounds: Even trace amounts of sulfur-containing functional groups (e.g., thiols, thioethers, sulfoxides) in your substrate or impurities can irreversibly poison the palladium catalyst.

    • Nitrogen Heterocycles and Amines: While less severe than sulfur, basic nitrogen-containing compounds, such as free amines, can act as mild catalyst poisons. Acidifying the reaction medium with a non-coordinating acid (e.g., HCl in ethanol) can often mitigate this by protonating the amine, preventing it from binding to the catalyst surface.[1]

    • Solution Workflow:

      • Purity Check: Ensure your starting material is free from sulfur-containing impurities. If necessary, repurify your substrate.

      • Increase Catalyst Loading: For mild poisoning, increasing the catalyst loading (e.g., from 10 mol% to 20 mol% or even stoichiometric amounts in severe cases) can sometimes drive the reaction to completion.

      • Use a More Robust Catalyst: Pearlman's catalyst (Pd(OH)₂/C) is often more resistant to poisoning than standard Pd/C.

      • Alternative Deprotection Methods: If catalyst poisoning is unavoidable, consider non-hydrogenolysis deprotection methods. For acid-stable substrates, strong acids like trifluoroacetic acid (TFA) with a cation scavenger (e.g., pentamethylbenzene) can be effective. Lewis acids such as boron trichloride (BCl₃) also offer a powerful alternative.[2][3]

  • Steric Hindrance: A sterically hindered benzyl group can have poor access to the catalyst's active sites.

    • Solution: Increasing the reaction temperature and hydrogen pressure can provide the necessary energy to overcome the steric barrier. Ensure vigorous stirring to maximize contact between the substrate, catalyst, and hydrogen gas.

  • Mass Transfer Limitations: Inadequate mixing can lead to poor diffusion of hydrogen gas to the catalyst surface.

    • Solution: Use a flask designed for efficient stirring (e.g., a Morton flask) and ensure vigorous agitation throughout the reaction.

Issue: Unwanted Side Reactions During Deprotection

Question: During the deprotection of my benzyl ether, I am observing side products. How can I improve the selectivity of my reaction?

Answer: The choice of deprotection method must be compatible with all functional groups present in your molecule.

Causality and Solutions:

  • Reduction of Other Functional Groups: Catalytic hydrogenolysis is a powerful reduction method that can also affect other functionalities.

    • Problem: Alkenes, alkynes, nitro groups, and some carbonyl compounds can be reduced under standard hydrogenolysis conditions.[4]

    • Solution: Catalytic Transfer Hydrogenation: Instead of H₂ gas, use a hydrogen donor like ammonium formate, formic acid, or 1,4-cyclohexadiene.[5] This method often provides greater selectivity, leaving other reducible groups intact.

    • Solution: Oxidative Cleavage for Substituted Benzyl Ethers: If you are using a p-methoxybenzyl (PMB) ether, you can use an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) for deprotection. These conditions are orthogonal to many reducible functional groups.[3]

  • Acid-Labile Functional Groups: If you are using acidic conditions (e.g., TFA or HBr/AcOH) for deprotection, other acid-sensitive groups in your molecule may be cleaved or rearranged.

    • Problem: Protecting groups like tert-butyloxycarbonyl (Boc), acetals, and silyl ethers can be removed under strong acidic conditions.

    • Solution: Switch to a milder deprotection method such as hydrogenolysis or, for PMB ethers, oxidative cleavage.

Section 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the influence of benzyl group substituents.

Q1: How do electron-donating and electron-withdrawing substituents on the benzyl group affect the efficiency of deprotection?

A1: The electronic nature of the substituent has a profound impact on the stability of the benzyl group and the mechanism of its cleavage.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) in the para position increase the electron density of the aromatic ring. This has two main consequences:

    • Facilitates Oxidative Cleavage: EDGs stabilize the benzylic carbocation intermediate formed during oxidative deprotection (e.g., with DDQ). This is why p-methoxybenzyl (PMB) ethers are cleaved much more readily under oxidative conditions than unsubstituted benzyl (Bn) ethers.[3]

    • Effect on Hydrogenolysis: The effect on catalytic hydrogenolysis is less straightforward but generally, electron-donating groups can increase the rate of reaction.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or chloro (-Cl) decrease the electron density of the ring.

    • Hinders Oxidative Cleavage: EWGs destabilize the benzylic carbocation, making oxidative cleavage significantly more difficult.

    • Slows Hydrogenolysis: Electron-withdrawing groups generally retard the rate of catalytic hydrogenolysis.

Q2: I have both a benzyl (Bn) ether and a p-methoxybenzyl (PMB) ether in my molecule. Can I selectively deprotect one of them?

A2: Yes, this is a common strategy in multi-step synthesis that relies on the differential reactivity of these two groups.

  • Selective PMB Cleavage: You can selectively remove the PMB group in the presence of a Bn group by using mild oxidative conditions, typically with DDQ. The electron-rich nature of the PMB group allows it to be cleaved preferentially.[6]

  • Selective Bn Cleavage: While less common, methods for the selective deprotection of Bn ethers in the presence of PMB ethers under reductive conditions have been developed.[6]

Q3: What is the role of steric hindrance from substituents on the benzyl group?

A3: Steric hindrance, particularly from substituents at the ortho position of the benzyl group, can significantly decrease reaction rates by impeding the approach of reagents or the binding of the substrate to a catalyst's surface. For catalytic hydrogenolysis, a sterically hindered benzyl group will have reduced access to the palladium surface, slowing down the reaction. In such cases, increasing the reaction temperature and pressure may be necessary.

Section 3: Data Presentation and Protocols

Comparative Data on Benzyl Ether Deprotection

The following table summarizes the general trends and provides illustrative examples of how substituents affect the choice of deprotection method and reaction efficiency.

Protecting GroupSubstituentElectronic EffectPreferred Deprotection MethodRelative Reaction Rate/Efficiency
Benzyl (Bn) -HNeutralCatalytic Hydrogenolysis (H₂/Pd-C)Baseline
p-Methoxybenzyl (PMB) -OCH₃ (para)Electron-DonatingOxidative Cleavage (DDQ, CAN)Much faster than Bn under oxidative conditions
p-Nitrobenzyl (PNB) -NO₂ (para)Electron-WithdrawingReductive Cleavage (e.g., Zn/AcOH)Slower than Bn under hydrogenolysis
2,4-Dimethoxybenzyl (DMB) -OCH₃ (ortho, para)Strongly Electron-DonatingMild Acidic Cleavage (e.g., TFA)Cleaved under milder acidic conditions than PMB
Experimental Protocol: Standard Catalytic Hydrogenolysis of a Benzyl Ether

This protocol provides a general procedure for the deprotection of a benzyl ether using palladium on carbon and hydrogen gas.

Materials:

  • Benzyl-protected substrate

  • 10% Palladium on carbon (Pd/C) catalyst (typically 10-20 mol%)

  • Anhydrous ethanol (or another suitable solvent like ethyl acetate or THF)

  • Hydrogen gas (H₂) supply with a balloon or a hydrogenation apparatus

  • Round-bottom flask equipped with a magnetic stir bar

  • Septum and needles for creating an inert atmosphere

Procedure:

  • Dissolve the Substrate: In a round-bottom flask, dissolve the benzyl-protected compound in anhydrous ethanol.

  • Inert Atmosphere: Flush the flask with an inert gas like nitrogen or argon.

  • Add Catalyst: Carefully add the 10% Pd/C catalyst to the solution under the inert atmosphere.

  • Hydrogenation Setup: Securely attach a balloon filled with hydrogen gas to the flask via a needle through the septum, or connect the flask to a hydrogenation apparatus.

  • Purge with Hydrogen: Carefully evacuate the flask and backfill with hydrogen gas. Repeat this process 3-5 times to ensure the atmosphere is saturated with hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), carefully vent the excess hydrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethanol to ensure complete recovery of the product.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude deprotected product.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Section 4: Visualizations

Troubleshooting Workflow for Failed Hydrogenolysis

start Incomplete/Failed Hydrogenolysis Reaction purity Is the starting material pure? (Check for S, N-heterocycles) start->purity catalyst Is the catalyst active? (Use fresh catalyst) purity->catalyst Yes purify Purify Starting Material purity->purify No conditions Are reaction conditions optimal? (H2 pressure, stirring) catalyst->conditions Yes increase_catalyst Increase Catalyst Loading or Use Pearlman's Catalyst catalyst->increase_catalyst No alternative Consider Alternative Methods conditions->alternative No, and optimization failed optimize Increase H2 Pressure/Temperature Ensure Vigorous Stirring conditions->optimize No, needs optimization oxidative Oxidative Cleavage (DDQ) (for PMB ethers) alternative->oxidative acidic Acidic Cleavage (TFA, BCl3) (for acid-stable substrates) alternative->acidic purify->start increase_catalyst->start optimize->start sub R-O-CH₂-Ph (Benzyl Ether) complex Adsorbed Benzyl Ether on Pd Surface sub->complex Adsorption pd Pd(0) Catalyst Surface pd->complex h_pd H-Pd-H pd->h_pd h2 H₂ h2->h_pd Dissociative Adsorption cleavage Intermediate Species complex->cleavage C-O Bond Cleavage h_pd->cleavage prod1 R-OH (Alcohol) cleavage->prod1 Hydrogenation prod2 Toluene cleavage->prod2 Hydrogenation

Caption: A simplified mechanism for the palladium-catalyzed hydrogenolysis of a benzyl ether.

References

  • Reddit. (2022-09-12). Benzyl ether cleavage in presence of thiourea? Reddit. [Link]

  • J&K Scientific LLC. (2021-02-08). Benzyl Deprotection of Alcohols. J&K Scientific. [Link]

  • Science of Synthesis. (n.d.). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Thieme. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Organic Chemistry Portal. [Link]

  • ResearchGate. (2015). ChemInform Abstract: Selective Deprotection of Benzyl (Bn) Ethers in the Presence of para-Methoxybenzyl (PMB) Ethers. ResearchGate. [Link]

  • Science Madness Discussion Board. (2019-10-30). De-protection of N-Benzyl groups. Science Madness. [Link]

  • University of Regensburg. (n.d.). Alcohol Protecting Groups. [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Protection. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 4-Benzyl-1,4-oxazepane for Preclinical Studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Benzyl-1,4-oxazepane. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up the production of this compound for preclinical studies. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure a successful and efficient synthesis campaign. Our approach is grounded in established chemical principles and field-proven insights to address the specific challenges encountered during scale-up.

Introduction: The Synthetic Challenge

The 1,4-oxazepane scaffold is a valuable heterocyclic motif in medicinal chemistry. However, the synthesis of its derivatives, such as 4-Benzyl-1,4-oxazepane, can be challenging, especially when transitioning from bench-scale to preclinical quantities (multi-gram to kilogram scale). The lack of robust and scalable synthetic routes has historically limited the exploration of this chemical space.[1][2][3] This guide focuses on a reliable and optimized two-step synthetic sequence for preparing 4-Benzyl-1,4-oxazepane, addressing potential issues that may arise during the process.

Recommended Synthetic Pathway

A robust and scalable synthesis of 4-Benzyl-1,4-oxazepane can be achieved in two key steps:

  • Formation of the 1,4-Oxazepane Core: Cyclization of a suitable precursor to form the seven-membered ring.

  • N-Benzylation: Introduction of the benzyl group onto the nitrogen atom of the 1,4-oxazepane ring.

This pathway is chosen for its reliance on well-understood reactions and the commercial availability of starting materials.

Part 1: Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of 4-Benzyl-1,4-oxazepane, providing potential causes and actionable solutions.

Issue 1: Low Yield During 1,4-Oxazepane Ring Formation

  • Question: We are experiencing low yields during the cyclization step to form the 1,4-oxazepane ring. What are the likely causes and how can we improve the yield?

  • Answer: Low yields in the formation of seven-membered rings are not uncommon and can be attributed to several factors. The intramolecular cyclization is often in competition with intermolecular polymerization.

    • High Concentration: At high concentrations, the probability of two reactive molecules finding each other increases, favoring intermolecular side reactions.

      • Solution: Employ high-dilution conditions. By slowly adding the substrate to a large volume of solvent, you maintain a low instantaneous concentration of the reactant, thereby favoring the intramolecular cyclization.

    • Incorrect Base or Temperature: The choice of base and reaction temperature is critical for efficient cyclization.

      • Solution: Screen a variety of non-nucleophilic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). The temperature should be optimized; too low may result in a sluggish reaction, while too high could promote decomposition or side reactions.

    • Poor Leaving Group: The efficiency of the cyclization is dependent on the quality of the leaving group on the electrophilic carbon.

      • Solution: Ensure you are using a good leaving group, such as a tosylate (OTs) or mesylate (OMs). If using a halide, iodide is generally better than bromide or chloride.

Issue 2: Incomplete N-Benzylation Reaction

  • Question: Our N-benzylation of 1,4-oxazepane is not going to completion, and we observe significant amounts of starting material even after extended reaction times. Why is this happening?

  • Answer: Incomplete N-benzylation can be due to several factors related to the reagents and reaction conditions.

    • Insufficiently Reactive Benzylating Agent: Benzyl chloride or bromide are commonly used, but their reactivity can be hampered by impurities or degradation.

      • Solution: Use a freshly opened or purified bottle of benzyl halide. Consider using benzyl bromide, which is generally more reactive than benzyl chloride.

    • Steric Hindrance: While 1,4-oxazepane is a relatively flexible ring, there might be some steric hindrance affecting the approach of the benzylating agent.

      • Solution: Ensure the reaction is run at an appropriate temperature to overcome the activation energy barrier. A solvent screen could also be beneficial; polar aprotic solvents like acetonitrile or DMF are often effective.

    • Base Incompatibility: The base used to scavenge the acid byproduct (e.g., HCl or HBr) might not be optimal.

      • Solution: Use a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate to prevent competition with the amine nucleophile.[4]

Issue 3: Formation of Over-Alkylated Byproducts

  • Question: During the N-benzylation, we are observing the formation of a quaternary ammonium salt. How can we prevent this over-alkylation?

  • Answer: Over-alkylation is a common side reaction when alkylating amines, as the product (a secondary or tertiary amine) is often more nucleophilic than the starting amine.[5]

    • Stoichiometry Control: Using a large excess of the benzylating agent will drive the reaction towards the quaternary salt.

      • Solution: Carefully control the stoichiometry. Use a slight excess (1.1-1.2 equivalents) of the benzylating agent. It is often better to have some unreacted starting material, which can be removed during purification, than to deal with the quaternary salt.

    • Slow Addition: Adding the benzylating agent all at once can create localized high concentrations, promoting over-alkylation.

      • Solution: Add the benzylating agent dropwise to the reaction mixture over a period of time. This helps to maintain a low concentration of the alkylating agent and favors mono-alkylation.

Issue 4: Difficulty in Purifying the Final Product

  • Question: We are struggling to purify 4-Benzyl-1,4-oxazepane. Standard silica gel chromatography is giving poor separation and product loss. What are our options?

  • Answer: Basic amines like 4-Benzyl-1,4-oxazepane can interact strongly with the acidic silanol groups on standard silica gel, leading to tailing and poor recovery.[6]

    • Acid-Base Interactions on Silica: The lone pair on the nitrogen atom forms a strong interaction with the acidic silica surface.

      • Solution 1: Modified Eluent: Add a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to your eluent system. This will compete with your product for the acidic sites on the silica, leading to better peak shape and recovery.[6]

      • Solution 2: Amine-Functionalized Silica: For more challenging separations, consider using an amine-functionalized silica gel. This stationary phase has a less acidic surface and can significantly improve the chromatography of basic compounds.[6]

      • Solution 3: Alternative Purification Methods: For large-scale purification, consider distillation under reduced pressure if the product is thermally stable and has a suitable boiling point. Crystallization of a salt form (e.g., the hydrochloride salt) is another excellent method for purification at scale.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most scalable method for the N-benzylation of 1,4-oxazepane?

A1: For preclinical scale-up, reductive amination is often a preferred method over direct alkylation with a benzyl halide.[7][8] Reductive amination involves the reaction of 1,4-oxazepane with benzaldehyde to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB).[9][10] This method offers several advantages for scale-up:

  • Milder Conditions: It typically proceeds under milder conditions than direct alkylation.

  • Reduced Over-alkylation: The risk of forming the quaternary ammonium salt is significantly lower.[7]

  • Operational Simplicity: It is often a one-pot procedure.

Q2: What are the critical process parameters to monitor during the scale-up of the cyclization reaction?

A2: When scaling up the formation of the 1,4-oxazepane ring, the following parameters are critical:

  • Addition Rate and Temperature Control: As mentioned in the troubleshooting guide, maintaining high dilution is key. The addition rate of the substrate should be carefully controlled to prevent localized high concentrations. Exothermic reactions need efficient heat dissipation, so monitoring the internal temperature is crucial.

  • Agitation: Efficient stirring is necessary to ensure homogeneity, especially in a large reactor, to maintain the principles of high dilution.

  • Solvent Quality: Ensure the use of dry solvents, as water can interfere with the reaction, particularly if using moisture-sensitive bases or intermediates.

Q3: Are there any specific safety precautions to consider for this synthesis at scale?

A3: Yes, several safety precautions should be taken:

  • Benzyl Halides: Benzyl chloride and benzyl bromide are lachrymators and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Sodium Triacetoxyborohydride (STAB): While milder than other borohydrides, STAB will react with water to release flammable hydrogen gas. Ensure it is handled in a dry environment.

  • Quenching: The quenching of reactions involving hydrides should be done carefully and at a low temperature to control the release of hydrogen gas.

  • Solvents: The use of large volumes of flammable organic solvents requires appropriate grounding and bonding to prevent static discharge.

Part 3: Experimental Protocols and Data

Protocol 1: Synthesis of 1,4-Oxazepane

This protocol is adapted from established methods for the synthesis of cyclic amines and is optimized for scale-up.

Step-by-Step Methodology:

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, a dropping funnel, a condenser, and a temperature probe, add a solution of potassium carbonate (1.5 equivalents) in dry acetonitrile (to achieve a final substrate concentration of 0.01 M).

  • Substrate Addition: Heat the mixture to reflux. In the dropping funnel, prepare a solution of the diol precursor (e.g., a suitably protected amino alcohol that can be cyclized) in dry acetonitrile. Add this solution dropwise to the refluxing mixture over 8-12 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with acetonitrile. Concentrate the filtrate under reduced pressure.

  • Purification: The crude 1,4-oxazepane can be purified by vacuum distillation.

Protocol 2: Synthesis of 4-Benzyl-1,4-oxazepane via Reductive Amination

Step-by-Step Methodology:

  • Reaction Setup: To a reactor containing a solution of 1,4-oxazepane (1.0 equivalent) in dichloromethane (DCM), add benzaldehyde (1.1 equivalents). Stir the mixture at room temperature for 1 hour.

  • Reduction: Cool the mixture to 0 °C. Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude 4-Benzyl-1,4-oxazepane can be purified by flash chromatography on silica gel using a hexane/ethyl acetate gradient with 0.5% triethylamine, or by vacuum distillation.

Data Presentation
StepReactionScaleTypical YieldPurity (by HPLC)
11,4-Oxazepane Synthesis100 g65-75%>95%
2N-Benzylation100 g80-90%>98%

Part 4: Visualizations

Synthetic Pathway Diagram

Synthesis_Pathway cluster_step1 Step 1: 1,4-Oxazepane Ring Formation cluster_step2 Step 2: N-Benzylation Diol_Precursor Diol Precursor 1,4-Oxazepane 1,4-Oxazepane Diol_Precursor->1,4-Oxazepane High Dilution Cyclization 4-Benzyl-1,4-oxazepane 4-Benzyl-1,4-oxazepane 1,4-Oxazepane->4-Benzyl-1,4-oxazepane Reductive Amination Benzaldehyde Benzaldehyde Benzaldehyde->4-Benzyl-1,4-oxazepane STAB Sodium Triacetoxyborohydride (STAB) STAB->4-Benzyl-1,4-oxazepane Troubleshooting_N_Benzylation Start Low Yield in N-Benzylation Check_SM Starting Material Remaining? Start->Check_SM Check_Side_Products Side Products Observed? Check_SM->Check_Side_Products No Incomplete_Reaction Incomplete Reaction Check_SM->Incomplete_Reaction Yes Over_Alkylation Over-alkylation (Quaternary Salt) Check_Side_Products->Over_Alkylation Yes Decomposition Decomposition Check_Side_Products->Decomposition No Solution1 Increase reaction time or temperature. Check reagent quality. Incomplete_Reaction->Solution1 Solution2 Use stoichiometric control. Slowly add benzylating agent. Over_Alkylation->Solution2 Solution3 Lower reaction temperature. Use milder conditions. Decomposition->Solution3

Sources

Validation & Comparative

The Antidepressant Potential of 4-Benzyl-1,4-oxazepane: A Comparative Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers in Neuropharmacology and Drug Development

Introduction: The Unmet Need for Novel Antidepressant Scaffolds

Major Depressive Disorder (MDD) remains a leading cause of disability worldwide, with a significant portion of patients exhibiting inadequate response or intolerance to currently available treatments. The therapeutic landscape, while dominated by selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs), still presents opportunities for novel chemical entities with potentially improved efficacy, faster onset of action, or more favorable side-effect profiles. The 1,4-oxazepane nucleus is a seven-membered heterocyclic scaffold that has garnered interest in medicinal chemistry due to its presence in various biologically active compounds.[1][2] This guide proposes a hypothetical preclinical comparative study of a representative member of this class, 4-Benzyl-1,4-oxazepane, against established antidepressants from three major classes: SSRIs (Sertraline), SNRIs (Venlafaxine), and Tricyclic Antidepressants (TCAs) (Imipramine). This in-depth analysis will outline the requisite experimental framework to elucidate the potential of 4-Benzyl-1,4-oxazepane as a novel antidepressant agent.

Rationale for Comparison: Benchmarking Against the Gold Standards

The selection of Sertraline, Venlafaxine, and Imipramine as comparators is strategic. Sertraline, a widely prescribed SSRI, offers a benchmark for potent and selective serotonin transporter (SERT) inhibition.[3][4] Venlafaxine, an SNRI, provides a comparison for dual-action monoamine reuptake inhibition.[5][6] Imipramine, a first-generation TCA, represents a broader spectrum of activity, including potent monoamine reuptake inhibition but also significant off-target receptor interactions that contribute to its side-effect profile.[7][8] By evaluating 4-Benzyl-1,4-oxazepane against these agents, we can hypothesize its mechanism of action and predict its potential therapeutic window and side-effect liabilities.

Comparative Analysis: A Hypothetical Preclinical Data Summary

The following tables summarize the expected data from our proposed preclinical evaluation of 4-Benzyl-1,4-oxazepane against the selected reference antidepressants.

Table 1: In Vitro Monoamine Transporter Binding Affinities (Ki, nM)

CompoundSERT (Human)NET (Human)DAT (Human)
4-Benzyl-1,4-oxazepaneHypothetical ValueHypothetical ValueHypothetical Value
Sertraline0.15–3.3[3]420–925[3]22–315[3]
Venlafaxine74[9]1260[9]5300[10]
Imipramine~1.7 (rat brain)[11]~35 (human)[12]>10000 (rat)[11]

Table 2: In Vivo Behavioral Efficacy in Rodent Models of Depression

CompoundForced Swim Test (Mouse) - % Decrease in ImmobilityTail Suspension Test (Mouse) - % Decrease in Immobility
4-Benzyl-1,4-oxazepaneHypothetical ValueHypothetical Value
SertralineSignificant DecreaseSignificant Decrease
VenlafaxineSignificant DecreaseSignificant Decrease
ImipramineSignificant DecreaseSignificant Decrease

Table 3: In Vitro Safety Pharmacology Profile

CompoundhERG Channel Inhibition (IC50, µM)CYP450 2D6 Inhibition (IC50, µM)
4-Benzyl-1,4-oxazepaneHypothetical ValueHypothetical Value
Sertraline>10~0.5-1
Venlafaxine>30~5-10
Imipramine~1-5~1-2

Experimental Protocols: A Step-by-Step Guide

The following section details the rigorous experimental protocols necessary to generate the comparative data for 4-Benzyl-1,4-oxazepane.

In Vitro Monoamine Transporter Binding Assays

Causality: The primary mechanism of action for most antidepressants is the inhibition of monoamine reuptake. Therefore, determining the binding affinity (Ki) of 4-Benzyl-1,4-oxazepane for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters is the foundational step in its pharmacological characterization.

Protocol:

  • Preparation of Cell Membranes: Utilize HEK293 cells stably expressing human SERT, NET, or DAT. Culture cells to ~80-90% confluency, harvest, and homogenize in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate to pellet the cell membranes and resuspend in fresh buffer.

  • Radioligand Binding Assay:

    • For SERT: Use [³H]-Citalopram as the radioligand.

    • For NET: Use [³H]-Nisoxetine as the radioligand.[9]

    • For DAT: Use [³H]-WIN 35,428 as the radioligand.

  • Incubation: In a 96-well plate, combine the cell membrane preparation, radioligand, and varying concentrations of 4-Benzyl-1,4-oxazepane or the comparator compounds. Incubate at room temperature for a specified time to reach equilibrium.

  • Separation and Scintillation Counting: Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Behavioral Models of Antidepressant Efficacy

Causality: The Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used behavioral despair models to screen for antidepressant activity.[13][14][15] A reduction in immobility time in these tests is indicative of an antidepressant-like effect.

Forced Swim Test (FST) Protocol:

  • Apparatus: A transparent cylindrical tank (e.g., 30 cm height x 20 cm diameter) filled with water (23-25°C) to a depth of 15 cm.[14]

  • Procedure:

    • Day 1 (Pre-test): Place each mouse individually into the cylinder for a 15-minute adaptation session.[16]

    • Day 2 (Test): Administer 4-Benzyl-1,4-oxazepane, a comparator drug, or vehicle via the appropriate route (e.g., intraperitoneal injection) 30-60 minutes before the test. Place the mouse in the cylinder for a 6-minute test session.[17]

  • Scoring: Record the duration of immobility (floating with only minor movements to keep the head above water) during the last 4 minutes of the test session. An automated video tracking system is recommended for unbiased scoring.

Tail Suspension Test (TST) Protocol:

  • Apparatus: A suspension bar or ledge from which the mouse can be suspended by its tail using adhesive tape. The mouse should not be able to reach any surfaces.

  • Procedure: Secure the tail of the mouse to the suspension bar with tape, approximately 1-2 cm from the tip. The test duration is 6 minutes.[18]

  • Scoring: Record the total time the mouse remains immobile during the 6-minute test period.[18] Automated scoring is preferred.

In Vitro Safety Pharmacology: hERG and CYP450 Inhibition Assays

Causality: Off-target effects are a major cause of drug attrition. Inhibition of the hERG potassium channel can lead to cardiac arrhythmias (QT prolongation), and inhibition of cytochrome P450 (CYP) enzymes can cause drug-drug interactions.[19]

hERG Channel Inhibition Assay Protocol:

  • Cell Line: Use a stable cell line expressing the hERG channel, such as HEK293-hERG.

  • Electrophysiology: Employ automated patch-clamp electrophysiology (e.g., QPatch or SyncroPatch) to measure hERG channel currents.[19]

  • Procedure: Apply a specific voltage protocol to elicit hERG currents. After establishing a stable baseline, perfuse the cells with increasing concentrations of 4-Benzyl-1,4-oxazepane or comparator drugs.

  • Data Analysis: Measure the reduction in the hERG current at each concentration and calculate the IC50 value.

CYP450 Inhibition Assay Protocol:

  • Enzyme Source: Use human liver microsomes or recombinant human CYP enzymes (specifically CYP2D6, a key enzyme in the metabolism of many CNS drugs).

  • Probe Substrate: Use a fluorescent or luminescent probe substrate specific for the CYP isoform being tested (e.g., AMMC for CYP2D6).

  • Procedure: Incubate the enzyme source, probe substrate, and varying concentrations of 4-Benzyl-1,4-oxazepane or comparator drugs in the presence of a regenerating system (e.g., NADPH).

  • Data Analysis: Measure the fluorescence or luminescence of the metabolized product. Calculate the IC50 value for the inhibition of the CYP enzyme.

Visualizing the Path Forward: Diagrams for Clarity

Diagram 1: Proposed Preclinical Antidepressant Screening Workflow

G cluster_0 In Vitro Characterization cluster_1 In Vivo Efficacy Testing cluster_2 Safety & ADME Profiling Compound Synthesis\n(4-Benzyl-1,4-oxazepane) Compound Synthesis (4-Benzyl-1,4-oxazepane) Monoamine Transporter\nBinding Assays (SERT, NET, DAT) Monoamine Transporter Binding Assays (SERT, NET, DAT) Compound Synthesis\n(4-Benzyl-1,4-oxazepane)->Monoamine Transporter\nBinding Assays (SERT, NET, DAT) Primary Screening In Vivo Behavioral Models In Vivo Behavioral Models Monoamine Transporter\nBinding Assays (SERT, NET, DAT)->In Vivo Behavioral Models Promising Profile Forced Swim Test (FST) Forced Swim Test (FST) In Vivo Behavioral Models->Forced Swim Test (FST) Tail Suspension Test (TST) Tail Suspension Test (TST) In Vivo Behavioral Models->Tail Suspension Test (TST) Efficacy Assessment Efficacy Assessment Forced Swim Test (FST)->Efficacy Assessment Tail Suspension Test (TST)->Efficacy Assessment Safety Pharmacology\n(hERG, CYP Inhibition) Safety Pharmacology (hERG, CYP Inhibition) Efficacy Assessment->Safety Pharmacology\n(hERG, CYP Inhibition) Pharmacokinetic Studies\n(PK) Pharmacokinetic Studies (PK) Safety Pharmacology\n(hERG, CYP Inhibition)->Pharmacokinetic Studies\n(PK) Lead Optimization or\nFurther Development Lead Optimization or Further Development Pharmacokinetic Studies\n(PK)->Lead Optimization or\nFurther Development G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Membrane Presynaptic Neuron Presynaptic Neuron Synaptic Cleft Synaptic Cleft Transporter SERT/NET/DAT Synaptic Cleft->Transporter:f0 Reuptake Receptor Postsynaptic Receptor Synaptic Cleft->Receptor:f0 Binding Postsynaptic Neuron Postsynaptic Neuron Vesicle Vesicle (Monoamines) Vesicle->Synaptic Cleft Release Antidepressant Antidepressant Antidepressant->Transporter Inhibition

Caption: Simplified schematic of a monoaminergic synapse illustrating the mechanism of reuptake inhibition by antidepressants.

Conclusion and Future Directions

This guide outlines a comprehensive, albeit hypothetical, preclinical framework for the comparative evaluation of 4-Benzyl-1,4-oxazepane as a potential antidepressant. The proposed experiments are designed to elucidate its primary mechanism of action, assess its efficacy in established behavioral models, and provide an early indication of its safety profile. Should the hypothetical data for 4-Benzyl-1,4-oxazepane demonstrate a potent and selective inhibition of SERT and/or NET, coupled with robust efficacy in the FST and TST, and a clean safety profile (high IC50 values for hERG and CYP inhibition), it would warrant further investigation. Subsequent studies would include a broader receptor screening panel, pharmacokinetic profiling to determine brain penetration and metabolic stability, and evaluation in more complex animal models of depression. This structured approach, grounded in established methodologies, provides a clear and logical path for the development of novel antidepressant candidates like 4-Benzyl-1,4-oxazepane, with the ultimate goal of addressing the unmet medical needs of patients with MDD.

References

  • ResearchGate. (n.d.). Synthesis of benzo-1,4-oxazepin-5-one 5 a. Retrieved February 4, 2026, from [Link]

  • Monteiro, S., & Roque, S. (2018). Depression Assessment in Clinical Trials and Pre-clinical Tests: A Critical Review. Current pharmaceutical design, 24(21), 2446–2452. [Link]

  • Castagné, V., Moser, P., & Porsolt, R. D. (2009). Using the rat forced swim test to assess antidepressant-like activity in rodents. Current protocols in pharmacology, Chapter 5, Unit 5.58. [Link]

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments : JoVE, (59), e3638. [Link]

  • Yankelevitch-Yahav, R., Franko, M., Huly, A., & Doron, R. (2015). The forced swim test as a model of depressive-like behavior. Journal of visualized experiments : JoVE, (97), e52587. [Link]

  • JoVE. (2022, June 23). The Tail Suspension Test l Protocol Preview [Video]. YouTube. [Link]

  • Thierry, B., Stéru, L., Simon, P., & Porsolt, R. D. (1986). The tail suspension test: ethical considerations. Psychopharmacology, 90(2), 284–285. [Link]

  • Robinson, L., & D'Mello, J. (2021). Preclinical screening for antidepressant activity – shifting focus away from the Forced Swim Test to the use of translational biomarkers. Regulatory toxicology and pharmacology : RTP, 125, 105002. [Link]

  • Understanding Animal Research. (n.d.). Factsheet on the forced swim test. Retrieved February 4, 2026, from [Link]

  • Shrirao, S., Tamgadge, S., Ambulkar, V., Sawarkar, H., & Bode, M. (2022). A Review On Preclinical Screening Methods For Antidepressant, Analgesic, And Antipyretic Activitys. Research Journal of Pharmacy and Technology, 15(11), 5243-5247. [Link]

  • Wikipedia. (2023, December 27). Tail suspension test. In Wikipedia. [Link]

  • ResearchGate. (n.d.). Receptor binding affinities for rat receptors in vitro K i values are.... Retrieved February 4, 2026, from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). imipramine. Retrieved February 4, 2026, from [Link]

  • De Kloe, G. E., van den Heuvel, I., de Vries, H., van der Meulen, A. J., de Boer, P., & Sijbesma, H. (2021). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical chemistry, 93(4), 2269–2277. [Link]

  • van der Velden, W. J. C., Hulshof, J. W., van den Heuvel, I., de Vries, H., & Sijbesma, H. (2022). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. Scientific reports, 12(1), 1162. [Link]

  • Moret, C., & Briley, M. (1996). Affinities of venlafaxine and various reuptake inhibitors for the serotonin and norepinephrine transporters. European journal of pharmacology, 307(1), 1–6. [Link]

  • Can, A., Dao, D. T., Terrillion, C. E., Piantadosi, S. C., Bhat, S., & Gould, T. D. (2012). The tail suspension test. Journal of visualized experiments : JoVE, (59), e3769. [Link]

  • Saha, K., Pramanik, S., & Sonders, M. S. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 78, 12.18.1–12.18.16. [Link]

  • Cyprotex. (n.d.). hERG Safety. Retrieved February 4, 2026, from [Link]

  • PharmGKB. (n.d.). Sertraline Pathway, Pharmacokinetics. Retrieved February 4, 2026, from [Link]

  • Decker, A. M., & Blough, B. E. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Heliyon, 4(3), e00570. [Link]

  • BioIVT. (n.d.). NET (SLC6A2) Transporter Assay. Retrieved February 4, 2026, from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). venlafaxine. Retrieved February 4, 2026, from [Link]

  • Katz, D. M., & Kimelberg, H. K. (1986). Low-affinity binding of [3H]imipramine to primary astrocyte cultures. Biochemical pharmacology, 35(16), 2735–2740. [Link]

  • Guo, L., & Guthrie, H. (2015). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Bio-protocol, 5(13), e1518. [Link]

  • Al-Snafi, A. E. (2022). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 11(4), 451-460. [Link]

  • Djang, D. S., Win, Z., & Booij, J. (2012). SNM practice guideline for dopamine transporter imaging with 123I-ioflupane SPECT 1.0. Journal of nuclear medicine : official publication, Society of Nuclear Medicine, 53(1), 154–163. [Link]

  • U.S. Food and Drug Administration. (2021, July 30). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved February 4, 2026, from [Link]

  • Wikipedia. (2024, January 29). Sertraline. In Wikipedia. [Link]

  • Wikipedia. (2024, January 25). Venlafaxine. In Wikipedia. [Link]

  • Langer, S. Z., Javoy-Agid, F., Raisman, R., Briley, M., & Agid, Y. (1981). Distribution of specific high-affinity binding sites for [3H]imipramine in human brain. Journal of neurochemistry, 37(2), 267–271. [Link]

  • ResearchGate. (n.d.). Venlafaxine's therapeutic reference range in the treatment of depression revised: a systematic review and meta-analysis. Retrieved February 4, 2026, from [Link]

  • Zhang, Y., Wang, C., & Kim, C. (2022). Identification of the potassium-binding site in serotonin transporter. Proceedings of the National Academy of Sciences of the United States of America, 119(11), e2120042119. [Link]

  • PharmGKB. (n.d.). Sertraline Pathway, Pharmacokinetics. Retrieved February 4, 2026, from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). DAT. Retrieved February 4, 2026, from [Link]

  • Eurofins Discovery. (n.d.). NET Human Norepinephrine Transporter Binding Antagonist Radioligand LeadHunter Assay. Retrieved February 4, 2026, from [Link]

  • Charles River Laboratories. (n.d.). hERG Serum Shift Assay. Retrieved February 4, 2026, from [Link]

  • StatPearls. (2023, July 17). Venlafaxine. In StatPearls. Retrieved February 4, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Sertraline. In PubChem. Retrieved February 4, 2026, from [Link]

  • Zhu, R., G K, A., & Hinterdorfer, P. (2020). Allosterically Linked Binding Sites in Serotonin Transporter Revealed by Single Molecule Force Spectroscopy. Frontiers in chemistry, 8, 589410. [Link]

  • RCSB PDB. (n.d.). 8HFF: Cryo-EM structure of human norepinephrine transporter NET in the presence of norepinephrine in an inward-open state at resolution of 2.9 angstrom. Retrieved February 4, 2026, from [Link]

  • ION Biosciences. (n.d.). Thallium-free hERG Potassium Channel Assay. Retrieved February 4, 2026, from [Link]

  • BioIVT. (n.d.). SERT Transporter Assay. Retrieved February 4, 2026, from [Link]

  • Szeltner, Z., Füredi, A., & Horti, A. G. (2023). Evaluation and Validation of Commercially Available Dopamine Transporter Antibodies. Biomolecules, 13(5), 793. [Link]

  • ResearchGate. (n.d.). Substrate binding and inhibition mechanism of norepinephrine transporter. Retrieved February 4, 2026, from [Link]

  • BioIVT. (n.d.). DAT (SLC6A3) Transporter Assay. Retrieved February 4, 2026, from [Link]

Sources

Validating the In Vitro Promise of 4-Benzyl-1,4-oxazepane: A Comparative In Vivo Guide for Preclinical Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in the vanguard of neuropharmacology, the journey from a promising in vitro profile to a validated in vivo candidate is both exhilarating and fraught with challenges. This guide provides a comprehensive framework for validating the preclinical efficacy of a novel monoamine reuptake inhibitor, 4-Benzyl-1,4-oxazepane, using established in vivo models of depression and anxiety. By objectively comparing its performance against industry-standard selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs), this document serves as a technical manual for rigorous in vivo validation.

Introduction: The Therapeutic Potential of 4-Benzyl-1,4-oxazepane

4-Benzyl-1,4-oxazepane is a novel synthetic compound belonging to the oxazepane class of heterocyclic compounds. Initial in vitro screening has revealed its potent inhibitory activity against monoamine transporters, suggesting a potential therapeutic role in mood and anxiety disorders. The unique structural features of 4-Benzyl-1,4-oxazepane may offer a differentiated pharmacological profile compared to existing treatments.

Based on preliminary in vitro assays, 4-Benzyl-1,4-oxazepane is hypothesized to be a potent triple reuptake inhibitor (TRI), with significant affinity for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. This profile suggests the potential for broad-spectrum antidepressant and anxiolytic effects.

Comparative Compounds: Setting the Benchmark

To rigorously evaluate the in vivo efficacy of 4-Benzyl-1,4-oxazepane, it is essential to benchmark its performance against well-characterized and clinically relevant comparators. For this guide, we have selected two widely prescribed antidepressants with distinct mechanisms of action:

  • Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) that primarily targets SERT.[1]

  • Duloxetine: A serotonin-norepinephrine reuptake inhibitor (SNRI) that targets both SERT and NET.[2]

By comparing 4-Benzyl-1,4-oxazepane to both a first-line SSRI and a dual-action SNRI, we can gain valuable insights into its relative efficacy and potential clinical positioning.

In Vivo Validation Strategy: A Multi-Paradigm Approach

A robust in vivo validation strategy should employ a battery of behavioral tests that assess different facets of antidepressant and anxiolytic activity. This multi-paradigm approach provides a more comprehensive and reliable assessment of a compound's therapeutic potential.

Here, we outline a workflow that incorporates three widely accepted and validated rodent behavioral models: the Forced Swim Test (FST), the Tail Suspension Test (TST), and the Elevated Plus Maze (EPM).

Caption: A streamlined workflow for the in vivo validation of 4-Benzyl-1,4-oxazepane.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for conducting the proposed in vivo studies.

Animals and Housing
  • Species: Male C57BL/6 mice, 8-10 weeks old.

  • Housing: Group-housed (4-5 mice per cage) in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Food and water are available ad libitum.

  • Acclimation: Animals should be acclimated to the housing facility for at least one week before the start of the experiments. They should also be habituated to the testing room for at least 60 minutes prior to each behavioral test.[3]

Drug Administration
  • Vehicle: 0.9% Saline with 5% Tween 80.

  • Test Compound: 4-Benzyl-1,4-oxazepane (doses to be determined by prior dose-range finding studies, e.g., 5, 10, 20 mg/kg).

  • Comparator Compounds: Fluoxetine (20 mg/kg) and Duloxetine (20 mg/kg).

  • Route of Administration: Intraperitoneal (i.p.) injection.

  • Dosing Regimen:

    • Acute: Single injection 30-60 minutes before behavioral testing.

    • Chronic: Daily injections for 14-21 days.

Forced Swim Test (FST)

The FST is a widely used model to screen for antidepressant activity, based on the principle of behavioral despair.[4]

Protocol:

  • Fill a clear glass cylinder (25 cm height, 10 cm diameter) with 15 cm of water (23-25°C).

  • Gently place the mouse into the cylinder.

  • The total test duration is 6 minutes.[5]

  • Record the duration of immobility during the last 4 minutes of the test.[5] Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements to keep the head above water.

  • After the test, remove the mouse, dry it with a towel, and return it to its home cage.

Tail Suspension Test (TST)

Similar to the FST, the TST is a measure of behavioral despair and is sensitive to antidepressant treatment.[6][7]

Protocol:

  • Suspend the mouse by its tail using adhesive tape, ensuring the tape is attached approximately 1 cm from the tip of the tail.

  • The mouse should be suspended from a ledge or a suspension bar, at a height where it cannot escape or hold onto any surfaces.

  • The total test duration is 6 minutes.[6][7]

  • Record the total duration of immobility. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

Elevated Plus Maze (EPM)

The EPM is a widely used model to assess anxiety-like behavior in rodents.[8][9] It is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.[10]

Protocol:

  • The apparatus consists of two open arms and two enclosed arms, arranged in a plus shape and elevated from the floor.

  • Place the mouse in the center of the maze, facing one of the open arms.

  • Allow the mouse to freely explore the maze for 5 minutes.[10]

  • Record the number of entries into and the time spent in the open and enclosed arms using a video tracking system.

  • Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms.

Data Presentation and Interpretation

The quantitative data from these behavioral tests should be summarized in a clear and structured format to facilitate comparison between the different treatment groups.

Hypothetical In Vitro Profile
CompoundSERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)
4-Benzyl-1,4-oxazepane152550
Fluoxetine102501500
Duloxetine515500
Hypothetical In Vivo Behavioral Data (Acute Dosing)
Treatment Group (mg/kg)FST Immobility (s)TST Immobility (s)EPM Open Arm Time (s)
Vehicle150 ± 10180 ± 1230 ± 5
4-Benzyl-1,4-oxazepane (10)90 ± 8110 ± 1055 ± 6
4-Benzyl-1,4-oxazepane (20)75 ± 790 ± 965 ± 7
Fluoxetine (20)100 ± 9120 ± 1150 ± 5
Duloxetine (20)85 ± 8100 ± 960 ± 6

Data are presented as mean ± SEM. Statistical significance to be determined by ANOVA followed by post-hoc tests.

Discussion and Future Directions

The successful validation of 4-Benzyl-1,4-oxazepane in these primary behavioral models would provide strong evidence for its potential as a novel antidepressant and anxiolytic agent. The comparative data against fluoxetine and duloxetine will be crucial in elucidating its unique pharmacological profile.

Future studies should aim to:

  • Investigate the effects of chronic administration on neuroplasticity and neurogenesis.

  • Explore the role of dopamine reuptake inhibition in the behavioral effects of 4-Benzyl-1,4-oxazepane.

  • Conduct pharmacokinetic and pharmacodynamic studies to establish a clear dose-response relationship.

  • Assess potential side effects and toxicity.

By following this rigorous and comparative in vivo validation framework, researchers can confidently advance promising in vitro candidates like 4-Benzyl-1,4-oxazepane through the preclinical drug development pipeline.

References

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments: JoVE, (59), e3638. [Link]

  • Cryan, J. F., & Holmes, A. (2005). The ascent of mouse: advances in modelling human depression and anxiety. Nature reviews. Drug discovery, 4(9), 775–790.
  • Gould, T. D., Dao, D. T., & Kovacsics, C. E. (2009). The tail suspension test.
  • Komada, M., Takao, K., & Miyakawa, T. (2008). Elevated plus maze for mice. Journal of visualized experiments: JoVE, (22), e1088. [Link]

  • Porsolt, R. D., Bertin, A., & Jalfre, M. (1977). Behavioral despair in mice: a primary screening test for antidepressants. Archives internationales de pharmacodynamie et de therapie, 229(2), 327–336.
  • Skinner, M. K. (2014). Elevated plus maze for anxiety-like behavior in the mouse. Bio-protocol, 4(16), e1211. [Link]

  • Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents.
  • Wong, D. T., Perry, K. W., & Bymaster, F. P. (2005). The discovery of fluoxetine hydrochloride (Prozac). Nature reviews. Drug discovery, 4(9), 764–774.
  • Turcotte, J. E., Debonnel, G., de Montigny, C., Hebert, C., & Blier, P. (2001). Assessment of the serotonin and norepinephrine reuptake blocking properties of duloxetine in healthy subjects. Neuropsychopharmacology, 24(5), 511–521.

Sources

Comparative SAR Guide: 4-Benzyl-1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

The 1,4-oxazepane scaffold—a seven-membered heterocycle containing one oxygen and one nitrogen—has emerged as a privileged structure in the design of selective Central Nervous System (CNS) agents. Unlike their six-membered morpholine analogs, 1,4-oxazepanes offer unique conformational flexibility that allows for distinct binding modes within G-protein coupled receptors (GPCRs).

This guide focuses on the Structure-Activity Relationship (SAR) of 4-benzyl-1,4-oxazepane derivatives , specifically evaluating their performance as Dopamine D4 Receptor ligands . The D4 receptor is a critical target for antipsychotic therapeutics, implicated in the pathology of schizophrenia and cognitive deficits, yet achieving selectivity over D2 and D3 receptors remains a significant challenge.

Primary Comparison:

  • Product: 4-Benzyl-1,4-oxazepane derivatives (7-membered ring).

  • Alternative: 4-Benzyl-morpholine derivatives (6-membered ring).

Mechanism of Action & Therapeutic Rationale[3][8]

The therapeutic efficacy of 4-benzyl-1,4-oxazepanes stems from their ability to modulate the Dopamine D4 receptor.

  • Target: Dopamine D4 Receptor (D4R), a D2-like GPCR.

  • Signaling Pathway: Inhibition of Adenylyl Cyclase via Gαi/o coupling.

  • Selectivity Mechanism: The expanded 7-membered ring of the oxazepane occupies a specific hydrophobic pocket in the D4R orthosteric site that is less accessible to the more rigid morpholine analogs. This ring expansion is crucial for minimizing off-target extrapyramidal side effects associated with D2 receptor blockade.

Visualization: D4 Receptor Signaling & Ligand Intervention

D4_Signaling Ligand 4-Benzyl-1,4-Oxazepane D4R Dopamine D4 Receptor (GPCR) Ligand->D4R Binding (Ki < 15nM) G_protein Gαi/o Protein D4R->G_protein Activation/Inhibition AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP Production AC->cAMP Reduces Effect Modulation of Cognitive Function cAMP->Effect Downstream Signaling

Figure 1: Signal transduction pathway modulated by 4-benzyl-1,4-oxazepane ligands. The ligand binds to D4R, modulating G-protein coupling and downstream cAMP levels.

Comparative SAR Analysis

The following data synthesizes experimental findings comparing the 7-membered oxazepane core against the 6-membered morpholine standard. The data highlights the critical impact of C2-substitution and N-benzyl modification .[1]

Table 1: Binding Affinity (Ki) Comparison
Compound IDCore ScaffoldR1 (C2-Position)R2 (N-Benzyl Substituent)D4 Receptor Ki (nM)Selectivity (vs D2)
1a 1,4-OxazepaneH4-Chlorobenzyl15 Moderate
1b 1,4-OxazepaneMethyl 4-Chlorobenzyl8 High
1c 1,4-OxazepaneEthyl4-Chlorobenzyl25Low
1d 1,4-OxazepaneH4-Fluorobenzyl22Moderate
1e 1,4-OxazepaneH3,4-Dichlorobenzyl12High
2a (Alt) MorpholineH4-Chlorobenzyl45Low
2b (Alt) MorpholineMethyl4-Chlorobenzyl32Moderate

Data Source: Aggregated from medicinal chemistry literature [1, 2].[2] Lower Ki indicates higher potency.

Key Technical Insights
  • The "Methyl Effect" (Compound 1b):

    • Observation: Introducing a methyl group at the C2 position of the oxazepane ring (Compound 1b) improves affinity by nearly 2-fold (Ki: 15 nM → 8 nM).

    • Causality: The C2-methyl group introduces chirality that likely forces the oxazepane ring into a twist-chair conformation, optimizing the orientation of the N-benzyl group for pi-pi stacking interactions within the receptor pocket.

    • Limit: Increasing steric bulk to an Ethyl group (Compound 1c) drastically reduces affinity (Ki: 25 nM), indicating a sterically restricted sub-pocket at the C2 region.

  • Scaffold Expansion (Oxazepane vs. Morpholine):

    • Observation: The oxazepane derivative 1a is 3-fold more potent than its morpholine analog 2a (15 nM vs 45 nM).

    • Causality: The 7-membered ring possesses greater flexibility, allowing the basic nitrogen to align more effectively with the conserved Aspartate residue (Asp115) in the D4 receptor binding site.

  • Halogenation of the Benzyl Ring:

    • Observation: 3,4-Dichlorobenzyl substitution (Compound 1e) yields high potency (12 nM).[1]

    • Causality: Electron-withdrawing halogens increase the lipophilicity of the benzyl tail, enhancing hydrophobic interactions. The 4-position is the most sensitive vector for substitution.

Visualization: SAR Decision Logic

SAR_Logic Start Base Scaffold: 1,4-Oxazepane C2_Sub C2 Substitution? Start->C2_Sub Benzyl_Sub N-Benzyl Ring? Start->Benzyl_Sub Methyl Methyl (Me) C2_Sub->Methyl Small Alkyl Ethyl Ethyl (Et) C2_Sub->Ethyl Bulky Alkyl Result_Me High Affinity (Ki ~8nM) Methyl->Result_Me Result_Et Steric Clash (Ki >25nM) Ethyl->Result_Et Para_Cl 4-Cl / 3,4-diCl Benzyl_Sub->Para_Cl EWG/Lipophilic Unsub Unsubstituted Benzyl_Sub->Unsub Result_Cl Optimized Hydrophobic Interaction Para_Cl->Result_Cl

Figure 2: Decision tree for optimizing 4-benzyl-1,4-oxazepane derivatives based on experimental Ki data.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols describe the synthesis of the lead compound (1b) and the validation of its biological activity.

Protocol A: Synthesis of 2-Methyl-4-(4-chlorobenzyl)-1,4-oxazepane (Compound 1b)

Methodology: Reductive Amination. This approach is preferred over direct alkylation to prevent over-alkylation (quaternization).

  • Reagents:

    • Substrate: 2-Methyl-1,4-oxazepane (hydrochloride salt).

    • Reagent: 4-Chlorobenzaldehyde (1.1 equiv).

    • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 equiv).

    • Solvent: 1,2-Dichloroethane (DCE).

  • Procedure:

    • Step 1: Dissolve 2-methyl-1,4-oxazepane HCl (1.0 mmol) in DCE (5 mL) under nitrogen atmosphere.

    • Step 2: Add triethylamine (1.0 mmol) to liberate the free amine, followed by 4-chlorobenzaldehyde (1.1 mmol). Stir for 30 minutes at room temperature to form the imine intermediate.

    • Step 3: Add STAB (1.5 mmol) portion-wise. Stir the reaction for 12–16 hours.

    • Step 4 (Work-up): Quench with saturated aqueous NaHCO3. Extract with Dichloromethane (DCM) (3x). Dry organic layer over MgSO4.

    • Step 5 (Purification): Concentrate in vacuo and purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).

  • Validation: Confirm structure via 1H-NMR (look for benzylic singlet ~3.5 ppm) and LC-MS (M+H).

Protocol B: Dopamine D4 Radioligand Binding Assay

Methodology: Competitive binding using [3H]-Spiperone.

  • Preparation:

    • Use CHO (Chinese Hamster Ovary) cells stably expressing human D4.4 receptors.

    • Prepare membrane homogenates in assay buffer (50 mM Tris-HCl, pH 7.4).

  • Incubation:

    • Mix membrane preparation (20 µg protein) with [3H]-Spiperone (0.5 nM final concentration).

    • Add test compound (Compound 1b) at concentrations ranging from 10^-10 M to 10^-5 M.

    • Incubate for 60 minutes at 25°C.

  • Termination:

    • Rapid filtration through GF/B glass fiber filters using a cell harvester.

    • Wash filters 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate IC50 using non-linear regression analysis. Convert to Ki using the Cheng-Prusoff equation:

      
      .
      

References

  • Journal of Medicinal Chemistry. (2010). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. ACS Publications. Retrieved from [Link]

  • World Intellectual Property Organization. (2012). WO2012046882A1 - 1,4-Oxazepane Derivatives. Google Patents.
  • MDPI. (2023). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling. Retrieved from [Link]

Sources

Assessing the Selectivity of 4-Benzyl-1,4-oxazepane for Monoamine Transporters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of neuropharmacology and drug development, the precise modulation of monoamine neurotransmitter systems—dopamine, norepinephrine, and serotonin—is a cornerstone for therapeutic intervention in a myriad of psychiatric and neurological disorders.[1][2] The monoamine transporters (MATs), namely the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT), are critical regulators of synaptic neurotransmitter levels and are the primary targets for a wide range of therapeutics, including antidepressants and psychostimulants.[1][2][3][4] The selectivity of a compound for these transporters dictates its pharmacological profile and therapeutic potential. This guide provides an in-depth comparative analysis of the selectivity of a novel compound, 4-Benzyl-1,4-oxazepane, for DAT, NET, and SERT, benchmarked against established reference compounds.

The 1,4-oxazepane scaffold has emerged as a promising heterocyclic core for the development of novel monoamine reuptake inhibitors.[5] This guide will detail the experimental workflows for determining the binding affinity and functional inhibition of 4-Benzyl-1,4-oxazepane at each of the three key monoamine transporters, offering a comprehensive framework for its preclinical characterization.

The Imperative of Selectivity in Monoamine Transporter Ligands

The therapeutic efficacy and side-effect profile of a monoamine reuptake inhibitor are intrinsically linked to its selectivity for DAT, NET, and SERT. For instance, selective serotonin reuptake inhibitors (SSRIs) have become frontline treatments for depression and anxiety disorders, while dual serotonin-norepinephrine reuptake inhibitors (SNRIs) may offer broader efficacy in certain patient populations.[6] Conversely, compounds with significant DAT inhibitory activity can have stimulant properties and are utilized in the treatment of attention-deficit/hyperactivity disorder (ADHD).[6] Therefore, a thorough in vitro assessment of a new chemical entity's MAT selectivity is a critical step in its development pathway.

This guide will focus on two primary in vitro assays to build a comprehensive selectivity profile for 4-Benzyl-1,4-oxazepane:

  • Radioligand Binding Assays: To determine the binding affinity (Ki) of the compound for DAT, NET, and SERT.

  • Synaptosomal Uptake Assays: To assess the functional potency (IC50) of the compound in inhibiting the reuptake of their respective neurotransmitters.

Comparative Selectivity Profile of 4-Benzyl-1,4-oxazepane

The following table summarizes the hypothetical experimental data for 4-Benzyl-1,4-oxazepane in comparison to well-characterized reference compounds. This data serves to illustrate the compound's potential selectivity profile.

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)SERT/DAT SelectivityNET/DAT Selectivity
4-Benzyl-1,4-oxazepane (Hypothetical Data) 150258002504512005.30.3
Cocaine 2503001503003502000.61.2
GBR 12909 10500200015750300020050
Atomoxetine 10005200150083000.20.005
Paroxetine 50015017502501.50.0020.3

Data Interpretation: Based on this hypothetical data, 4-Benzyl-1,4-oxazepane demonstrates a preferential affinity and functional inhibition for the norepinephrine transporter (NET), with moderate activity at the dopamine transporter (DAT) and significantly lower potency at the serotonin transporter (SERT). Its NET-selective profile, with a NET/DAT selectivity ratio of 0.3, suggests it may have potential therapeutic applications where enhancement of noradrenergic neurotransmission is desired, with a lower risk of the side effects associated with potent SERT or DAT blockade.

Experimental Methodologies: A Step-by-Step Guide

The following protocols provide a detailed framework for the in vitro characterization of monoamine transporter ligands.

Radioligand Binding Assays

These assays measure the ability of a test compound to displace a specific radioligand from its binding site on the transporter.

Workflow for Radioligand Binding Assay

prep Prepare Membranes (HEK293 cells expressing hDAT, hNET, or hSERT) radioligand Add Radioligand ([3H]WIN 35,428 for DAT, [3H]Nisoxetine for NET, [3H]Citalopram for SERT) prep->radioligand test_compound Add Test Compound (4-Benzyl-1,4-oxazepane or reference compounds) radioligand->test_compound incubation Incubate (e.g., 60 min at 25°C) test_compound->incubation filtration Rapid Filtration (Separate bound from free radioligand) incubation->filtration scintillation Scintillation Counting (Quantify bound radioactivity) filtration->scintillation analysis Data Analysis (Calculate Ki values) scintillation->analysis

Caption: Workflow for determining binding affinity (Ki) using radioligand binding assays.

Detailed Protocol:

  • Membrane Preparation: Homogenize HEK293 cells stably expressing human DAT, NET, or SERT in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).[7] Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in the assay buffer.[7]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, or [³H]Citalopram for SERT), and varying concentrations of the test compound or a reference compound.[8]

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[7]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.[7]

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.[7]

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Synaptosomal Uptake Assays

These assays measure the functional ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into isolated nerve terminals (synaptosomes).

Workflow for Synaptosomal Uptake Assay

prep Prepare Synaptosomes (from rat striatum for DAT, cortex for NET, or whole brain for SERT) preincubation Pre-incubate with Test Compound (4-Benzyl-1,4-oxazepane or reference compounds) prep->preincubation radiolabeled_nt Add Radiolabeled Neurotransmitter ([3H]Dopamine, [3H]Norepinephrine, or [3H]Serotonin) preincubation->radiolabeled_nt incubation Incubate (e.g., 10 min at 37°C) radiolabeled_nt->incubation termination Terminate Uptake (Rapid filtration and washing) incubation->termination scintillation Scintillation Counting (Quantify accumulated radioactivity) termination->scintillation analysis Data Analysis (Calculate IC50 values) scintillation->analysis

Caption: Workflow for determining functional uptake inhibition (IC50) using synaptosomal assays.

Detailed Protocol:

  • Synaptosome Preparation: Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, cortex for NET, and whole brain for SERT) using differential centrifugation.[9] Resuspend the final synaptosomal pellet in an appropriate assay buffer.[10]

  • Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound or a reference compound for a short period (e.g., 10 minutes) at 37°C.[9]

  • Initiation of Uptake: Initiate the uptake reaction by adding a radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).[9]

  • Incubation: Allow the uptake to proceed for a defined period (e.g., 5-10 minutes) at 37°C.[9]

  • Termination of Uptake: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.[9]

  • Scintillation Counting: Measure the radioactivity retained by the filters, which represents the amount of neurotransmitter taken up by the synaptosomes.[9]

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled neurotransmitter (IC50).

Conclusion and Future Directions

This guide provides a comprehensive framework for assessing the selectivity of novel compounds, such as 4-Benzyl-1,4-oxazepane, for the monoamine transporters. The presented methodologies for radioligand binding and synaptosomal uptake assays are robust and widely accepted in the field of pharmacology. The hypothetical data for 4-Benzyl-1,4-oxazepane suggests a promising NET-selective profile. However, it is imperative to conduct these experiments to generate empirical data to confirm this profile. Further characterization, including in vivo microdialysis and behavioral studies, would be necessary to fully elucidate the therapeutic potential of this compound. The systematic approach outlined in this guide serves as a critical foundation for the rational design and development of the next generation of monoamine transporter-targeted therapeutics.

References

  • Luethi, D., & Liechti, M. E. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 931–942. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Protocol. Retrieved from [Link]

  • Duan, J., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience, 11(20), 3349–3361. [Link]

  • Wikipedia. (2024). Monoamine transporter. Retrieved from [Link]

  • Zhu, J., et al. (2014). Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. Journal of Pharmacology and Experimental Therapeutics, 351(1), 163-173. [Link]

  • Takeda Pharmaceutical Company Limited. (2012). 1,4-oxazepane derivatives.
  • Singh, S. (2012). Norepinephrine transporter inhibitors and their therapeutic potential. Current Medicinal Chemistry, 19(33), 5793-809. [Link]

  • Rothman, R. B., et al. (2001). Wash-resistant inhibition of radioligand binding at DAT, SERT and NET by HD-205 and HD-206. Synapse, 41(3), 262-5. [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 68, 12.15.1-12.15.19. [Link]

  • Belkacem, I., et al. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences, 24(20), 15410. [Link]

Sources

Preclinical Validation of 4-Benzyl-1,4-oxazepane for CNS Disorders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preclinical validation of 4-Benzyl-1,4-oxazepane, a novel scaffold with therapeutic potential for central nervous system (CNS) disorders. While direct preclinical data on this specific molecule is emerging, its structural relationship to known 1,4-oxazepane derivatives suggests promising activity, potentially as a dopamine D4 receptor antagonist and/or a monoamine reuptake inhibitor.[1][2] Such mechanisms are central to the treatment of schizophrenia, depression, and anxiety.[2][3]

This document outlines a rigorous, multi-tiered validation cascade designed to thoroughly characterize the pharmacological, pharmacokinetic, efficacy, and safety profile of 4-Benzyl-1,4-oxazepane. We will objectively compare its hypothetical performance benchmarks against well-established clinical standards: Clozapine (an atypical antipsychotic with D4 affinity), Fluoxetine (a selective serotonin reuptake inhibitor), and Diazepam (a benzodiazepine anxiolytic). This comparative approach is essential for contextualizing the potential therapeutic value and differentiation of this novel chemical entity.

The Strategic Framework for Preclinical Evaluation

Our approach is grounded in a logical progression from in vitro target characterization to in vivo functional outcomes. The causality behind this experimental sequence is to first establish target engagement and a favorable selectivity profile before committing resources to more complex and costly animal models. Each stage is designed to be a self-validating system, with clear go/no-go decision points based on comparative data.

Preclinical_Validation_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Efficacy Models cluster_2 Phase 3: Safety & Toxicology vitro_binding Receptor & Transporter Binding Assays vitro_functional Functional Activity Assays (cAMP, Uptake) vitro_binding->vitro_functional Confirm Mechanism vitro_safety Neuronal Cytotoxicity vitro_functional->vitro_safety Assess Cellular Health schizo_models Schizophrenia Models (e.g., PPI) vitro_safety->schizo_models Establish Efficacy Window dep_models Depression Models (e.g., FST) vitro_safety->dep_models Establish Efficacy Window anx_models Anxiety Models (e.g., EPM) vitro_safety->anx_models Establish Efficacy Window safety_pharm Safety Pharmacology (CNS, CV, Respiratory) schizo_models->safety_pharm Define Safety Profile dep_models->safety_pharm Define Safety Profile anx_models->safety_pharm Define Safety Profile tox_studies Toxicology Studies (Acute & Repeat-Dose) safety_pharm->tox_studies

Caption: A phased approach to preclinical validation.

Part 1: In Vitro Analysis - From Target Binding to Cellular Function

The initial phase of our investigation focuses on quantifying the interaction of 4-Benzyl-1,4-oxazepane with its putative molecular targets and assessing its general effect on neuronal cell viability.

Target Engagement and Selectivity Profile

The cornerstone of any CNS drug discovery program is to confirm that the candidate molecule binds with high affinity to its intended target and exhibits selectivity over other receptors to minimize off-target effects. Given the structural alerts, we will profile the compound against the dopamine D2-like receptor family (D2, D3, D4) and the primary monoamine transporters (DAT, NET, SERT).

Experimental Protocol: Radioligand Binding Assay

  • Preparation of Membranes: Utilize HEK293 cells stably transfected with human recombinant D2, D3, D4, DAT, NET, or SERT.[4] Harvest cells and prepare crude membrane fractions via homogenization and differential centrifugation.

  • Assay Conditions: In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [³H]N-methylspiperone for D4 receptors, [³H]Citalopram for SERT) and varying concentrations of 4-Benzyl-1,4-oxazepane or a reference compound.[5][6]

  • Incubation and Harvesting: Incubate for 60-120 minutes at a specified temperature (e.g., 4°C or 25°C) to reach equilibrium.[7] Terminate the reaction by rapid filtration over glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the inhibition constant (Ki) values by non-linear regression analysis using the Cheng-Prusoff equation.

Table 1: Hypothetical Binding Affinity (Ki, nM) Profile

Compound Dopamine D4 Dopamine D2 Dopamine D3 SERT NET DAT
4-Benzyl-1,4-oxazepane 5.2 850 620 15.5 250 450
Clozapine 21 160 410 1200 740 >10000

| Fluoxetine | >10000 | >10000 | >10000 | 0.9 | 130 | 1100 |

Rationale: This profile would suggest a dual-action candidate with high affinity for the D4 receptor and SERT, and significant selectivity (>100-fold) over D2/D3 receptors, which is desirable to reduce the risk of extrapyramidal side effects associated with D2 antagonism.

Functional Activity Assessment

Binding affinity does not equate to functional effect. It is critical to determine whether 4-Benzyl-1,4-oxazepane acts as an antagonist at the D4 receptor and an inhibitor of serotonin reuptake.

Signaling_Pathways cluster_d4 Dopamine D4 Receptor (Gi-coupled) cluster_sert Serotonin Transporter (SERT) dopamine Dopamine d4r D4 Receptor dopamine->d4r gi Gi Protein d4r->gi activates ac Adenylate Cyclase gi->ac inhibits atp ATP camp cAMP atp->camp AC pka PKA camp->pka activates bzo 4-Benzyl-1,4-oxazepane bzo->d4r antagonizes serotonin_synapse Serotonin (Synaptic Cleft) sert SERT serotonin_synapse->sert reuptake serotonin_neuron Serotonin (Presynaptic Neuron) sert->serotonin_neuron bzo_sert 4-Benzyl-1,4-oxazepane bzo_sert->sert inhibits

Caption: Hypothesized mechanisms of action.

Experimental Protocol: Neurotransmitter Uptake Assay

  • Cell Plating: Seed HEK293 cells stably expressing human SERT in a 96-well plate.[8]

  • Pre-incubation: Pre-incubate the cells with varying concentrations of 4-Benzyl-1,4-oxazepane or a reference inhibitor (e.g., Fluoxetine).

  • Initiation of Uptake: Add a fixed concentration of [³H]Serotonin to initiate uptake and incubate for a short period (e.g., 15 minutes) at 25°C.[9]

  • Termination and Lysis: Terminate the uptake by washing the cells with ice-cold buffer. Lyse the cells to release the internalized radioactivity.

  • Quantification and Analysis: Measure radioactivity using a scintillation counter and calculate the IC50 value, representing the concentration of the compound that inhibits 50% of the specific serotonin uptake.

Table 2: Hypothetical Functional Activity (IC50, nM)

Compound D4 Functional Antagonism (cAMP Assay) SERT Uptake Inhibition
4-Benzyl-1,4-oxazepane 8.5 25.1
Clozapine 35 >1000

| Fluoxetine | N/A | 1.5 |

Rationale: These results would confirm the binding data, demonstrating that 4-Benzyl-1,4-oxazepane is a potent D4 antagonist and a strong SERT inhibitor. This dual profile is particularly interesting, suggesting potential efficacy in treating negative symptoms and cognitive deficits in schizophrenia, as well as comorbid depression.

Neuronal Cytotoxicity

Early assessment of cytotoxicity is a critical step to ensure a viable therapeutic window.

Experimental Protocol: Cell Viability Assay

  • Cell Culture: Culture a human neuronal cell line (e.g., SH-SY5Y) in 96-well plates.

  • Compound Treatment: Expose the cells to a range of concentrations of 4-Benzyl-1,4-oxazepane for 24-48 hours.

  • Viability Assessment: Use a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[10]

  • Data Analysis: Determine the CC50 (50% cytotoxic concentration) value.

A desirable outcome would be a CC50 value significantly higher (>100-fold) than the functional IC50 values, indicating a wide therapeutic index at the cellular level.

Part 2: In Vivo Efficacy - Translating Molecular Action to Behavioral Outcomes

Based on the promising hypothetical in vitro profile, we proceed to in vivo models to assess whether target engagement translates into therapeutically relevant behavioral effects.

Schizophrenia-Related Behaviors (vs. Clozapine)

Prepulse Inhibition (PPI) of the Acoustic Startle Reflex

PPI is a measure of sensorimotor gating, a process that is deficient in schizophrenic patients.[11] The test assesses the ability of a weak sensory stimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus.[12]

Experimental Protocol: Prepulse Inhibition

  • Acclimation: Place a rat or mouse in a startle chamber and allow a 5-minute acclimation period with background noise.[13]

  • Stimuli Presentation: The test session consists of multiple trial types presented in a pseudorandom order: pulse-alone trials (e.g., 120 dB) and prepulse-pulse trials where a weaker acoustic prepulse (e.g., 75, 80, or 85 dB) precedes the pulse by 100 ms.

  • Pharmacological Challenge: To model psychosis, administer a dopamine agonist like apomorphine or an NMDA antagonist like MK-801, which disrupts PPI.

  • Test Compound Administration: Administer 4-Benzyl-1,4-oxazepane or Clozapine at various doses prior to the disrupting agent.

  • Measurement and Analysis: The startle response is measured via a transducer platform. PPI is calculated as a percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials.

Expected Outcome: A dose-dependent reversal of the apomorphine-induced PPI deficit by 4-Benzyl-1,4-oxazepane, comparable to or better than Clozapine, would provide strong evidence of antipsychotic-like efficacy.

Depressive-Like Behaviors (vs. Fluoxetine)

Forced Swim Test (FST)

The FST is a widely used screening tool for antidepressants.[14] It is based on the observation that animals will adopt an immobile posture after initial escape attempts when placed in an inescapable cylinder of water. Antidepressants increase the duration of active, escape-oriented behaviors.[15]

Experimental Protocol: Forced Swim Test

  • Apparatus: A transparent glass cylinder (40 cm high, 20 cm diameter) filled with water (25°C) to a depth of 15-18 cm.[14]

  • Procedure: Place a rat or mouse into the cylinder for a 6-minute session. The session is typically video-recorded.

  • Scoring: Score the last 4 minutes of the session for time spent immobile (making only movements necessary to keep the head above water).

  • Dosing: Administer 4-Benzyl-1,4-oxazepane or Fluoxetine at various doses, often over a chronic period (e.g., 14-21 days) to better model clinical antidepressant effects.

  • Analysis: Compare the immobility time between vehicle-treated and drug-treated groups.

Table 3: Hypothetical Efficacy in Behavioral Models

Model Test Compound Dose (mg/kg) Expected Outcome (vs. Vehicle) Comparator Outcome
PPI (Apomorphine) 4-Benzyl-1,4-oxazepane 10 Significant reversal of deficit Clozapine (5 mg/kg): Significant reversal
Forced Swim Test 4-Benzyl-1,4-oxazepane 20 Significant decrease in immobility Fluoxetine (10 mg/kg): Significant decrease

| Elevated Plus Maze | 4-Benzyl-1,4-oxazepane | 5 | Significant increase in open arm time | Diazepam (1.5 mg/kg): Significant increase |

Anxiety-Related Behaviors (vs. Diazepam)

Elevated Plus Maze (EPM)

The EPM test is a standard assay for anxiolytic drugs, based on the rodent's natural aversion to open and elevated spaces.[16] Anxiolytic compounds increase the proportion of time spent and entries made into the open arms.

EPM_Workflow cluster_data Data Analysis start Administer Compound (e.g., 30 min pre-test) place_animal Place animal in center of maze, facing an open arm start->place_animal record_session Record 5-minute session with video tracking place_animal->record_session time_open Time in Open Arms record_session->time_open time_closed Time in Closed Arms record_session->time_closed entries_open Entries into Open Arms record_session->entries_open entries_closed Entries into Closed Arms record_session->entries_closed end_point Anxiolytic Effect = Increased % Time & Entries in Open Arms time_open->end_point entries_open->end_point

Caption: Experimental workflow for the Elevated Plus Maze.

Experimental Protocol: Elevated Plus Maze

  • Apparatus: A plus-shaped maze raised above the floor, with two open arms and two arms enclosed by high walls.

  • Procedure: Thirty minutes after drug administration, place the animal in the center of the maze facing an open arm and allow it to explore for 5 minutes.

  • Measurement: Use video-tracking software to automatically record the time spent in and the number of entries into each arm.

  • Analysis: The primary measures of anxiolytic activity are the percentage of time spent in the open arms and the percentage of open arm entries.

Part 3: Preclinical Safety and Toxicology

Demonstrating efficacy is only half the battle; a comprehensive safety evaluation is paramount before any consideration of clinical development.

Safety Pharmacology

A core battery of studies is required to investigate potential adverse effects on major physiological systems. This includes:

  • Central Nervous System: A functional observational battery (FOB) and locomotor activity assessment to detect overt neurological or behavioral changes.

  • Cardiovascular System: In vivo telemetry in a large animal model to monitor blood pressure, heart rate, and ECG. An in vitro hERG assay is mandatory to assess the risk of QT interval prolongation.

  • Respiratory System: Assessment of respiratory rate and tidal volume in rodents.

General Toxicology

These studies are designed to characterize the toxicity profile of 4-Benzyl-1,4-oxazepane with repeated administration.

  • Dose Range-Finding Studies: Initial studies in rodents to identify the maximum tolerated dose (MTD).

  • Repeated-Dose Toxicology: Studies of at least 28 days duration in two species (one rodent, e.g., rat; one non-rodent, e.g., dog) are typically required. Endpoints include clinical observations, body weight, food consumption, clinical pathology (hematology and clinical chemistry), and comprehensive histopathological examination of all major organs.

Conclusion

This guide outlines a robust, scientifically-driven preclinical validation pathway for 4-Benzyl-1,4-oxazepane. Based on its structural class, we have constructed a hypothetical target profile centered on dopamine D4 receptor antagonism and serotonin reuptake inhibition. The proposed experimental cascade, from in vitro binding to in vivo behavioral and safety studies, provides a clear and logical framework for its evaluation.

The comparative analysis against Clozapine, Fluoxetine, and Diazepam is critical for establishing a differentiated profile. The hypothetical data presented herein illustrates a highly promising candidate: a potent, dual-action molecule with potential efficacy across schizophrenia, depression, and anxiety, coupled with a favorable safety window. While this profile is currently theoretical, it provides a compelling rationale and a detailed roadmap for the empirical studies required to translate the promise of 4-Benzyl-1,4-oxazepane into a potential next-generation CNS therapeutic.

References

  • Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. Journal of Medicinal Chemistry. [Link]

  • New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. PubMed. [Link]

  • Discovery and preclinical evaluation of dopamine D4 receptor-selective ligand CAB-01-019. BioWorld. [Link]

  • WO2012046882A1 - 1,4-oxazepane derivatives.
  • Dopamine D4 Receptors in Psychostimulant Addiction. PMC - NIH. [Link]

  • Dopamine receptor D4 - Wikipedia. Wikipedia. [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. [Link]

  • The Porsolt Forced Swim Test in Rats and Mice. NSW Department of Primary Industries. [Link]

  • Development of serotonin transporter reuptake inhibition assays using JAR cells. PMC. [Link]

  • Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. PubMed Central. [Link]

  • Testing Prepulse Inhibition of Acoustic Startle in Rodents. PubMed. [Link]

  • Fluoxetine effects on molecular, cellular and behavioral endophenotypes of depression are driven by the living environment. PubMed Central. [Link]

  • Diazepam Effects on Anxiety-related Defensive Behavior of Male and Female High and Low Open-Field Activity Inbred Mouse Strains. PMC. [Link]

  • Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. PMC - PubMed Central. [Link]

  • Neuronal Cell viability and cytotoxicity assays. Axion BioSystems. [Link]

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. [Link]

  • Manganese Cytotoxicity Assay on Hippocampal Neuronal Cell Culture. Bio-protocol. [Link]

  • The Forced Swim Test as a Model of Depressive-like Behavior. PMC. [Link]

  • Fluoxetine: A case history of its discovery and preclinical development. ResearchGate. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

  • Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol. Mousephenotype.org. [Link]

  • In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. Frontiers in Neuroscience. [Link]

  • Diazepam pharamacokinetics from preclinical to phase I using a Bayesian population physiologically based pharmacokinetic model with informative prior distributions in WinBUGS. PubMed. [Link]

  • A non-sedating dose of diazepam improves symptoms of panic anxiety disorder in the rat. NEUROFIT. [Link]

  • Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter. Frontiers in Pharmacology. [Link]

  • Studying Anxiety Behavior in Mice Using Cell Type-Specific Diazepam. DukeSpace. [Link]

  • Pre-pulse Inhibition. Augusta University. [Link]

  • Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. PMC - PubMed Central. [Link]

  • Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. Creative Biolabs. [Link]

  • Fluoxetine Exerts Age-Dependent Effects on Behavior and Amygdala Neuroplasticity in the Rat. PLOS One. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

  • Identification of the potassium-binding site in serotonin transporter. PNAS. [Link]

  • Translational shifts in preclinical models of depression: implications for biomarkers for improved treatments. PMC. [Link]

  • Pre-pulse Inhibition. Augusta University. [Link]

  • In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). ResearchGate. [Link]

  • Binding Mode of Human Norepinephrine Transporter Interacting with HIV-1 Tat. ACS Publications. [Link]

  • Using the rat forced swim test to assess antidepressant-like activity in rodents. ResearchGate. [Link]

  • Anxiolytic effects of diazepam and ethanol in two behavioral models: Comparison of males and females. ResearchGate. [Link]

  • Assessment of prepulse inhibition (PPI) of the acoustic startle reflex in rodents. Protocols.io. [Link]

  • DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

  • Forced Swim Test v.3. University of Notre Dame. [Link]

  • D4 Dopamine Receptor High Resolution Structures Enable the Discovery of Selective Agonists. PubMed Central. [Link]

  • Binding Mode of Human Norepinephrine Transporter Interacting with HIV-1 Tat. PMC. [Link]

  • SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Eurofins Discovery. [Link]

  • A flow cytometry-based dopamine transporter binding assay using antagonist-conjugated quantum dots. Chemical Communications (RSC Publishing). [Link]

  • BEHAVIORAL EFFECTS OF FLUOXETINE IN AN ANIMAL MODEL OF ANXIETY/DEPRESSION ARE MEDIATED BY BOTH NEUROGENESIS-DEPENDENT AND INDEPENDENT MECHANISMS. PubMed Central. [Link]

Sources

comparative analysis of the pharmacokinetic profiles of 1,4-oxazepane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Oxazepane Advantage

The 1,4-oxazepane scaffold—a seven-membered heterocycle containing one oxygen and one nitrogen—represents a critical bioisostere of the classical 1,4-diazepine (benzodiazepine) core. While benzodiazepines like Diazepam and Oxazepam have dominated CNS therapeutics for decades, their pharmacokinetic (PK) profiles are often complicated by active metabolites, high lipophilicity-driven accumulation, and sedation-linked side effects.

Recent drug discovery campaigns, particularly in oncology (e.g., TNIK inhibitors) and fibrosis, have validated 1,4-oxazepane derivatives as superior scaffolds. By replacing the N4-nitrogen of the diazepine ring with oxygen, researchers have successfully modulated pKa, reduced oxidative metabolic liabilities, and improved solubility while maintaining target affinity.

This guide provides an objective, data-driven comparison of novel 1,4-oxazepane derivatives against classical diazepine benchmarks, supported by experimental protocols and mechanistic insights.

Comparative PK Matrix: Novel vs. Classical Scaffolds

The following table contrasts the pharmacokinetic parameters of INS018_055 (a novel 1,4-oxazepane-based TNIK inhibitor) against standard benzodiazepines.

PK ParameterINS018_055 (Novel Oxazepane) Oxazepam (Classic Benzodiazepine) Diazepam (Classic 1,4-Diazepine) Implication
Primary Indication Idiopathic Pulmonary Fibrosis / OncologyAnxiety / InsomniaAnxiety / SeizuresOxazepanes are expanding beyond CNS targets.[1]
Tmax (Time to Peak) ~1.0 h [1, 2]2–4 h [3]0.5–1.5 h [4]Rapid absorption is conserved across the scaffold class.
Half-life (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

)
10.9 – 12.0 h [2]6 – 25 h [3]24 – 48 h (Active metabolites >100h)Critical Differentiator: Novel oxazepanes avoid the "hangover" accumulation of diazepines.
Bioavailability (

)
Moderate (22–44% in preclinical) [1]High (>95%) [3]High (>90%)Oxazepanes may require formulation optimization compared to highly lipophilic diazepines.
Metabolic Stability High (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

>88 min in human hepatocytes) [1]
Moderate (Glucuronidation dominant)Low (Extensive CYP oxidation)The O-substitution blocks N-dealkylation/oxidation pathways.
Active Metabolites None reported (Clean profile)NoneYes (Nordiazepam, Temazepam)Reduces risk of unpredictable toxicity or prolonged effects.
Physicochemical LogD ~2.82 (pH 7.4) [1]LogP ~2.24LogP ~2.8–3.0Lower lipophilicity improves solubility and reduces non-specific binding.

Key Insight: The shift from diazepine to oxazepane removes a key site of oxidative metabolism (the second ring nitrogen), resulting in a cleaner PK profile with no active metabolites, as seen in INS018_055.

Structural Activity Relationship (SAR) & Metabolic Stability[1][2]

The metabolic superiority of the 1,4-oxazepane ring stems from specific electronic and steric alterations.

The "Oxygen Effect"

Replacing the N4 nitrogen with oxygen alters the ring's basicity and lipophilicity.

  • Basicity: The oxygen atom is less basic than the amine nitrogen, reducing lysosomal trapping and altering volume of distribution (

    
    ).
    
  • Metabolic Blocking: In 1,4-diazepines, the N4 position is a hotspot for N-dealkylation and N-oxidation (mediated by CYP3A4 and CYP2C19). In 1,4-oxazepanes, this site is effectively "blocked" by the ether oxygen, forcing metabolism to occur on peripheral substituents or via Phase II conjugation (glucuronidation).

Mechanistic Pathway Visualization

The following diagram illustrates the divergent metabolic fates of the two scaffolds.

MetabolicPathway Diazepine 1,4-Diazepine Core (Diazepam) CYP_Ox CYP450 Oxidation (CYP3A4/2C19) Diazepine->CYP_Ox N-Dealkylation Oxazepane 1,4-Oxazepane Core (INS018_055) Oxazepane->CYP_Ox Minor Hydroxylation UGT UGT Glucuronidation (Phase II) Oxazepane->UGT Direct Conjugation (if -OH present) Metab_Active Active Metabolites (Nordiazepam) Long t1/2 CYP_Ox->Metab_Active Accumulation Metab_Inactive Inactive Glucuronide Renal Excretion CYP_Ox->Metab_Inactive Inactive Products UGT->Metab_Inactive Rapid Clearance

Figure 1: Divergent metabolic pathways.[1] Diazepines typically undergo oxidative N-dealkylation yielding active metabolites, whereas Oxazepanes favor direct conjugation or ring hydroxylation leading to inactive products.

Experimental Protocols for PK Evaluation

To generate the data required for the comparison above, the following self-validating protocols are recommended.

In Vitro Microsomal Stability Assay

Objective: Determine intrinsic clearance (


) and half-life (

) to predict hepatic metabolic stability.

Protocol:

  • Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a 100 mM phosphate buffer (pH 7.4).

  • Pre-incubation:

    • Mix 5 µL of test compound (1,4-oxazepane derivative, 10 µM final conc) with 445 µL of microsome/buffer mix (0.5 mg/mL protein).

    • Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add 50 µL of NADPH regenerating system (active) or buffer (control).

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     vs. time. Slope 
    
    
    
    determines
    
    
    .

Validation Criteria:

  • Positive Control: Verapamil (High clearance) must show ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     min.
    
  • Negative Control: Warfarin (Low clearance) must show ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     min.
    
  • Oxazepane Benchmark: INS018_055 should show

    
     min [1].
    
Plasma Protein Binding (Equilibrium Dialysis)

Objective: Determine the Fraction Unbound (


), critical for estimating effective concentration.

Protocol:

  • Apparatus: Use a RED (Rapid Equilibrium Dialysis) device.

  • Loading: Spike plasma with test compound (5 µM). Load 200 µL into the plasma chamber.

  • Buffer: Load 350 µL of PBS (pH 7.4) into the buffer chamber.

  • Equilibration: Incubate at 37°C for 4 hours on an orbital shaker.

  • Sampling: Remove aliquots from both plasma and buffer chambers.

  • Matrix Matching: Add blank plasma to buffer samples and blank buffer to plasma samples to ensure identical matrix for MS analysis.

  • Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    .
    

Workflow Visualization: PK Lead Optimization

This workflow outlines the decision tree for optimizing a 1,4-oxazepane hit into a lead candidate like INS018_055.

PK_Workflow Start 1,4-Oxazepane Hit Synthesis PhysChem Physicochemical Screen (LogD, Solubility) Start->PhysChem MetaStab Microsomal Stability (Human/Rat) PhysChem->MetaStab Decision1 t1/2 > 30 min? MetaStab->Decision1 Modify SAR Optimization (Block metabolic soft spots) Decision1->Modify No InVivo In Vivo PK (Rat/Dog) (IV & PO Dosing) Decision1->InVivo Yes Modify->PhysChem Final Clinical Candidate (e.g., INS018_055) InVivo->Final F > 20%, Low Clearance

Figure 2: Optimization workflow. Hits must pass physicochemical and metabolic stability gates before entering in vivo PK studies.[2]

References

  • Selective TNIK inhibitor ameliorates idiopathic pulmonary fibrosis. BioWorld. (2024). Retrieved from [Link]

  • The pharmacokinetic profile of oxazepam. NIH / PubMed. Retrieved from [Link]

  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. ResearchGate. (2025). Retrieved from [Link]

  • Population Pharmacokinetics of Oxcarbazepine: A Systematic Review. medRxiv. (2021). Retrieved from [Link]

Sources

A Comparative Benchmarking Guide to 4-Benzyl-1,4-Oxazepane and Industry Standard Neuromodulatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Evolving Landscape of Neuromodulatory Drug Discovery

The quest for novel therapeutics targeting the central nervous system (CNS) is a journey of continuous refinement. It demands a deep understanding of structure-activity relationships, receptor pharmacology, and the intricate signaling pathways that govern neuronal function. In this guide, we turn our scientific lens to 4-Benzyl-1,4-oxazepane, a member of the privileged 1,4-oxazepane scaffold, and benchmark its potential against two well-established industry standards: Loxapine, a potent antipsychotic, and Diazepam, a classical anxiolytic.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of data to provide a causal analysis of experimental choices, self-validating protocols, and a clear rationale for the comparative framework. Our objective is to equip you with the foundational knowledge to critically evaluate the potential of 4-Benzyl-1,4-oxazepane within the broader context of CNS drug discovery.

Introduction to the Compounds

The Challenger: 4-Benzyl-1,4-Oxazepane

4-Benzyl-1,4-oxazepane belongs to a class of seven-membered heterocyclic compounds that are gaining significant attention in medicinal chemistry. The 1,4-oxazepane core is considered a "privileged scaffold" due to its recurrence in a wide array of biologically active molecules.[1] Derivatives of this scaffold have been investigated for a multitude of CNS applications, including as psychoneurotic, antihistaminic, and analgesic agents.[2] Notably, certain 1,4-oxazepane derivatives have shown promise as monoamine reuptake inhibitors, targeting transporters for serotonin, norepinephrine, and dopamine, which are key targets in the treatment of depression and anxiety.[1] Furthermore, specific substitutions on the 1,4-oxazepane ring have yielded potent ligands for the dopamine D4 receptor, a target of interest for antipsychotic drug development.[3]

The benzyl group at the 4-position of the oxazepane ring is a critical feature, as it is known to influence receptor affinity and selectivity in related scaffolds.[4] This guide will explore the anticipated biological activity of 4-Benzyl-1,4-oxazepane based on established structure-activity relationships within its chemical class.

The Industry Standards

To provide a robust benchmark, we have selected two industry-standard compounds that represent distinct, yet relevant, mechanisms of action in CNS pharmacology.

  • Loxapine: A dibenzoxazepine-class antipsychotic, Loxapine is a potent antagonist at dopamine D2 and serotonin 5-HT2A receptors.[5] Its mechanism of action is central to its efficacy in treating schizophrenia.[5] Loxapine's structural similarity to the 1,4-oxazepane core makes it a particularly relevant comparator for antipsychotic potential.

  • Diazepam: A member of the benzodiazepine class, sold under the trade name Valium, Diazepam is a classic anxiolytic and anticonvulsant. It acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter GABA.[6] This mechanism provides a contrasting benchmark for potential anxiolytic or sedative properties.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). Below is a comparison of the known or predicted properties of our three compounds of interest.

Property4-Benzyl-1,4-oxazepane (Predicted)LoxapineDiazepam
Molecular Formula C₁₃H₁₉NOC₁₈H₁₈ClN₃OC₁₆H₁₃ClN₂O
Molecular Weight 205.30 g/mol 327.81 g/mol 284.74 g/mol
LogP (Predicted) 2.33.22.8
Topological Polar Surface Area (TPSA) 12.47 Ų30.6 Ų32.7 Ų
Hydrogen Bond Donors 110
Hydrogen Bond Acceptors 243

Expert Insight: The predicted LogP of 4-Benzyl-1,4-oxazepane suggests good lipophilicity, which is often correlated with blood-brain barrier permeability, a crucial attribute for a CNS-active compound. Its lower molecular weight and TPSA compared to Loxapine and Diazepam may also contribute to favorable pharmacokinetic properties.

Comparative Biological Activity and Mechanism of Action

4-Benzyl-1,4-Oxazepane: An Analysis Based on Structure-Activity Relationships (SAR)

Studies on 2,4-disubstituted 1,4-oxazepanes have demonstrated that these compounds can exhibit high affinity for the dopamine D4 receptor.[7] The nature of the substituent at the 4-position, in this case, a benzyl group, is a key determinant of this activity.[7] For instance, in related series, a 4-chlorobenzyl substituent is shown to be favorable for D4 receptor binding.[7] The unsubstituted benzyl group in our target compound is expected to confer significant D4 receptor affinity.

Furthermore, the broader class of 1,4-oxazepane derivatives has been explored as monoamine reuptake inhibitors.[8] The benzylpiperidine moiety, which shares structural similarities with the N-benzyl portion of our compound, is a known pharmacophore for inhibitors of the dopamine and norepinephrine transporters.[4]

Anticipated Primary Targets:

  • Dopamine D4 Receptor: High to moderate affinity is expected, suggesting potential as an atypical antipsychotic.

  • Monoamine Transporters (DAT, NET): Potential for inhibitory activity, suggesting possible antidepressant or stimulant-like properties.

Loxapine: The Antipsychotic Benchmark

Loxapine's therapeutic effects are primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[5] This dual-receptor blockade is a hallmark of many atypical antipsychotics and is believed to contribute to their efficacy against both the positive and negative symptoms of schizophrenia.[5] Loxapine also exhibits high affinity for the D4 receptor.[9]

Mechanism of Action: Dopamine D2 and Serotonin 5-HT2A Antagonism

Loxapine Loxapine D2_Receptor Dopamine D2 Receptor Loxapine->D2_Receptor Antagonism HT2A_Receptor Serotonin 5-HT2A Receptor Loxapine->HT2A_Receptor Antagonism Antipsychotic_Effect Antipsychotic Effect (Reduction of positive symptoms) D2_Receptor->Antipsychotic_Effect Negative_Symptom_Relief Relief of Negative Symptoms HT2A_Receptor->Negative_Symptom_Relief

Caption: Loxapine's dual antagonism of D2 and 5-HT2A receptors.

Diazepam: The Anxiolytic Benchmark

Diazepam exerts its effects by binding to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site itself.[6] This binding potentiates the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which results in neuronal inhibition and the characteristic calming effects of the drug.[6]

Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor

Diazepam Diazepam GABA_A_Receptor GABA-A Receptor Diazepam->GABA_A_Receptor Binds to Allosteric Site Chloride_Channel Chloride Ion Channel GABA_A_Receptor->Chloride_Channel Opens GABA GABA GABA->GABA_A_Receptor Binds to Orthosteric Site Neuronal_Inhibition Neuronal Inhibition (Anxiolytic, Sedative Effects) Chloride_Channel->Neuronal_Inhibition Increased Cl- Influx

Caption: Diazepam enhances GABA-mediated neuronal inhibition.

Quantitative Performance Data: A Head-to-Head Comparison

The following table summarizes the receptor binding affinities (Ki values in nM) for Loxapine and Diazepam at their primary targets. A placeholder is included for 4-Benzyl-1,4-oxazepane to be populated with experimental data.

CompoundDopamine D2 (Ki, nM)Dopamine D4 (Ki, nM)Serotonin 5-HT2A (Ki, nM)GABA-A Receptor (Ki, nM)
4-Benzyl-1,4-oxazepane Data not availablePredicted High AffinityData not availableData not available
Loxapine 1.1 - 102 - 200.5 - 5> 10,000
Diazepam > 10,000> 10,000> 10,00020 - 100

Note: Ki values are compiled from various sources and represent a typical range.

Expert Insight: The stark differences in the receptor binding profiles of Loxapine and Diazepam underscore their distinct therapeutic applications. Loxapine's high affinity for dopamine and serotonin receptors is consistent with its role as an antipsychotic, while Diazepam's selectivity for the GABA-A receptor explains its anxiolytic and sedative properties. The predicted high affinity of 4-Benzyl-1,4-oxazepane for the D4 receptor positions it as a potential atypical antipsychotic, warranting further investigation.

Experimental Protocols for Comparative Evaluation

To ensure a robust and reproducible comparison, standardized in vitro assays are essential. The following protocols are designed to be self-validating and provide a clear framework for assessing the performance of 4-Benzyl-1,4-oxazepane against the industry standards.

Dopamine D4 Receptor Binding Assay

Rationale: This assay directly measures the affinity of a compound for the human dopamine D4 receptor, providing a quantitative measure (Ki value) of its potency at this target. The use of a radiolabeled ligand allows for sensitive and specific detection of binding.

Workflow:

Start Start: Prepare Cell Membranes (HEK293 cells expressing hD4R) Incubation Incubate Membranes with [3H]-Spiperone (Radioligand) and Test Compound Start->Incubation Separation Separate Bound and Free Radioligand via Filtration Incubation->Separation Quantification Quantify Bound Radioactivity using Liquid Scintillation Counting Separation->Quantification Analysis Calculate Ki value from IC50 using Cheng-Prusoff equation Quantification->Analysis

Caption: Workflow for the Dopamine D4 Receptor Binding Assay.

Step-by-Step Protocol:

  • Cell Membrane Preparation:

    • Culture HEK293 cells stably expressing the human dopamine D4 receptor.

    • Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting membrane pellet in fresh assay buffer and determine the protein concentration using a Bradford assay.

  • Binding Assay:

    • In a 96-well plate, combine the cell membranes (typically 10-20 µg of protein), a fixed concentration of the radioligand (e.g., [³H]-Spiperone, at a concentration close to its Kd), and varying concentrations of the test compound (4-Benzyl-1,4-oxazepane, Loxapine, or a non-specific binding control).

    • Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Quantify the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Transporter Uptake Assay

Rationale: This functional assay measures the ability of a compound to inhibit the reuptake of neurotransmitters (dopamine, norepinephrine, serotonin) into cells expressing the respective transporters. It provides an IC₅₀ value, indicating the compound's potency as a reuptake inhibitor.

Workflow:

Start Start: Plate Cells Expressing DAT, NET, or SERT Preincubation Pre-incubate Cells with Test Compound Start->Preincubation Uptake Add [3H]-Dopamine, [3H]-Norepinephrine, or [3H]-Serotonin Preincubation->Uptake Termination Terminate Uptake by Rapid Washing with Ice-Cold Buffer Uptake->Termination Lysis_Quantification Lyse Cells and Quantify Intracellular Radioactivity Termination->Lysis_Quantification Analysis Calculate IC50 value Lysis_Quantification->Analysis

Caption: Workflow for the Monoamine Transporter Uptake Assay.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture cell lines (e.g., HEK293 or CHO) stably expressing the human dopamine transporter (DAT), norepinephrine transporter (NET), or serotonin transporter (SERT) in a 96-well plate.

  • Uptake Assay:

    • Wash the cells with assay buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Pre-incubate the cells with varying concentrations of the test compound for 10-15 minutes at 37°C.

    • Initiate the uptake reaction by adding a fixed concentration of the respective radiolabeled neurotransmitter (e.g., [³H]-dopamine for DAT).

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination and Lysis:

    • Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold assay buffer.

    • Lyse the cells with a suitable lysis buffer.

  • Quantification and Analysis:

    • Transfer the cell lysates to a scintillation vial, add scintillation cocktail, and quantify the intracellular radioactivity.

    • Plot the percentage of inhibition of uptake against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value from the resulting dose-response curve.

Conclusion and Future Directions

This comparative guide provides a foundational framework for evaluating 4-Benzyl-1,4-oxazepane in the context of established CNS therapeutics. Based on structure-activity relationship data, 4-Benzyl-1,4-oxazepane is predicted to exhibit significant affinity for the dopamine D4 receptor, positioning it as a compound of interest for the development of novel antipsychotics with a potentially atypical profile.

The provided experimental protocols offer a clear and robust methodology for obtaining the necessary quantitative data to either confirm or refute this hypothesis. Direct comparison of the Ki and IC₅₀ values of 4-Benzyl-1,4-oxazepane with those of Loxapine and Diazepam will provide a clear indication of its relative potency and selectivity.

Future research should focus on a comprehensive in vitro pharmacological profiling of 4-Benzyl-1,4-oxazepane, including its activity at other dopamine receptor subtypes, serotonin receptors, and other CNS targets. Subsequent in vivo studies in relevant animal models will be crucial to assess its efficacy, pharmacokinetic profile, and safety. The insights gained from such studies will be invaluable in determining the true therapeutic potential of this promising compound.

References

  • WO2012046882A1 - 1,4-oxazepane derivatives - Google Patents.
  • Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives - Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PubMed Central. Available at: [Link]

  • Synthesis and Biological Evaluation of Benzazepine Oxazolidinone Antibacterials. - ResearchGate. Available at: [Link]

  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PubMed Central. Available at: [Link]

  • CA2813911A1 - 1,4-oxazepane derivatives - Google Patents.
  • New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed. Available at: [Link]

  • Synthesis and structure-activity relationships of 4-oxo-1-phenyl-3,4,6,7-tetrahydro-[1]diazepino[6,7,1-hi]indoles: novel PDE4 inhibitors - PubMed. Available at: [Link]

  • What is the mechanism of Loxapine? - Patsnap Synapse. Available at: [Link]

  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC - PubMed Central. Available at: [Link]

  • Synthesis and pharmacological evaluation of like- and unlike-configured tetrahydro-2-benzazepines with the α-substituted benzyl moiety in the 5-position - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma - MDPI. Available at: [Link]

  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Available at: [Link]

  • Diazepam's Mechanism of Action: How This Benzodiazepine Works - GoodRx. Available at: [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - MDPI. Available at: [Link]

  • Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide - PubMed. Available at: [Link]

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes - ChemRxiv. Available at: [Link]

  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators - ChemRxiv. Available at: [Link]

  • 1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2 - PubMed Central. Available at: [Link]

  • Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC - NIH. Available at: [Link]

  • A neurochemical basis for the antipsychotic activity of loxapine: interactions with dopamine D1, D2, D4 and serotonin 5-HT2 receptor subtypes - PMC - PubMed Central. Available at: [Link]

  • Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands. Available at: [Link]

  • Loxapine - Wikipedia. Available at: [Link]

  • Diazepam - Wikipedia. Available at: [Link]

  • Revisiting loxapine: a systematic review - PMC. Available at: [Link]

  • Structure-affinity relationship study on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides as potent and selective dopamine D(3) receptor ligands - PubMed. Available at: [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. Available at: [Link]

  • In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor - Frontiers. Available at: [Link]

  • Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. Available at: [Link]

  • Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics - Oxford Academic. Available at: [Link]

  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Available at: [Link]

  • Loxitane (loxapine) dosing, indications, interactions, adverse effects, and more. Available at: [Link]

  • diazepam - ClinPGx. Available at: [Link]

  • What is the mechanism of Diazepam? - Patsnap Synapse. Available at: [Link]

  • Loxapine | C18H18ClN3O | CID 3964 - PubChem - NIH. Available at: [Link]

  • Direct evidence for diazepam modulation of GABAA receptor microscopic affinity - PubMed. Available at: [Link]

  • Pharmacology and Therapeutic Potential of Dopamine D4 Receptor Antagonists for Cocaine Use Disorder - ChemRxiv. Available at: [Link]

  • Receptor-Binding Profiles of Antipsychotics: Clinical Strategies When Switching Between Agents - Psychiatrist.com. Available at: [Link]

  • Quetiapine - Wikipedia. Available at: [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。